4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDWGHAFCXNYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593200 | |
| Record name | 4-Bromo-2-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251115-21-6 | |
| Record name | 4-Bromo-2-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Introduction
4-Bromo-2-nitro-1-(trifluoromethyl)benzene is a highly functionalized aromatic compound of significant interest in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a nitro group, and a trifluoromethyl group, imparts a distinct reactivity profile, making it a valuable intermediate and building block. The strategic placement of these groups allows for a wide range of chemical transformations, positioning this compound as a key precursor in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.
The trifluoromethyl group, a common bioisostere for other functionalities, can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The nitro group and bromine atom serve as versatile synthetic handles for introducing further complexity, for instance, through reduction/amination and cross-coupling reactions, respectively.
This guide provides a comprehensive overview of the core physical properties of this compound. Understanding these properties is not merely an academic exercise; it is fundamental for ensuring process safety, optimizing reaction conditions, developing purification strategies, and guaranteeing material quality in research and development settings. The data and protocols herein are synthesized to provide researchers, chemists, and drug development professionals with a reliable and practical resource for handling and utilizing this important chemical intermediate.
Compound Identification and Molecular Structure
A precise understanding of a compound begins with its unambiguous identification. The structural and naming conventions are critical for accurate sourcing, regulatory compliance, and scientific communication.
-
IUPAC Name: this compound
-
CAS Number: 251115-21-6
-
Molecular Formula: C₇H₃BrF₃NO₂[1]
-
Synonyms: 4-Bromo-2-nitrobenzotrifluoride
The arrangement of the functional groups on the benzene ring is pivotal to the molecule's chemical behavior and physical characteristics.
Caption: Molecular structure with IUPAC numbering.
Physicochemical Properties
The macroscopic behavior of a chemical is dictated by its intrinsic physical properties. The data presented below have been consolidated from various chemical suppliers and databases to provide a robust profile.
| Property | Value | Source(s) |
| Molecular Weight | 270.00 g/mol | [1] |
| Appearance | Colorless transparent liquid or solid | |
| Boiling Point | 268.9 °C at 760 mmHg | |
| Density | 1.788 g/cm³ | |
| Flash Point | 116.4 °C | |
| Purity | ≥98-99% (typical) | |
| Storage Condition | Room temperature, sealed in a dry environment |
The relatively high boiling point and density are characteristic of a halogenated and nitrated aromatic compound of this molecular weight. The flash point is a critical safety parameter, indicating that the compound is combustible but not highly flammable, requiring heating before ignition can occur.
Spectroscopic Profile
While specific spectra are proprietary to individual batches and suppliers, the expected spectroscopic characteristics can be inferred from the molecular structure. These data are vital for quality control and structural verification.
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) and chemical shifts will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups and the electronegativity of the bromine atom.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be significantly influenced by the attached substituents.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet, characteristic of the trifluoromethyl group, as there are no adjacent fluorine or hydrogen atoms to cause splitting.[2][3]
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands. Key expected peaks include:
-
~1530 and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro (NO₂) group.
-
~1300-1100 cm⁻¹: Strong absorptions corresponding to the C-F stretching of the trifluoromethyl group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
~1000-650 cm⁻¹: C-Br stretching and aromatic C-H out-of-plane bending.
-
Experimental Protocols for Property Verification
To ensure the quality and identity of the material, in-house verification of its physical properties is a standard and necessary practice. The following protocols are designed to be self-validating and adhere to established laboratory standards.
Workflow for Boiling Point Determination
Caption: Standard workflow for boiling point determination.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a standard simple distillation apparatus using a small-volume round-bottom flask, a condenser, a collection flask, and a calibrated thermometer. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Thermometer Calibration: Before the experiment, validate the thermometer's accuracy at 0 °C (ice-water bath) and 100 °C (boiling deionized water). This step is crucial for the trustworthiness of the measurement.
-
Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound into the distillation flask. Add a few boiling chips to ensure smooth boiling and prevent bumping.
-
Heating: Gently and uniformly heat the flask using a heating mantle.
-
Data Acquisition: Record the temperature when the first drop of distillate is collected and the temperature at which a steady reflux is maintained. The latter is the observed boiling point.
-
Pressure Correction: Simultaneously, record the ambient atmospheric pressure using a barometer. If the pressure is not exactly 760 mmHg, a correction must be applied using a standard pressure-temperature nomograph or the Clausius-Clapeyron equation. This step is vital for comparing the experimental value to the literature standard.
-
Validation: Compare the corrected boiling point to the reference value. A value within an acceptable range (e.g., ± 2 °C) confirms the sample's identity and purity.
Safety, Handling, and Storage
Working with any chemical intermediate requires a thorough understanding of its potential hazards and the implementation of appropriate safety protocols.
Hazard Identification: Based on aggregated GHS information, this compound is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word associated with these hazards is "Warning".
Recommended Handling Procedures:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4][5] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[5] A lab coat or protective clothing is mandatory to prevent skin contact.[6]
-
Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store the compound in a tightly closed container in a dry, well-ventilated place.[6]
-
Keep away from heat, sparks, and open flames. The recommended storage is at room temperature.
Conclusion
This compound is a pivotal chemical intermediate whose utility is directly linked to its distinct chemical structure. A comprehensive grasp of its physical properties—from its boiling point and density to its spectroscopic signature—is indispensable for its safe and effective application in research and manufacturing. The data and protocols outlined in this guide serve as a foundational resource, enabling scientists to proceed with confidence in the material's quality and to optimize its use in the synthesis of next-generation pharmaceuticals and agrochemicals.
References
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An In-depth Technical Guide to 4-Bromo-2-nitro-1-(trifluoromethyl)benzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of highly functionalized aromatic building blocks is paramount. 4-Bromo-2-nitro-1-(trifluoromethyl)benzene, a molecule boasting a unique combination of a bromine atom, a nitro group, and a trifluoromethyl group on a benzene scaffold, represents a quintessential example of such a versatile intermediate. The distinct electronic properties and reactivity profiles of these substituents make this compound a valuable precursor for the synthesis of complex molecular architectures.
The trifluoromethyl group, with its high electronegativity and lipophilicity, is a well-established bioisostere for various functional groups and is known to enhance metabolic stability and binding affinity of drug candidates. The nitro group, a strong electron-withdrawing group, can be a precursor to an amino group, which is a common feature in many bioactive molecules, or it can be utilized in various coupling reactions. The bromine atom provides a convenient handle for a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its reactivity and potential applications in the development of novel chemical entities.
Physicochemical Properties
This compound is typically a colorless to light yellow liquid or solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 251115-21-6 | [1] |
| Molecular Formula | C₇H₃BrF₃NO₂ | |
| Molecular Weight | 270.01 g/mol | |
| Appearance | Colorless transparent liquid or solid | |
| Density | 1.788 g/cm³ | |
| Boiling Point | 268.9 °C at 760 mmHg | |
| Flash Point | 116.4 °C | |
| Storage | Sealed in dry, room temperature | [1] |
Synthesis of this compound
A complete and industrially viable synthetic route to this compound has been described in the patent literature, starting from the readily available m-chlorobenzotrifluoride.[2][3] This multi-step process is outlined below, demonstrating a practical approach to this valuable building block.
Synthetic Workflow
Caption: Key reaction pathways for this compound.
-
Cross-Coupling Reactions: The bromine atom at the 4-position is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at this position. [4]* Nucleophilic Aromatic Substitution: The strong electron-withdrawing effects of the nitro and trifluoromethyl groups activate the benzene ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to these groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in the synthesis of many pharmaceuticals and agrochemicals, as the resulting aniline derivative can undergo a plethora of further reactions.
Applications in Drug Discovery and Agrochemical Synthesis
While specific, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules. Its utility as a building block can be inferred from the synthesis of related compounds.
-
Pharmaceuticals: This compound is a valuable intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). The trifluoromethylphenyl moiety is a key structural feature in many drugs. For example, the non-steroidal anti-androgen drug bicalutamide , used in the treatment of prostate cancer, contains a trifluoromethyl group and a cyano group on a phenyl ring, which could potentially be synthesized from precursors derived from this compound.
-
Agrochemicals: The combination of a trifluoromethyl group and a nitroaromatic system is also found in many modern pesticides. These functionalities can enhance the efficacy and metabolic stability of the active ingredients. This compound can serve as a starting material for the synthesis of novel herbicides, insecticides, and fungicides.
-
Specialty Chemicals: Beyond life sciences, this compound can be used in the production of specialty dyes and other niche chemical products where its unique electronic and photophysical properties can be exploited.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. [5]
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [5]* Precautions: Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature. [1] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the fields of drug discovery, agrochemical synthesis, and materials science. Its unique combination of reactive functional groups provides a versatile platform for the construction of complex molecular architectures. While detailed experimental characterization data is not widely available in the public domain, its synthesis and reactivity are well-understood based on established chemical principles and patent literature. As the demand for novel, highly functionalized molecules continues to grow, the importance of building blocks like this compound is set to increase, making it a valuable tool for synthetic chemists in both academic and industrial research.
References
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Understanding the Synthesis and Applications of this compound. Retrieved January 11, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemical Properties and Industrial Value of this compound. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
- Google Patents. (n.d.). CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
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PubChem. (n.d.). 2-Bromo-4-nitro-1-(trifluoromethyl)benzene. Retrieved January 11, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved January 11, 2026, from [Link]
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Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds. Retrieved January 11, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 11, 2026, from [Link]
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NIST WebBook. (n.d.). Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. Retrieved January 11, 2026, from [Link]
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ChemBK. (2024, April 10). 4-Bromo-2-nitro-1-(trifluoromethoxy)benzene.... Retrieved January 11, 2026, from [Link]
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NIST WebBook. (n.d.). Benzene, (trifluoromethyl)-. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. Retrieved January 11, 2026, from [Link]
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NIST WebBook. (n.d.). Benzene, 1-bromo-2-nitro-. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-2-nitrotoluene. Retrieved January 11, 2026, from [Link]
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4-Bromo-2-nitro-1-(trifluoromethyl)benzene molecular weight
An In-Depth Technical Guide to the Molecular Weight of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, intermediate compounds are the linchpins that enable the construction of complex molecular architectures. Among these, this compound (CAS No: 251115-21-6) emerges as a pivotal building block. Its trifluoromethyl, nitro, and bromo functionalities provide a versatile platform for synthetic transformations, making it indispensable in the production of high-value active pharmaceutical ingredients (APIs) and advanced agrochemicals.
The molecular weight of a compound is its most fundamental characteristic, a gateway to understanding its stoichiometry, purity, and identity. For a key intermediate like this compound, an unambiguous determination of its molecular weight is not merely an academic exercise; it is a critical quality control parameter that underpins the reliability of multi-step syntheses and ensures the integrity of the final product. This guide provides a comprehensive exploration of the molecular weight of this compound, detailing not only its theoretical value but also the authoritative analytical methodologies required for its empirical verification.
Section 1: Fundamental Molecular Properties
A precise understanding of a molecule begins with its core physical and chemical properties. These data points provide the foundational context for all subsequent analytical work.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 251115-21-6 | |
| Molecular Formula | C₇H₃BrF₃NO₂ | |
| Molecular Weight | 270.01 g/mol | |
| Monoisotopic Mass | 268.92993 Da | [1][2] |
| Appearance | Colorless transparent liquid | |
| Density | 1.788 g/cm³ | |
| Boiling Point | 268.9°C at 760 mmHg |
Chemical Structure:
Section 2: The Theoretical Basis of Molecular Weight
It is crucial to distinguish between two key terms:
-
Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is expressed in grams per mole ( g/mol ). For C₇H₃BrF₃NO₂, the calculated molecular weight is approximately 270.01 g/mol .
-
Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope for each constituent element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). It is expressed in Daltons (Da). The monoisotopic mass is what is measured by high-resolution mass spectrometry. For C₇H₃BrF₃NO₂, the monoisotopic mass is 268.92993 Da .[1][2]
This distinction is paramount for correct data interpretation. While molecular weight is used for stoichiometric calculations in the lab, monoisotopic mass is the key to high-precision analytical confirmation.
Section 3: Authoritative Methodologies for Molecular Weight Verification
Empirical verification of a compound's molecular weight relies on a suite of analytical techniques. For a small organic molecule like this compound, Mass Spectrometry and Elemental Analysis provide a powerful, self-validating system.
Mass Spectrometry (MS): The Gold Standard
Mass spectrometry is the most direct and sensitive method for determining the molecular weight of a compound.[3] It functions by ionizing molecules and then sorting these ions based on their mass-to-charge ratio (m/z).[3]
Expertise & Causality: We choose MS as the primary technique due to its unparalleled accuracy and the wealth of structural information it provides. For this specific molecule, MS offers two critical, self-validating data points: the exact mass of the molecular ion and a highly characteristic isotopic pattern.
Key Experimental Considerations:
-
Ionization Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is well-suited for this volatile compound. For analysis via liquid chromatography, Electrospray Ionization (ESI) can be employed, though nitroaromatic compounds can exhibit variable ionization efficiency.[4][5]
-
The Bromine Isotopic Signature: A definitive feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a mass spectrum with two peaks for the molecular ion: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which are of almost equal intensity. Observing this 1:1 doublet is exceptionally strong evidence for the presence of a single bromine atom.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement to several decimal places.[6] Measuring the molecular ion at m/z 268.9299 allows for the unambiguous confirmation of the elemental formula C₇H₃BrF₃NO₂, effectively ruling out other potential structures with the same nominal mass.
Experimental Protocol: Molecular Weight Determination by GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Configuration:
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Oven Program: Initial temperature 80°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Configuration:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Scan mode, from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Interpretation:
-
Identify the peak corresponding to the analyte in the total ion chromatogram.
-
Examine the mass spectrum for this peak. The molecular ion (M⁺˙) should be visible.
-
Validation 1: Confirm the presence of a peak at m/z ~269 (for the ⁷⁹Br isotope) and an accompanying peak of nearly identical intensity at m/z ~271 (for the ⁸¹Br isotope). This is the characteristic M/M+2 pattern.
-
Validation 2 (if using HRMS): The measured exact mass of the M peak should be within 5 ppm of the theoretical value of 268.9299 Da.
-
Elemental Analysis (EA): Orthogonal Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis) in a compound. This technique offers an independent, orthogonal method to validate the molecular formula derived from mass spectrometry.
Expertise & Causality: While MS measures the mass of the entire molecule, EA confirms the relative abundance of its constituent atoms. A match between the theoretical and experimentally determined elemental composition provides powerful corroborative evidence of the compound's identity and purity.
Challenges with Organofluorine Compounds: Fluorine is highly reactive and, during the high-temperature combustion step of EA, can form corrosive species that damage the instrument's quartz reactor and catalysts.[7] Therefore, specialized instrumentation or the use of fluorine-absorbing reagents is mandatory for accurate analysis and to protect the instrument.[7]
Experimental Protocol: CHN Analysis with Fluorine Considerations
-
Instrument Setup: Utilize an elemental analyzer specifically designed or modified for fluorine-containing compounds. This typically involves placing a fluorine adsorbent, such as magnesium oxide, in the combustion tube.
-
Calibration: Calibrate the instrument using a certified organic standard with a known composition, such as acetanilide.
-
Sample Preparation: Accurately weigh approximately 1-2 mg of this compound into a tin capsule.
-
Analysis: The sample is combusted in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).
-
Data Interpretation: Compare the experimental weight percentages of C, H, and N with the theoretical values calculated from the molecular formula C₇H₃BrF₃NO₂.
-
Theoretical %C: 31.14%
-
Theoretical %H: 1.12%
-
Theoretical %N: 5.19%
Acceptable results typically fall within ±0.4% of the theoretical values.
-
Section 4: Integrated Workflow for Unambiguous Confirmation
A robust analytical strategy relies on the synthesis of data from multiple, independent techniques. This integrated approach ensures the highest level of confidence in the molecular identity.
Caption: Integrated workflow for molecular weight confirmation.
This workflow demonstrates a self-validating system. The exact mass and unique isotopic pattern from HRMS strongly propose the molecular formula. Elemental analysis then provides independent, quantitative confirmation of the atomic ratios within that formula. When the results from both techniques align with the theoretical values, the molecular weight and identity of this compound are confirmed with the highest degree of scientific certainty.
Conclusion
The molecular weight of this compound is a foundational parameter, established theoretically as 270.01 g/mol . However, for professionals in research and drug development, theoretical values must be rigorously confirmed through empirical analysis. A synergistic approach employing high-resolution mass spectrometry and elemental analysis provides an unimpeachable confirmation of both the molecular weight and the elemental formula. This dual-validation strategy is not just good practice; it is an essential component of quality control, ensuring the integrity of synthetic pathways and the safety and efficacy of the final products derived from this critical chemical intermediate.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of this compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Industrial Value of this compound. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). What Are the Analytical Methods for Molecular Weight Determination. Retrieved from [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-nitro-1-(trifluoromethyl)benzene. Retrieved from [Link]
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Feltes, J., Levsen, K., Volmer, D., & Spiekermann, M. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518(1), 21-40. Retrieved from [Link]
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Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]
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Zschocke, A., & Ruther, M. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Retrieved from [Link]
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starting materials for 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene: Starting Materials and Strategic Selection
Introduction
This compound is a key chemical intermediate whose strategic importance is well-established in the pharmaceutical and agrochemical industries. Its molecular architecture, featuring bromine, nitro, and trifluoromethyl groups, offers a versatile platform for constructing more complex molecules, including Active Pharmaceutical Ingredients (APIs) and advanced pesticides. The successful and efficient synthesis of this compound is therefore of considerable interest to research and development scientists.
This technical guide provides a detailed examination of the primary synthetic routes to this compound, with a core focus on the selection of starting materials. The choice of precursor is a critical decision that dictates the overall synthetic strategy, influencing factors such as step economy, yield, and scalability. We will explore the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in making informed strategic decisions.
Synthetic Strategy I: Electrophilic Nitration of 4-Bromo-1-(trifluoromethyl)benzene
This is a direct and common approach that involves the introduction of a nitro group onto a pre-existing bromo-trifluoromethyl benzene scaffold. The success of this strategy hinges on the directing effects of the substituents already present on the aromatic ring.
Conceptual Framework
The starting material, 4-bromo-1-(trifluoromethyl)benzene, possesses two substituents with opposing directing effects. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group and is strongly deactivating and meta-directing. The bromine atom is also deactivating but is ortho, para-directing. In such cases, the position of the incoming electrophile (the nitronium ion, NO₂⁺) is determined by a combination of these effects. The position ortho to the bromine and meta to the trifluoromethyl group is electronically favored, leading to the desired product.
The nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[1]
Experimental Protocol: Nitration of 4-Bromo-1-(trifluoromethyl)benzene
Reagents:
-
4-Bromo-1-(trifluoromethyl)benzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice water
-
Sodium Bicarbonate solution (5%)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 4-bromo-1-(trifluoromethyl)benzene while stirring.
-
Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the reaction temperature does not exceed 50°C to minimize the formation of dinitrated byproducts.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualization of Synthetic Pathway I
Caption: Pathway I: Nitration of 4-Bromo-1-(trifluoromethyl)benzene.
Synthetic Strategy II: A Multi-Step Industrial Route from m-Chlorobenzotrifluoride
For large-scale industrial production, factors such as the cost and availability of starting materials become paramount. A patented method illustrates a four-step synthesis commencing from the readily available m-chlorobenzotrifluoride.[2][3] This pathway, while longer, overcomes potential limitations in the supply of more direct precursors.
Conceptual Framework
This route involves a sequence of transformations to build the target molecule step-by-step:
-
Nitration: The initial nitration of m-chlorobenzotrifluoride yields 5-chloro-2-nitrobenzotrifluoride.
-
Ammonification: The chlorine atom is substituted with an amino group under high temperature and pressure, a nucleophilic aromatic substitution, to give 2-nitro-5-aminobenzotrifluoride.
-
Bromination: The amino group is a strong activating, ortho, para-director, which facilitates the selective bromination at the position ortho to it, yielding 2-nitro-4-bromo-5-aminobenzotrifluoride.
-
Deamination: The final step involves the removal of the amino group. This is achieved via a diazotization reaction followed by reduction, or as described in the patent, a reaction with an alkyl nitrite in an aprotic solvent to yield the final product.[2]
Experimental Protocol Overview
The following is a summary of the steps outlined in the patent literature.[2][3]
| Step | Transformation | Key Reagents & Conditions | Intermediate Product |
| 1 | Nitration | m-chlorobenzotrifluoride, concentrated HNO₃, concentrated H₂SO₄, 0-100°C | 5-chloro-2-nitrobenzotrifluoride |
| 2 | Ammonification | 5-chloro-2-nitrobenzotrifluoride, ammonia, copper catalyst, 170-230°C | 2-nitro-5-aminobenzotrifluoride |
| 3 | Bromination | 2-nitro-5-aminobenzotrifluoride, Bromine (Br₂), Acetic Acid, -15-100°C | 2-nitro-4-bromo-5-aminobenzotrifluoride |
| 4 | Deamination | 2-nitro-4-bromo-5-aminobenzotrifluoride, Isoamyl nitrite, NMP, 95°C | This compound |
Visualization of Synthetic Pathway II
Caption: Pathway II: Multi-step synthesis from m-Chlorobenzotrifluoride.
Comparative Analysis of Starting Materials
The selection of a synthetic route is a multi-factorial decision. The table below provides a comparative overview of the starting materials for the discussed pathways.
| Starting Material | Synthetic Pathway | Number of Steps | Key Advantages | Key Considerations |
| 4-Bromo-1-(trifluoromethyl)benzene | Electrophilic Nitration | 1 | High step economy; direct route. | Availability and cost of the starting material; potential for isomeric impurities. |
| m-Chlorobenzotrifluoride | Multi-step Synthesis | 4 | Utilizes a low-cost, readily available industrial feedstock.[2][3] | Lower overall yield due to multiple steps; requires handling of hazardous reagents and conditions (e.g., high pressure). |
Conclusion
The synthesis of this compound can be approached from multiple strategic directions, each defined by its starting material. For laboratory-scale synthesis and rapid access to the molecule, the direct nitration of 4-bromo-1-(trifluoromethyl)benzene is often the most logical choice due to its simplicity. However, for industrial-scale production where cost and feedstock availability are the primary drivers, a multi-step synthesis from a basic commodity chemical like m-chlorobenzotrifluoride presents a more economically viable, albeit more complex, alternative. A thorough understanding of the chemistry and the logistical considerations associated with each starting material is essential for any researcher or drug development professional working with this valuable intermediate.
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- Chemguide. the nitration of benzene - electrophilic substitution.
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An In-depth Technical Guide to the Safe Handling and Storage of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Introduction: Understanding the Molecule
4-Bromo-2-nitro-1-(trifluoromethyl)benzene (CAS No. 251115-21-6) is a substituted aromatic compound of significant interest in modern synthetic chemistry. Its unique trifunctional structure—featuring a bromine atom, a nitro group, and a trifluoromethyl group—makes it a versatile and highly reactive intermediate. This reactivity is leveraged in the synthesis of a wide array of target molecules, particularly in the pharmaceutical, agrochemical, and specialty dye industries.
However, the very functional groups that make this compound synthetically valuable also impart specific chemical and toxicological properties that necessitate rigorous handling and storage protocols. The electron-withdrawing nature of the nitro and trifluoromethyl groups, combined with the presence of a halogen, creates a molecule that is both reactive and potentially hazardous.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, ensuring both personnel safety and compound integrity.
Physicochemical and Hazard Profile
A foundational understanding of a chemical's properties is the first step in a robust safety assessment. The key physicochemical and hazard data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 251115-21-6 | |
| Molecular Formula | C₇H₃BrF₃NO₂ | |
| Molecular Weight | 270.00 g/mol | |
| Appearance | Colorless transparent liquid or solid | |
| Density | 1.788 g/cm³ | |
| Boiling Point | 268.9 °C at 760 mmHg | |
| Flash Point | 116.4 °C | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Core Principles of Risk Mitigation
The primary risks associated with this compound stem from its irritant properties and the general hazards of the nitroaromatic class. Nitroaromatic compounds can be toxic, are often resistant to biodegradation, and can exhibit thermal instability, especially in the presence of impurities or at elevated temperatures.[1][2] Therefore, the core of the safety protocol is to minimize exposure and prevent uncontrolled reactions.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the handler from the chemical hazard. Their use is non-negotiable when working with this compound.
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[3] This is critical to prevent the inhalation of vapors, which can cause respiratory irritation.[3]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed in the immediate vicinity of the work area.[4][5]
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a direct barrier between the user and the chemical. The selection of appropriate PPE is crucial for preventing skin and eye contact.[3]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6] For operations with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to goggles.[3][6]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile rubber gloves are a suitable choice for incidental contact.[3] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.[6][7] Always use proper glove removal technique to avoid contaminating the skin.[8]
-
Body Protection: A long-sleeved laboratory coat is required to protect against incidental skin contact.[3][6] For tasks with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.[9] Closed-toe shoes are mandatory in the laboratory environment.[3]
Experimental Workflow: A Step-by-Step Protocol for Safe Aliquoting
This protocol outlines a self-validating system for safely weighing and transferring the liquid compound. The causality behind each step is explained to reinforce the safety rationale.
-
Preparation and Pre-Check:
-
Action: Designate a specific, clean area within the chemical fume hood for the procedure. Assemble all necessary equipment (pipettes, vials, balance, waste container) before retrieving the chemical.
-
Rationale: This minimizes movement and the potential for spills once the hazardous compound is actively being handled.
-
-
Donning PPE:
-
Action: Put on all required PPE as described above (goggles, face shield if necessary, lab coat, gloves).
-
Rationale: Ensures a protective barrier is in place before any potential exposure occurs.
-
-
Chemical Retrieval:
-
Action: Retrieve the stock container of this compound from its designated storage location. Check the container for any signs of damage or leakage.
-
Rationale: Verifies container integrity to prevent unexpected exposure.
-
-
Transfer and Weighing:
-
Action: Place the receiving vial on the analytical balance within the fume hood and tare it. Carefully uncap the stock bottle. Using a clean pipette, withdraw the desired amount of liquid and dispense it slowly into the tared vial, avoiding splashes.
-
Rationale: Performing the transfer inside the fume hood contains any vapors. Slow addition minimizes aerosol generation and splashing.
-
-
Sealing and Labeling:
-
Action: Securely cap both the stock bottle and the new aliquot vial immediately after the transfer. Label the new vial clearly with the full chemical name, concentration (if diluted), date, and your initials.
-
Rationale: Prevents accidental spills and ensures clear identification to avoid misuse.[10]
-
-
Decontamination and Cleanup:
-
Action: Dispose of the used pipette tip and any contaminated wipes into a designated halogenated waste container. Wipe down the work surface within the fume hood.
-
Rationale: Proper waste segregation is critical for safe disposal.[11] Decontaminating the workspace prevents cross-contamination and future accidental exposures.
-
-
Post-Handling:
-
Action: Return the stock container to its proper storage location. Carefully remove PPE, starting with the most contaminated items first (gloves), and wash hands thoroughly with soap and water.
-
Rationale: Prevents the spread of contamination outside the immediate work area. Hand washing is the final and critical step in personal decontamination.[8]
-
Diagram: Safe Handling and Storage Workflow
The following diagram illustrates the logical decision-making process for safely managing this compound in a laboratory setting.
Caption: Logical workflow for the safe handling and storage of this compound.
Long-Term Storage and Stability
Proper storage is essential not only for safety but also for maintaining the chemical's purity and integrity over time.
-
Temperature and Atmosphere: The compound should be stored at room temperature in a dry, well-ventilated area. The container must be kept tightly sealed to prevent the ingress of moisture.
-
Container: Store the chemical in its original, clearly labeled container.[12] If transferred to a secondary container, ensure it is made of a compatible material and is properly labeled with the full chemical name and associated hazards.[10]
-
Chemical Segregation: This is a critical safety principle. This compound must be segregated from incompatible materials.[11]
-
Bases and Reducing Agents: Nitroaromatic compounds can react exothermically with bases and reducing agents. Store separately.
-
Oxidizing Agents: Do not store with strong oxidizers.[10]
-
Heat and Ignition Sources: Store away from direct sunlight, heat, sparks, and open flames. Although it has a high flash point, nitro compounds can decompose exothermically at elevated temperatures.[2]
-
-
Degradation: Be aware of potential degradation pathways. Brominated aromatic compounds can undergo photodegradation upon prolonged exposure to UV light.[13] While generally stable, long-term storage should be in opaque or amber containers in a cabinet to minimize light exposure.[12][13]
Emergency Procedures
-
Spills: For a small spill within a fume hood, absorb the material with a chemical absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[3] Do not use combustible materials like paper towels to absorb large spills. For large spills, evacuate the area and contact the institutional safety office.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Conclusion
This compound is a valuable synthetic intermediate whose safe utilization hinges on a thorough understanding of its properties and a disciplined approach to laboratory practice. By integrating robust engineering controls, consistent use of appropriate PPE, and adherence to validated protocols for handling and storage, researchers can effectively mitigate the risks associated with this compound. This guide serves as a technical framework to empower scientists to work with this versatile molecule confidently and safely, ensuring both scientific progress and personal well-being.
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- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Properties and Industrial Value of this compound.
- Sigma-Aldrich. (n.d.). This compound.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Applications of this compound.
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4-Bromo-2-nitro-1-(trifluoromethyl)benzene solubility data
An In-Depth Technical Guide to the Solubility of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Authored by: A Senior Application Scientist
Abstract
This compound is a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and specialty dye industries. A thorough understanding of its solubility is critical for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physicochemical properties of this compound, a theoretical analysis of its expected solubility, and a detailed, field-proven experimental protocol for the precise determination of its solubility in various solvent systems. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.
Introduction: The Chemical and Industrial Profile of this compound
This compound (CAS No: 251115-21-6) is a polysubstituted aromatic compound with the molecular formula C₇H₃BrF₃NO₂. Its structure, featuring a benzene ring functionalized with a bromine atom, a nitro group, and a trifluoromethyl group, imparts significant chemical reactivity, making it a versatile building block for more complex molecules. The strategic placement of these functional groups allows for a wide range of subsequent chemical modifications, which is why this compound is highly valued as an intermediate in several key sectors:
-
Pharmaceuticals: It is a crucial component in the synthesis of Active Pharmaceutical Ingredients (APIs), contributing to the development of novel therapeutics. The trifluoromethyl group, in particular, is a common feature in modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability.
-
Agrochemicals: The compound serves as a precursor for the manufacture of advanced pesticides and other crop protection agents.
-
Specialty Dyes: It also finds application in the production of fluorescent dyes.
Given its importance, a precise understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating end-products.
Physicochemical Properties
While specific, publicly available quantitative solubility data for this compound is limited, its fundamental physicochemical properties provide a basis for predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 251115-21-6 | [1] |
| Molecular Formula | C₇H₃BrF₃NO₂ | [1] |
| Molecular Weight | 270.00 g/mol | [1][2] |
| Appearance | Colorless transparent liquid | |
| Density | 1.788 g/cm³ | |
| Boiling Point | 268.9 °C at 760 mmHg | |
| Flash Point | 116.4 °C | |
| Calculated XLogP3 | 3.3 | [3] |
XLogP3 is a computed octanol-water partition coefficient, which indicates a high degree of lipophilicity (poor water solubility).
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4] The structure of this compound is predominantly nonpolar, which suggests poor solubility in polar solvents like water and higher solubility in organic solvents.
-
Aqueous Solubility: The large, nonpolar benzene ring, the hydrophobic trifluoromethyl group, and the bromine atom all contribute to low aqueous solubility. The nitro group is polar, but its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule. A high calculated XLogP3 value of 3.3 further supports the prediction of very low water solubility.[3] A structurally similar compound, 4-Bromo-2-nitro-1-(trifluoromethoxy)benzene, is explicitly described as insoluble in water.[5]
-
Organic Solvent Solubility: The compound is expected to be soluble in a range of common organic solvents. Its aromatic nature suggests good solubility in other aromatic solvents like toluene. It is also likely to be soluble in moderately polar to nonpolar solvents such as dichloromethane, diethyl ether, and ethyl acetate. For a related compound, 4-Bromo-2-nitro-1-(trifluoromethoxy)benzene, solubility in ethanol and dichloromethane has been noted.[5]
Experimental Determination of Thermodynamic Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[6][7]
Principle of the Shake-Flask Method
The method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated (e.g., shaken or stirred) for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.[6] Once equilibrium is established, the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of the solute in the clear, saturated filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[4]
Experimental Workflow Diagram
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Detailed Step-by-Step Protocol
This protocol provides a self-validating system for determining the thermodynamic solubility of this compound.
Materials:
-
This compound (purity ≥99%)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetonitrile, toluene, dichloromethane)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of the Suspension:
-
Add an excess amount of this compound to a glass vial. The excess should be sufficient to be visible after the equilibration period.[6]
-
Add a precisely known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent any solvent loss due to evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration in the solution has reached a plateau.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle for a short period.
-
To ensure complete removal of solid particles, centrifuge the vials at high speed.
-
Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to ensure that no solid particles are carried over into the sample for analysis.[4]
-
-
Quantification by HPLC:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) of a known concentration.
-
Generate a standard curve by preparing a series of dilutions from the stock solution and injecting them into the HPLC.
-
Prepare one or more dilutions of the filtered saturated solution (the filtrate from step 3).
-
Inject the diluted filtrate samples into the HPLC and measure the peak area.
-
Calculate the concentration of the compound in the filtrate by comparing its peak area to the standard curve.
-
-
Data Reporting:
-
Report the solubility as the mean of at least three replicate experiments, expressed in units such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.
-
Factors Influencing Solubility
Several experimental factors can influence the measured solubility value:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which measurements are made.
-
pH (Aqueous Systems): For ionizable compounds, pH is a critical factor. However, this compound does not have readily ionizable functional groups, so its aqueous solubility is expected to be largely independent of pH.
-
Purity of the Compound: Impurities can affect the measured solubility. Therefore, using a highly purified sample is essential for accurate results.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the experiment.
Conclusion
While readily available quantitative data on the solubility of this compound is scarce, its molecular structure strongly suggests poor aqueous solubility and good solubility in a range of organic solvents. For researchers, scientists, and drug development professionals, the most reliable path to obtaining actionable data is through experimental determination. The shake-flask method, coupled with HPLC quantification, provides a robust and accurate means of characterizing the thermodynamic solubility of this important chemical intermediate. This guide offers the theoretical foundation and a detailed, practical protocol to empower researchers to generate the high-quality solubility data necessary for their work.
References
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- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- Glomme, A., et al. (n.d.). Miniaturized Shake-Flask Method for Solubility Determination. Dissolution Technologies.
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- ChemBK. (2024). 4-Bromo-2-nitro-1-(trifluoromethoxy)benzene, 4-Bromo-2-nitrophenyl trifluoromethyl ether, 4-Bromo-2-nitro-alpha,alpha,alpha-trifluoroanisole.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- BLDpharm. (n.d.). This compound.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene (CAS No. 251115-21-6). While experimental spectra for this specific compound are not widely available in public databases, this document leverages fundamental principles of spectroscopy and data from analogous structures to predict its characteristic features across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals who may be synthesizing or working with this versatile chemical intermediate.
Introduction and Molecular Overview
This compound is a key substituted aromatic compound with the molecular formula C₇H₃BrF₃NO₂. Its strategic placement of three distinct functional groups—a bromine atom, a nitro group, and a trifluoromethyl group—makes it a highly valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The successful synthesis and quality control of downstream products depend on the unambiguous structural confirmation of this starting material. Spectroscopic analysis is the cornerstone of this verification process.
This guide will detail the predicted spectroscopic data for this molecule. The rationale behind these predictions is rooted in the powerful electronic effects exerted by the substituents on the benzene ring. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups, which significantly deshield the aromatic ring. The bromine (-Br) atom is also electron-withdrawing via induction but can donate electron density through resonance. These competing effects create a unique electronic environment that is directly reflected in the molecule's spectroscopic fingerprint.
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 251115-21-6 | |
| Molecular Formula | C₇H₃BrF₃NO₂ | |
| Molecular Weight | ~270.00 g/mol | [1] |
| Appearance | Colorless transparent liquid | |
| Density | 1.788 g/cm³ |
| Boiling Point | 268.9 °C at 760 mmHg | |
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the following atom numbering scheme will be used.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh approximately 15-20 mg of the neat liquid sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Scientist's Rationale: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules. Its single deuterium residual peak (~7.26 ppm) is well-documented and unlikely to interfere with the aromatic signals of our analyte, which are expected further downfield.
-
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Scientist's Rationale: A higher field strength (≥400 MHz) provides better signal dispersion, which is critical for resolving the fine splitting patterns of the coupled aromatic protons.
-
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate 16 scans to ensure a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a standard proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of 0-200 ppm.
-
Accumulate at least 1024 scans due to the low natural abundance of ¹³C.
-
Scientist's Rationale: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon environment.
-
-
¹⁹F NMR Acquisition:
-
Acquire data with or without proton decoupling (the effect will be minimal for the -CF₃ group).
-
Set the spectral width appropriately around the expected trifluoromethyl region (e.g., -50 to -70 ppm).
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-3, H-5, and H-6.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~ 8.2 - 8.4 | d (doublet) | J(H3-H5) ≈ 2.0 Hz | H-3 | This proton is ortho to the strongly electron-withdrawing -NO₂ group, causing it to be the most deshielded (downfield). It will be split into a doublet by its meta-coupling to H-5. |
| ~ 7.9 - 8.1 | dd (doublet of doublets) | J(H5-H6) ≈ 8.5 Hz, J(H5-H3) ≈ 2.0 Hz | H-5 | This proton is ortho to the -Br group and meta to both the -NO₂ and -CF₃ groups. It experiences ortho-coupling with H-6 and meta-coupling with H-3. |
| ~ 7.8 - 8.0 | d (doublet) | J(H6-H5) ≈ 8.5 Hz | H-6 | This proton is ortho to the -CF₃ group. It will be split into a doublet by its strong ortho-coupling to H-5. |
Note: These predictions are based on established substituent effects and data from analogous compounds like 1-nitro-4-(trifluoromethyl)benzene.[2]
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
Seven distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F coupling) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~ 149 - 151 | s | C-2 | The carbon bearing the nitro group will be significantly downfield and is not expected to show significant fluorine coupling. | | ~ 135 - 138 | s | C-5 | Aromatic CH carbon. | | ~ 133 - 136 | q (quartet) | C-1 | This quaternary carbon is directly attached to the -CF₃ group and will appear as a quartet due to one-bond C-F coupling (¹JCF). | | ~ 130 - 132 | s | C-6 | Aromatic CH carbon. | | ~ 125 - 128 | s | C-3 | Aromatic CH carbon. | | ~ 122 - 125 | q (quartet) | C-4 | This carbon, bearing the bromine, is also expected to show a small quartet due to three-bond C-F coupling (³JCF). | | ~ 120 - 123 | q (quartet) | -CF₃ | The carbon of the trifluoromethyl group will appear as a strong quartet with a large one-bond C-F coupling constant (¹JCF ≈ 270 Hz).[3] |
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)
The ¹⁹F NMR spectrum provides a simple and direct confirmation of the trifluoromethyl group.
-
Expected Spectrum: A single, sharp singlet is predicted between δ -60 and -64 ppm .
-
Rationale: The three fluorine atoms of the -CF₃ group are chemically equivalent and are not coupled to any other fluorine atoms. Coupling to aromatic protons (⁴JHF) is typically very small and often not resolved. The chemical shift is characteristic of an aromatic trifluoromethyl group.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Methodology (ATR): Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Scientist's Rationale: ATR is a rapid and reliable method for liquid samples, requiring minimal sample preparation and eliminating the need for solvents or KBr pellets.
-
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 32 scans to achieve a good signal-to-noise ratio. Perform a background scan prior to the sample scan to remove atmospheric (H₂O, CO₂) interference.
Predicted IR Absorption Bands
The IR spectrum will be dominated by strong absorptions from the nitro and trifluoromethyl groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3100 - 3050 | Weak-Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |
| ~ 1600, 1475 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |
| ~ 1535 - 1555 | Strong | Asymmetric NO₂ Stretch | This is a highly characteristic, intense band for an aromatic nitro compound.[4] |
| ~ 1340 - 1360 | Strong | Symmetric NO₂ Stretch | The second key band for the nitro group. The presence of both strong symmetric and asymmetric stretches is definitive proof of the -NO₂ group.[4] |
| ~ 1320 - 1100 | Very Strong, Broad | C-F Stretches | The C-F stretching vibrations of the -CF₃ group typically result in one or more very intense absorption bands in this region. |
| < 1000 | Medium | C-Br Stretch | The C-Br stretch is typically found in the fingerprint region and can be difficult to assign definitively, but is expected below 1000 cm⁻¹. |
Note: The predicted positions for the nitro group stretches are based on data for similar aromatic nitro compounds.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.
Experimental Protocol: MS Data Acquisition
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet.
-
Acquisition:
-
Set the ionization energy to 70 eV.
-
Scientist's Rationale: 70 eV is the standard energy for EI-MS. It is energetic enough to cause reproducible fragmentation, creating a characteristic "fingerprint" for the molecule that can be compared across different instruments.
-
Scan a mass-to-charge (m/z) range from 50 to 350.
-
Predicted Mass Spectrum and Fragmentation
The most telling feature of the mass spectrum will be the isotopic pattern of bromine.
-
Molecular Ion (M⁺): The molecular ion peak is the most critical piece of data. Due to the presence of a single bromine atom, it will appear as a pair of peaks of nearly equal intensity (a "doublet").
-
m/z ≈ 269 (corresponding to the ⁷⁹Br isotope)
-
m/z ≈ 271 (corresponding to the ⁸¹Br isotope)
-
The relative abundance of these two peaks will be approximately 100:98, which is the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The observation of this pattern is definitive evidence for the presence of one bromine atom.
-
-
Key Fragmentation Pathways: Under EI conditions, the molecular ion will fragment in predictable ways.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
Loss of a Nitro Group (-NO₂): This is a very common fragmentation for nitroaromatics.
-
[M - 46]⁺ → m/z 223/225 . This fragment ion would retain the characteristic 1:1 bromine isotopic pattern.
-
-
Loss of a Bromine Atom (-Br): Cleavage of the C-Br bond.
-
[M - 79/81]⁺ → m/z 190 . This fragment ion would appear as a single peak, as the isotopic marker (Br) has been lost.
-
-
Loss of CF₃ followed by loss of Br (or vice versa):
-
[M - Br - CF₃]⁺ → m/z 121
-
[M - CF₃ - Br]⁺ → m/z 121
-
Conclusion
The structural elucidation of this compound relies on a multi-technique spectroscopic approach. This guide outlines the expected analytical signature of the compound. The ¹H NMR spectrum is predicted to show three distinct aromatic signals with characteristic splitting patterns. The ¹³C and ¹⁹F NMR spectra will confirm the carbon backbone and the trifluoromethyl group, respectively. Key functional groups, especially the nitro and trifluoromethyl moieties, will produce strong, unambiguous signals in the IR spectrum. Finally, mass spectrometry will confirm the molecular weight and the presence of a single bromine atom through its distinct M⁺/M+2 isotopic pattern. While these predictions are based on sound scientific principles, experimental acquisition and verification remain the gold standard for quality control and research applications.
References
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Supporting Information for "A mild and general method for the trifluoromethylation of arenediazonium tetrafluoroborates by using CF3SiMe3 and catalytic KF/18-crown-6" (2012). Available at: [Link]
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Supporting Information for "Self-Assembly of Photofunctional Spherical Complexes" (2007). Wiley-VCH. Available at: [Link]
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Supporting Information for "Trifluoromethylation of Aryl- and Vinylboronic Acids with an Electrophilic Trifluoromethylating Reagent" The Royal Society of Chemistry. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Industrial Value of this compound. Available at: [Link]
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NIST. Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
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Royal Mountain Travel. (2019). 7 Nepali Recipes for Your Next Potluck. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of this compound. Available at: [Link]
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Seshadri, S. et al. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. International Research Journal of Engineering and Technology (IRJET). Available at: [Link]
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Chang, J. et al. (2015). Spectroscopic characterization of isomerization transition states. Science. Available at: [Link]
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PubChem. 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 4-Bromo-2-fluoro-1-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]
-
NIST. Benzene, 1-bromo-2-nitro- IR Spectrum. NIST Chemistry WebBook. Available at: [Link]
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A Senior Application Scientist's Guide to Sourcing and Verifying 4-Bromo-2-nitro-1-(trifluoromethyl)benzene for Advanced R&D
Introduction: The Strategic Importance of a Well-Characterized Intermediate
In the landscape of pharmaceutical and agrochemical synthesis, the success of a multi-step reaction sequence is often determined by the quality of its foundational building blocks. 4-Bromo-2-nitro-1-(trifluoromethyl)benzene (CAS No. 251115-21-6) is a prime example of such a critical intermediate. Its trifluoromethyl group imparts desirable properties like metabolic stability and enhanced binding affinity, while the nitro and bromo functionalities offer versatile handles for subsequent chemical transformations. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the sourcing, verification, and handling of this pivotal compound, ensuring that the starting material's integrity underpins the success of your research and development endeavors.
The structural arrangement of this compound makes it an indispensable precursor for a range of active pharmaceutical ingredients (APIs) and advanced pesticides. However, the very reactivity that makes it valuable also introduces the potential for process-related impurities that can derail downstream applications. Therefore, a robust supplier qualification and incoming quality control protocol is not merely a procedural formality but a critical risk mitigation strategy.
Part 1: Navigating the Commercial Supplier Landscape
Selecting a supplier for a critical intermediate extends beyond comparing price per gram. It involves a thorough assessment of their quality systems, manufacturing consistency, and transparency. For a specialized reagent like this compound, suppliers range from large, well-known chemical conglomerates to specialized custom synthesis labs.
The first step in this process is to define the required quality attributes for your specific application. A screening library synthesis may tolerate a lower purity grade (e.g., 95-98%), whereas late-stage preclinical or process development work demands the highest purity available (≥99%) to avoid confounding variables and meet stringent regulatory expectations.[1]
Below is a comparative overview of representative commercial suppliers. Note that availability and specifications can change, and direct inquiry is always recommended.
| Supplier Category | Representative Companies | Typical Purity Grades Offered | Key Strengths for R&D Professionals |
| Global Chemical Distributors | Merck (Sigma-Aldrich), Thermo Fisher Scientific (Alfa Aesar) | 98%, ≥99% | Broad inventory, extensive documentation (CoA, SDS), established logistics, reliable for standard research grades.[2][3] |
| Specialized Building Block Suppliers | BLD Pharm, Chem-Impex, ChemScene | ≥98%, 99% | Focus on novel and specialized intermediates, often provide detailed analytical data, cater to research and custom synthesis needs.[4][5] |
| Manufacturers & Custom Synthesis | NINGBO INNO PHARMCHEM CO.,LTD. | ≥99.0% (often customizable) | Direct access to the manufacturing process, potential for custom specifications and impurity profiling, cost-effective for larger quantities. |
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// Define Edges Start -> Identify [color="#5F6368"]; Identify -> Request [color="#5F6368"]; Request -> Evaluate [color="#5F6368"]; Evaluate -> Qualify [color="#5F6368"]; Qualify -> Procure [color="#5F6368"]; } Diagram 1: Supplier Qualification Workflow.
Part 2: The Self-Validating System: In-House Quality Verification
Trust, but verify. This principle is paramount in chemical sourcing. While a supplier's Certificate of Analysis (CoA) provides a critical baseline, performing in-house analytical verification is a self-validating step that ensures the material conforms to the standards required for your experiments.[6] The primary goals of this verification are to confirm the compound's identity, quantify its purity, and identify any significant impurities that could interfere with downstream chemistry.
Potential Impurities: A Mechanistic Perspective
Understanding the synthesis of this compound provides insight into potential process-related impurities. A common synthetic route involves the nitration and bromination of a trifluoromethylbenzene precursor.[7] This can lead to:
-
Isomeric Impurities: Incomplete regioselectivity during nitration or bromination can result in isomers (e.g., 2-Bromo-4-nitro-1-(trifluoromethyl)benzene).
-
Residual Starting Materials: Unreacted precursors from the synthetic sequence.
-
Byproducts of Side Reactions: Compounds arising from over-nitration or other side reactions.
Core Analytical Verification Protocols
The following protocols form a robust system for the analytical verification of this compound.
Causality: GC is an excellent technique for separating volatile and semi-volatile compounds, making it ideal for assessing the purity of this intermediate and detecting related organic impurities.[6] The mass spectrometer provides definitive identification of the main component and any separated impurities based on their mass-to-charge ratio and fragmentation patterns.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a high-purity volatile solvent such as ethyl acetate or dichloromethane. From this, prepare a working solution of ~10 µg/mL.
-
Instrument Setup:
-
GC Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector: Set to 250°C with a splitless injection mode to maximize sensitivity.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/minute to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Confirm the identity of the main peak by comparing its retention time and mass spectrum to a reference standard or library data. The expected molecular ion for C7H3BrF3NO2 is m/z 270/272 (due to bromine isotopes).
-
Calculate purity by the area percent method, assuming all components have a similar response factor. Integrate all peaks and express the area of the main peak as a percentage of the total integrated area.
-
Investigate any impurity peaks greater than 0.1% by analyzing their mass spectra to tentatively identify their structures.
-
Causality: NMR spectroscopy provides unambiguous structural confirmation. ¹H NMR confirms the substitution pattern on the aromatic ring, while ¹⁹F NMR is highly specific for the trifluoromethyl group and is exceptionally sensitive to its electronic environment, making it a powerful tool for identifying fluorine-containing impurities.[8]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.
-
Expected Spectrum: The aromatic region should show three distinct protons. The chemical shifts and coupling patterns will be characteristic of the 1,2,4-trisubstituted benzene ring.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Expected Spectrum: A single sharp peak should be observed for the -CF₃ group. The chemical shift of this peak is highly indicative of purity. The presence of other signals in the ¹⁹F spectrum would strongly suggest fluorine-containing impurities.
-
-
Data Analysis:
-
Compare the observed chemical shifts and coupling constants in the ¹H spectrum with literature values or predicted spectra to confirm the correct isomeric structure.
-
Verify the presence of a single peak in the ¹⁹F spectrum. Integrate this peak relative to any impurity signals to assess fluorinated purity.
-
// Define Nodes Sample [label="Receive Material & CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Visual [label="Visual & Physical Inspection\n(Color, Form)", fillcolor="#F1F3F4", fontcolor="#202124"]; GCMS [label="GC-MS Analysis\n(Purity & Impurity ID)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H & ¹⁹F for Structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compare [label="Compare Results to CoA\n& Specifications", fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="Decision Point", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Release [label="Release for R&D Use", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reject [label="Reject Lot / Contact Supplier", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Define Edges Sample -> Visual [color="#5F6368"]; Visual -> GCMS [color="#5F6368"]; Visual -> NMR [color="#5F6368"]; GCMS -> Compare [color="#5F6368"]; NMR -> Compare [color="#5F6368"]; Compare -> Decision [color="#5F6368"]; Decision -> Release [label="Pass", color="#34A853"]; Decision -> Reject [label="Fail", color="#EA4335"]; } Diagram 2: In-House Analytical Verification Workflow.
Part 3: Best Practices for Handling and Storage
Aromatic nitro compounds, as a class, require careful handling due to their potential toxicity and thermal instability.[9][10] Adherence to strict safety protocols is essential to protect personnel and maintain the integrity of the material.
Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of vapors.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (nitrile is a suitable choice for incidental contact).
-
Spill Management: Keep a spill kit rated for organic compounds readily accessible. In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and dispose of it as hazardous chemical waste.
Storage:
-
Container: Store the compound in its original, tightly sealed container to prevent contamination and exposure to moisture.[11]
-
Environment: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[11] It should be stored away from incompatible materials, particularly strong oxidizing and reducing agents.[9]
-
Temperature: While room temperature storage is generally acceptable, refer to the supplier's specific recommendations on the product label or SDS.[2][4]
Conclusion
The successful application of this compound in complex synthesis is directly linked to the rigor applied in its sourcing and verification. By implementing a comprehensive supplier qualification process, conducting thorough in-house analytical validation, and adhering to strict handling protocols, researchers can build a foundation of quality that supports reproducible and reliable scientific outcomes. This methodical approach transforms a simple chemical procurement into a strategic, self-validating system that enhances the integrity and success of the entire research and development workflow.
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Understanding the Synthesis and Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 11, 2026, from [Link]
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m-(Trifluoromethyl)nitrobenzene. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Analytical methods validation as per ich & usp. (n.d.). SlideShare. Retrieved January 11, 2026, from [Link]
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The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM. Retrieved January 11, 2026, from [Link]
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Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved January 11, 2026, from [Link]
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Certificate of analysis - 4-Bromo-1-fluoro-2-nitrobenzene. (n.d.). Thermo Fisher Scientific. Retrieved January 11, 2026, from [Link]
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Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). SimplerQMS. Retrieved January 11, 2026, from [Link]
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<1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). USP. Retrieved January 11, 2026, from [Link]
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Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). IVT - Center for Professional Advancement. Retrieved January 11, 2026, from [Link]
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Validating Analytical Procedures. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO). Retrieved January 11, 2026, from [Link]
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Supplier of this compound. (n.d.). Molekula. Retrieved January 11, 2026, from [Link]
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The Chemical Properties and Industrial Value of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 11, 2026, from [Link]
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Huntsman Corporation. (n.d.). Huntsman Corporation. Retrieved January 11, 2026, from [Link]
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Polynt Group. (n.d.). Polynt Group. Retrieved January 11, 2026, from [Link]
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Storage And Handling Of Industrial Nitrocellulose. (n.d.). Health and Safety Executive. Retrieved January 11, 2026, from [Link]
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Technic Inc. (n.d.). Technic Inc.. Retrieved January 11, 2026, from [Link]
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Order : ChemUniverse. (n.d.). ChemUniverse. Retrieved January 11, 2026, from [Link]
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Certificate of analysis - 1-Bromo-4-(trifluoromethoxy)benzene. (n.d.). Thermo Fisher Scientific. Retrieved January 11, 2026, from [Link]
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Runaway Reaction Hazards in Processing Organic Nitro Compounds. (1998). ACS Publications. Retrieved January 11, 2026, from [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
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Benzene, 1-nitro-3-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
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synthesis of 4-bromo-2-nitrotoluene. (2024, February 28). YouTube. Retrieved January 11, 2026, from [Link]
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Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Identification and Analysis of Halogenated Contaminants Formed in Thermal. (n.d.). ProQuest. Retrieved January 11, 2026, from [Link]
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4-Bromo-2-fluoro-1-nitrobenzene. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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The Strategic Role of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Powerhouse Building Block
In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, 4-Bromo-2-nitro-1-(trifluoromethyl)benzene has emerged as a cornerstone scaffold, prized for its unique combination of reactive functional groups and advantageous physicochemical properties. This technical guide provides an in-depth exploration of this versatile compound, elucidating its synthesis, reactivity, and pivotal role in the construction of complex, biologically active molecules.
The intrinsic value of this compound in medicinal chemistry is derived from the synergistic interplay of its three key substituents on the benzene ring: the bromo, nitro, and trifluoromethyl groups. The trifluoromethyl (CF3) group, a bioisostere for various functionalities, is a celebrated addition to modern pharmaceuticals. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets[1]. The nitro (NO2) group, also strongly electron-withdrawing, serves as a versatile synthetic handle, readily transformable into an amino group, which is a common pharmacophoric element. Furthermore, the bromine (Br) atom provides a reactive site for a plethora of cross-coupling reactions, enabling the facile introduction of molecular diversity.
This guide will delve into the practical applications and underlying chemical principles that make this compound an indispensable tool for researchers and scientists in the pharmaceutical and agrochemical industries.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 251115-21-6 | |
| Molecular Formula | C7H3BrF3NO2 | |
| Molecular Weight | 270.003 g/mol | |
| Appearance | Colorless transparent liquid | |
| Density | 1.788 g/cm³ | |
| Boiling Point | 268.9 °C at 760 mmHg | |
| Flash Point | 116.4 °C |
Synthesis of this compound: An Industrial Perspective
The efficient and scalable synthesis of this compound is critical for its widespread application. A robust industrial process has been developed, commencing from the readily available starting material, m-chlorobenzotrifluoride. This multi-step synthesis is a testament to strategic chemical transformations designed for high yield and purity[2][3].
The overall synthetic pathway involves four key transformations: nitration, ammonification, bromination, and deamination[2][3].
Figure 1: Industrial synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a representative industrial synthesis adapted from patented procedures[2][3].
Step 1: Nitration of m-Chlorobenzotrifluoride
-
To a suitable reaction vessel, cautiously add concentrated nitric acid followed by concentrated sulfuric acid with stirring.
-
At room temperature, slowly add m-chlorobenzotrifluoride dropwise to the acid mixture.
-
After the addition is complete, the reaction mixture is heated to 50°C for 2 hours.
-
The reaction mixture is then transferred to a separatory funnel, and the sulfuric acid layer is removed.
-
The organic layer, containing 5-chloro-2-nitro-trifluoromethylbenzene, is washed and carried forward to the next step.
Step 2: Ammonification
-
The 5-chloro-2-nitro-trifluoromethylbenzene from the previous step is subjected to an aminating reaction to replace the chlorine atom with an amino group, yielding 2-nitro-5-aminobenzotrifluoride.
Step 3: Bromination
-
The 2-nitro-5-aminobenzotrifluoride is dissolved in a suitable solvent such as acetic acid, dichloromethane, or chloroform.
-
At a controlled temperature between -15°C and 100°C, bromine is added to the solution.
-
The reaction proceeds via electrophilic aromatic substitution to yield 2-nitro-4-bromo-5-aminobenzotrifluoride[2].
Step 4: Deamination
-
The 2-nitro-4-bromo-5-aminobenzotrifluoride is dissolved in a polar aprotic solvent (e.g., N-methylpyrrolidone).
-
A nitrite ester, such as isoamyl nitrite or tert-butyl nitrite, is added at a controlled temperature (e.g., 5°C or 95°C)[2].
-
The deamination reaction proceeds to furnish the final product, this compound.
-
The product is isolated and purified by vacuum distillation[2].
This deamination method offers significant advantages over traditional diazotization-deamination procedures by avoiding the need for low-temperature equipment and the generation of acidic wastewater, making it a more environmentally friendly and energy-efficient process[2].
Key Reactions and Mechanistic Insights
The synthetic utility of this compound is largely attributed to the reactivity of its bromo and nitro functionalities. These groups serve as versatile handles for the introduction of diverse molecular fragments, a critical aspect of library synthesis and lead optimization in drug discovery.
Figure 2: Key reaction pathways for the functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound (e.g., a boronic acid or ester). This is a powerful method for constructing biaryl scaffolds, which are prevalent in many pharmaceuticals. The reaction typically proceeds in the presence of a palladium catalyst and a base.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. It is a highly versatile method for synthesizing aryl amines, which are key components of numerous biologically active molecules. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group under various conditions, such as catalytic hydrogenation (e.g., H2, Pd/C) or using reducing agents like tin(II) chloride. The resulting aniline derivative, 4-bromo-2-amino-1-(trifluoromethyl)benzene, opens up a new set of synthetic possibilities, as the amino group can be further functionalized through acylation, alkylation, or diazotization reactions.
Application in Medicinal Chemistry: A Case Study of TRPM8 Antagonists
A compelling example of the utility of a closely related analogue of our topic compound is found in the development of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a nonselective cation channel that is activated by cool to cold temperatures and chemical agonists like menthol. Antagonism of TRPM8 is a promising therapeutic strategy for treating painful conditions associated with cold hypersensitivity, such as neuropathic pain[1].
In a seminal study by Parks et al. (2011) published in the Journal of Medicinal Chemistry, the design and optimization of a series of potent benzimidazole-containing TRPM8 antagonists were described[1]. A key building block in the synthesis of these antagonists is 4-Bromo-2-nitro-6-(trifluoromethyl)aniline , a constitutional isomer of the aniline derived from our title compound. This highlights the importance of the 4-bromo-2-nitro-trifluoromethylphenyl scaffold in constructing molecules with significant therapeutic potential.
The synthesis of these TRPM8 antagonists involves a multi-step sequence where the functionalities of the 4-bromo-2-nitro-6-(trifluoromethyl)aniline are strategically manipulated to construct the final complex molecule, which includes a 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decene core. These compounds demonstrated potent antagonism of human, rat, and canine TRPM8 channels in cell-based assays and showed excellent in vivo activity in preclinical models of neuropathic pain[1].
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique trifecta of functional groups—the versatile bromo and nitro handles, and the advantageous trifluoromethyl moiety—renders it a highly valuable and versatile building block. The robust and scalable industrial synthesis of this compound ensures its accessibility for a wide range of applications. From its utility in fundamental cross-coupling and reduction reactions to its role in the synthesis of complex therapeutic agents like TRPM8 antagonists, this compound continues to be a key player in the quest for novel and improved medicines. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, underscoring its significant and enduring role in the landscape of modern drug discovery.
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Parks, D. J., et al. (2011). Design and optimization of benzimidazole-containing transient receptor potential melastatin 8 (TRPM8) antagonists. Journal of Medicinal Chemistry, 54(1), 233-247. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of this compound. [Link]
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Diver, M. M., et al. (2019). Structural insights into TRPM8 inhibition and desensitization. eScholarship. [Link]
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Matthews, J. M., et al. (2012). The design and synthesis of novel, phosphonate-containing transient receptor potential melastatin 8 (TRPM8) antagonists. Bioorganic & Medicinal Chemistry Letters, 22(8), 2922-2926. [Link]
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Electrophilic Aromatic Substitution of Trifluoromethylbenzene Derivatives: A Mechanistic and Practical Guide
An In-Depth Technical Guide for Researchers
Abstract
The trifluoromethyl (-CF₃) group is a cornerstone substituent in modern medicinal chemistry and materials science, prized for its ability to modulate metabolic stability, lipophilicity, and electronic properties. However, its profound impact on the reactivity and regioselectivity of the parent aromatic ring presents significant challenges for synthetic chemists. This guide provides an in-depth exploration of the electrophilic aromatic substitution (EAS) of trifluoromethylbenzene and its derivatives. We will dissect the underlying electronic principles governing its behavior, present field-proven protocols for key transformations, and discuss the limitations and advanced strategies relevant to researchers in drug development and chemical synthesis.
The Electronic Nature of the Trifluoromethyl Group: A Tale of Deactivation and Redirection
The synthetic utility of any substituted arene in electrophilic aromatic substitution is dictated by the electronic character of its substituents. The trifluoromethyl group is a classic example of a powerful electron-withdrawing group that profoundly influences the outcome of these reactions.
A Dominant Inductive Effect
The primary influence of the -CF₃ group stems from a potent inductive electron-withdrawing effect (-I effect). The three highly electronegative fluorine atoms pull electron density away from the central carbon atom.[1][2] This effect is transmitted through the sigma bond connecting the trifluoromethyl group to the benzene ring, leading to a significant decrease in the electron density of the aromatic system.[1][3]
Unlike groups such as halogens or methoxy groups, the -CF₃ group has no lone pairs on the atom attached to the ring and cannot participate in electron donation via resonance (+R effect). This lack of a countervailing resonance donation makes its electron-withdrawing nature particularly pronounced.
Consequence 1: Ring Deactivation
Electrophilic aromatic substitution is predicated on the aromatic ring acting as a nucleophile to attack an incoming electrophile.[4] By substantially reducing the ring's electron density, the -CF₃ group makes trifluoromethylbenzene a much weaker nucleophile than benzene itself. This results in a dramatic decrease in the rate of reaction, a phenomenon known as "deactivation."[5][6] All positions on the ring (ortho, meta, and para) are deactivated, but not to an equal extent.
To illustrate this deactivating effect, a quantitative comparison of reaction rates is invaluable.
| Compound | Relative Rate of Nitration (vs. Benzene) | Classification |
| Toluene (C₆H₅CH₃) | ~23 | Activating |
| Benzene (C₆H₆) | 1 | Reference |
| Trifluoromethylbenzene (C₆H₅CF₃) | ~2.5 x 10⁻⁵ (or 40,000 times slower) | Strongly Deactivating |
| Data sourced from experimental rate comparisons.[5] |
This dramatic 40,000-fold decrease in reactivity for trifluoromethylbenzene highlights the necessity for harsher reaction conditions (e.g., higher temperatures, stronger acids) to achieve successful substitution compared to benzene or activated systems.[7][8]
Consequence 2: Meta-Direction
While the -CF₃ group deactivates all positions, the key to its synthetic utility is its directing effect. The regiochemical outcome of an EAS reaction is determined by the relative stability of the carbocationic intermediate (the "sigma complex" or "arenium ion") formed upon electrophilic attack at the ortho, meta, or para positions.[4][9]
For trifluoromethylbenzene, attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon atom directly bonded to the electron-withdrawing -CF₃ group.[1][10][11] This arrangement is extremely unfavorable, as it places a positive charge adjacent to a group that is already strongly pulling electron density away.[3][12]
In contrast, attack at the meta position ensures that the positive charge in any of the resulting resonance structures is never located on the carbon bearing the -CF₃ group.[1][11] While all intermediates are destabilized relative to the benzene equivalent, the meta intermediate is the "least unstable" or least energetically penalized.[10][11] Consequently, the reaction proceeds preferentially through the meta pathway, establishing the trifluoromethyl group as a meta-director .[2][9][13]
Caption: Sigma complex intermediates for EAS on trifluoromethylbenzene.
Core Synthetic Transformations: Protocols and Considerations
Given the deactivated nature of the substrate, the successful electrophilic substitution of trifluoromethylbenzene derivatives requires carefully optimized conditions. The following sections provide validated protocols and critical insights for common transformations.
Caption: A generalized workflow for electrophilic aromatic substitution.
Nitration
The introduction of a nitro group is a fundamental transformation. Due to the deactivation by the -CF₃ group, forcing conditions are required.
Reaction: C₆H₅CF₃ + HNO₃ / H₂SO₄ → m-NO₂-C₆H₄CF₃
Protocol: Synthesis of 1-Nitro-3-(trifluoromethyl)benzene
-
Materials:
-
Trifluoromethylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
-
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Nitrating Mixture: Slowly add concentrated nitric acid to the cold sulfuric acid with continuous stirring to form the nitrating mixture. Maintain the temperature below 10 °C.[8][14] The active electrophile, the nitronium ion (NO₂⁺), is generated in this step.[8]
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, add trifluoromethylbenzene dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 50-60 °C.[8]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC.
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The product can be purified by vacuum distillation or recrystallization to yield pure 1-nitro-3-(trifluoromethyl)benzene.
-
-
Trustworthiness & Safety: This protocol is self-validating through in-process monitoring (TLC/GC). CAUTION: The reaction of strong acids is highly exothermic. Always add acid slowly and with efficient cooling. Perform the reaction in a well-ventilated fume hood.
Halogenation (Bromination)
Halogenation of trifluoromethylbenzene requires a Lewis acid catalyst to polarize the halogen molecule and create a sufficiently powerful electrophile to react with the deactivated ring.[15][16]
Reaction: C₆H₅CF₃ + Br₂ / FeBr₃ → m-Br-C₆H₄CF₃
Protocol: Synthesis of 1-Bromo-3-(trifluoromethyl)benzene
-
Materials:
-
Trifluoromethylbenzene
-
Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings
-
Liquid Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) (anhydrous)
-
10% Sodium Thiosulfate solution
-
-
Step-by-Step Methodology:
-
Setup: To a dry, three-necked flask equipped with a dropping funnel, a condenser with a gas trap (to capture HBr), and a magnetic stirrer, add trifluoromethylbenzene and the solvent (e.g., CCl₄).
-
Catalyst: Add anhydrous iron(III) bromide catalyst. Alternatively, iron filings can be used, which will react in situ with bromine to form FeBr₃.[15]
-
Bromine Addition: Place liquid bromine in the dropping funnel and add it dropwise to the stirred reaction mixture at room temperature. The reaction is typically exothermic.
-
Reaction: After the addition, the mixture may be stirred at room temperature or gently warmed (40-50 °C) for several hours until the red color of bromine has dissipated. Monitor by TLC or GC.
-
Workup: Cool the mixture and pour it into water. To remove any unreacted bromine, wash the organic layer with a 10% aqueous solution of sodium thiosulfate.
-
Extraction & Washing: Separate the organic layer and wash it with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate, filter, and remove the solvent by distillation.
-
Purification: The resulting crude 1-bromo-3-(trifluoromethyl)benzene is purified by vacuum distillation.
-
-
Trustworthiness & Safety: The disappearance of the bromine color provides a visual cue for reaction completion. CAUTION: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood. The reaction evolves HBr gas, which is also corrosive.
The Friedel-Crafts Conundrum: A Notable Limitation
A critical aspect of working with trifluoromethylbenzene is its near-total lack of reactivity in standard Friedel-Crafts alkylation and acylation reactions.[17] The combination of the strongly deactivating -CF₃ group and the fact that the Lewis acid catalyst (e.g., AlCl₃) can complex with the fluorine atoms further deactivates the ring, effectively shutting down the reaction.
-
Why it Fails: The carbocation intermediate in a Friedel-Crafts reaction is highly unstable on a -CF₃ substituted ring, making the activation energy prohibitively high.
-
Implications for Synthesis: Researchers should not attempt standard Friedel-Crafts reactions on these substrates. Alternative synthetic routes must be devised, such as preparing a substituted trifluoromethylbenzene derivative through other means (e.g., nucleophilic aromatic substitution on a different precursor, or cross-coupling reactions).[18]
Recent research has shown that under superacidic conditions (e.g., CF₃SO₃H), trifluoromethyl-substituted arenes can be forced to react, sometimes leading to Friedel-Crafts-type products through the formation of highly reactive superelectrophiles.[19][20][21] These methods are specialized and fall outside the scope of routine synthesis but represent an active area of research for overcoming the inherent inertness of these systems.
Conclusion
The electrophilic aromatic substitution of trifluoromethylbenzene is a study in managing electronic effects. The potent, deactivating, and meta-directing nature of the -CF₃ group is a defining characteristic that must be respected in experimental design. While standard transformations like nitration and halogenation are achievable with forceful conditions, cornerstone reactions like Friedel-Crafts alkylation and acylation are generally not viable. For the medicinal or materials chemist, a thorough understanding of these principles is not merely academic; it is essential for the rational design of synthetic routes to complex, fluorinated molecules that drive modern chemical innovation.
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Title: Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... Source: Homework.Study.com URL: [Link]
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Title: Solved Why is the trifluoromethyl group meta directing in | Chegg.com Source: Chegg.com URL: [Link]
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Title: Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) Source: MDPI URL: [Link]
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Title: EAS: trifluoromethyl group.mp4 Source: YouTube URL: [Link]
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Title: Nitration of trifluoromethyl benzene. Source: ResearchGate URL: [Link]
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Methodological & Application
Suzuki coupling protocol using 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Application Note & Protocol
Title: A Robust Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency.[1][2][3] This application note provides a detailed, field-proven protocol for the coupling of a challenging, electron-deficient substrate: this compound. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aryl bromide, necessitating careful selection of catalyst, ligand, base, and solvent to achieve high yields. This guide explains the rationale behind each experimental choice, offers a step-by-step methodology, and includes a troubleshooting guide for common issues encountered with such substrates.
Introduction & Scientific Rationale
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid or ester) with an organohalide or triflate.[1][4][5] Its widespread use in pharmaceutical and materials science stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[1][2]
The substrate of interest, this compound, presents specific challenges. It is highly electron-deficient due to the presence of both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group. While electron-withdrawing groups can facilitate the initial oxidative addition step—often the rate-determining step in the catalytic cycle—they can also impact subsequent steps and introduce the potential for side reactions.[6][7] Furthermore, the ortho-nitro group introduces steric hindrance that can complicate the approach of the bulky catalyst complex. Therefore, a successful protocol requires a catalytic system robust enough to overcome these electronic and steric hurdles.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is crucial for rational optimization and troubleshooting. The generally accepted cycle involves three key steps:[1][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[8]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][6]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Introduction: Strategic C-N Bond Formation in Complex Molecules
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The ability to couple a wide array of amines with aryl halides or pseudohalides under relatively mild conditions has displaced harsher, more traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often suffer from limited substrate scope and poor functional group tolerance.[1]
This guide provides a detailed examination and a robust protocol for a particularly relevant, yet challenging, transformation: the Buchwald-Hartwig amination of 4-bromo-2-nitro-1-(trifluoromethyl)benzene. This substrate is a valuable building block in medicinal chemistry and agrochemical development due to the presence of three key functional groups that influence its reactivity and the properties of its derivatives. The electron-withdrawing nature of the nitro and trifluoromethyl groups presents specific challenges that necessitate a carefully optimized protocol. This document will not only provide a step-by-step procedure but also delve into the mechanistic rationale behind the choice of reagents and conditions, empowering researchers to troubleshoot and adapt the methodology for their specific needs.
Mechanistic Underpinnings: A Rationale for Experimental Design
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][3] A fundamental understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting. The generally accepted catalytic cycle is depicted below and involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[4][6] The electron-deficient nature of the aryl bromide in this specific substrate facilitates this step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or products.[3]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5] The nature of the phosphine ligand is paramount in promoting this step and preventing side reactions.
Considerations for this compound:
-
Electron-Deficient Substrate: The strong electron-withdrawing nitro and trifluoromethyl groups make the aryl bromide highly susceptible to oxidative addition. However, they can also increase the propensity for side reactions.
-
Steric Hindrance: The ortho-nitro group introduces steric bulk around the reaction center, which can influence the choice of ligand. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and stabilize the palladium catalyst.[7]
-
Base Sensitivity: The presence of the nitro group can make the substrate and product sensitive to strongly basic conditions. A careful selection of the base is necessary to avoid undesired reactions. While sodium tert-butoxide is a common choice, weaker bases like cesium carbonate may be advantageous in certain cases.[8]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount (mmol) |
| This compound | 251115-21-6 | 270.00 | - | 1.0 |
| Amine (Primary or Secondary) | Varies | Varies | - | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | - | 0.02 |
| XPhos | 564483-18-7 | 476.65 | - | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | - | 1.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | 5 mL |
Equipment
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Experimental Workflow
Figure 2: A flowchart outlining the key steps of the experimental protocol.
Step-by-Step Procedure
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Catalyst and Base: Under a positive flow of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Fume Hood: Conduct all operations in a well-ventilated chemical fume hood.[9]
-
Reagent Handling:
-
This compound and related trifluoromethylbenzene compounds can be irritants to the skin, eyes, and respiratory system.[10][11] Avoid inhalation and direct contact.
-
Palladium catalysts are toxic and should be handled with care.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it under an inert atmosphere.
-
Toluene is a flammable and toxic solvent. Avoid sources of ignition.[12][13]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor quality reagents, or insufficient temperature. | Ensure reagents are pure and the solvent is anhydrous. Degas the reaction mixture thoroughly. Consider a different palladium precursor (e.g., Pd₂(dba)₃) or a more active ligand. Increase the reaction temperature. |
| Hydrodehalogenation | Presence of water or other protic sources. | Use rigorously dried solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction. |
| Side Product Formation | Base-induced decomposition or competing reactions. | Screen alternative bases such as K₃PO₄ or Cs₂CO₃, which are less harsh.[8] Lowering the reaction temperature might also be beneficial. |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider alternative purification techniques such as recrystallization or preparative HPLC. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of complex molecules in drug discovery and development. The protocol detailed herein, grounded in a solid mechanistic understanding, provides a reliable starting point for researchers. By carefully controlling the reaction parameters, particularly the choice of ligand and base, and by adhering to strict inert atmosphere techniques, high yields of the desired aminated products can be achieved. This powerful C-N bond-forming reaction will undoubtedly continue to be a cornerstone of modern synthetic chemistry.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Blackmond, D. G., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene. Retrieved from [Link]
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of this compound. Retrieved from [Link]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
Application Note: Synthesis of 4-Bromo-2-(trifluoromethyl)aniline from 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Introduction: The Significance of Trifluoromethylated Anilines
Trifluoromethylated anilines are cornerstone building blocks in modern medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF3) group into molecular scaffolds can dramatically enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] This often translates to improved drug efficacy and bioavailability. 4-Bromo-2-(trifluoromethyl)aniline, in particular, is a versatile intermediate, with the bromine atom providing a convenient handle for further functionalization through cross-coupling reactions, and the trifluoromethyl group imparting its beneficial electronic and steric properties.[4] This application note provides a detailed and robust protocol for the synthesis of 4-bromo-2-(trifluoromethyl)aniline via the reduction of its nitro precursor, 4-Bromo-2-nitro-1-(trifluoromethyl)benzene.[5]
Reaction Mechanism and Scientific Rationale
The conversion of a nitroarene to an aniline is a fundamental transformation in organic synthesis. The most common methods involve the reduction of the nitro group. Several reagents can accomplish this, including catalytic hydrogenation and metal-acid systems.[6][7]
Catalytic Hydrogenation: This method typically employs a catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.[6] While often high-yielding and clean, a significant drawback is the potential for dehalogenation, particularly with aryl bromides. Raney nickel is sometimes preferred over Pd/C to minimize this side reaction.[6]
Metal-Acid Systems: A classical and highly effective approach is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid.[6] The reaction proceeds through a series of single electron transfers from the metal to the nitro group, with the acid serving as a proton source.
For the synthesis of 4-bromo-2-(trifluoromethyl)aniline from this compound, a metal-acid system is often preferred to avoid the risk of debromination associated with catalytic hydrogenation. Iron in the presence of hydrochloric acid (Fe/HCl) or acetic acid (Fe/AcOH) is a cost-effective, environmentally benign, and highly chemoselective option that tolerates a wide range of functional groups, including aromatic halides.[8][9][10] Another reliable method involves the use of stannous chloride (SnCl2) in an alcoholic solvent.[11][12][13][14] This protocol will detail the use of both iron and stannous chloride for this transformation.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-bromo-2-(trifluoromethyl)aniline.
Materials and Methods
Reagents and Solvents
-
This compound (CAS: 251115-21-6)
-
Iron powder (<325 mesh)
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Deionized water
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl acetate (for elution)
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Detailed Experimental Protocols
Protocol 1: Reduction using Iron and Hydrochloric Acid (Fe/HCl)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). Suspend the starting material in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Addition of Reagents: Add iron powder (4.0-5.0 eq) to the suspension. With vigorous stirring, slowly add concentrated hydrochloric acid (0.1-0.2 eq) to the mixture. An exothermic reaction may be observed.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the aqueous layer by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 4-bromo-2-(trifluoromethyl)aniline.
Protocol 2: Reduction using Stannous Chloride (SnCl2)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reagent: Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Remove the solvent under reduced pressure. To the residue, add ethyl acetate and a 2M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) and stir until the tin salts precipitate.
-
Filtration and Extraction: Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Data Summary and Comparison of Methods
| Parameter | Protocol 1 (Fe/HCl) | Protocol 2 (SnCl2) |
| Reducing Agent | Iron Powder | Stannous Chloride Dihydrate |
| Acid/Solvent | HCl / Ethanol:Water | Ethanol |
| Reaction Temperature | Reflux (80-90 °C) | Room Temp to 60 °C |
| Typical Reaction Time | 2-4 hours | 1-3 hours |
| Work-up Complexity | Moderate (neutralization required) | Moderate (precipitation of tin salts) |
| Cost-Effectiveness | High (Iron is inexpensive) | Moderate |
| Environmental Impact | Lower (Iron is more benign) | Higher (Tin waste) |
| Chemoselectivity | Excellent | Excellent |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider adding more of the reducing agent and acid (for the Fe/HCl method). Ensure the iron powder is of fine mesh for maximum surface area.
-
Formation of Byproducts: Over-reduction or side reactions are generally minimal with these methods. However, if byproducts are observed, purification by column chromatography is crucial.
-
Debromination: While less common than with catalytic hydrogenation, trace amounts of debrominated aniline may be observed. Careful monitoring of reaction conditions can minimize this.
-
Work-up Challenges: The precipitation of metal salts during work-up can sometimes be cumbersome. Thorough washing of the filter cake is essential to maximize yield.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15][17][18]
-
This compound and the resulting aniline are irritants and may be harmful if swallowed or inhaled.[17][18][19] Avoid contact with skin and eyes.[17][18]
-
Handle concentrated hydrochloric acid with extreme care as it is corrosive.
-
The reaction with Fe/HCl can be exothermic; add the acid slowly and with cooling if necessary.
-
Dispose of all chemical waste in accordance with local regulations.
Conclusion
The reduction of this compound to 4-bromo-2-(trifluoromethyl)aniline is a reliable and crucial transformation for accessing this valuable synthetic intermediate. Both the iron/hydrochloric acid and stannous chloride methods presented in this application note offer high yields and excellent chemoselectivity. The choice between the two protocols may depend on factors such as cost, environmental considerations, and available laboratory resources. By following these detailed procedures, researchers can confidently and efficiently synthesize 4-bromo-2-(trifluoromethyl)aniline for their drug discovery and materials science endeavors.
References
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2015). Synlett. Available at: [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]
-
Nitro Reduction - SnCl2. Common Organic Chemistry. Available at: [Link]
-
The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. (2023). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Role of Trifluoromethylated Anilines in Modern Synthesis. (2023). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Nitro Reduction - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2016). RSC Publishing. Available at: [Link]
-
Reduction of Nitroarenes with SnCl2 in TBAB. ResearchGate. Available at: [Link]
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (1984). ScienceDirect. Available at: [Link]
-
Nitro Reduction - Iron (Fe). Common Organic Chemistry. Available at: [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. Available at: [Link]
-
Catalytic highly enantioselective transfer hydrogenation of β- trifluoromethyl nitroalkenes. An easy and general entry to optic. Supporting Information. Available at: [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2023). Chemical Communications (RSC Publishing). Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PubMed Central. Available at: [Link]
-
Understanding the Synthesis and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Safety Data Sheet. Angene Chemical. Available at: [Link]
-
A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. (2020). MDPI. Available at: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2022). PubMed Central. Available at: [Link]
-
The Chemical Properties and Industrial Value of this compound. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Single-site catalyst promoters accelerate metal-catalyzed nitroarene hydrogenation. (2018). NIH. Available at: [Link]
-
synthesis of 4-bromo-2-nitrotoluene. (2018). YouTube. Available at: [Link]
-
Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. (2017). ResearchGate. Available at: [Link]
-
2-Bromo-4-nitro(trifluoromethoxy)benzene. PubChem. Available at: [Link]
Sources
- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 11. scispace.com [scispace.com]
- 12. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 15. angenechemical.com [angenechemical.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. 2-Bromo-4-nitro(trifluoromethoxy)benzene | C7H3BrF3NO3 | CID 24721641 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: A Versatile Trifluoromethylated Building Block
4-Bromo-2-nitro-1-(trifluoromethyl)benzene is a pivotal chemical intermediate, distinguished by its unique trifunctionalized aromatic core. The strategic positioning of a bromine atom, a nitro group, and a trifluoromethyl moiety imbues this molecule with a versatile reactivity profile, making it an invaluable starting material for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The trifluoromethyl group, in particular, is a highly sought-after substituent in medicinal chemistry, known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key transformations and its application in the synthesis of exemplary APIs.
Core Reactivity and Synthetic Potential
The chemical behavior of this compound is governed by the interplay of its three functional groups. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The nitro group, a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution and can be readily reduced to a primary amine, a common pharmacophore. The trifluoromethyl group, with its strong electron-withdrawing inductive effect, further influences the regioselectivity of these reactions and contributes to the physicochemical properties of the resulting molecules.
The synthetic transformations detailed in this document represent a toolbox for researchers to leverage the unique reactivity of this building block in the design and synthesis of novel therapeutic agents.
Synthetic Application I: Pathway to Leflunomide, an Immunosuppressive Agent
Leflunomide is a pyrimidine synthesis inhibitor used in the treatment of rheumatoid arthritis. A key intermediate in its synthesis is 4-(trifluoromethyl)aniline.[1][4][5][6] The following section outlines a proposed synthetic route to this intermediate starting from this compound.
Workflow for the Synthesis of 4-(Trifluoromethyl)aniline
Caption: Synthetic workflow from this compound to 4-(Trifluoromethyl)aniline.
Step 1: Reduction of the Nitro Group to Form 4-Bromo-2-(trifluoromethyl)aniline
The selective reduction of the nitro group in the presence of a bromine atom is a critical first step. This transformation is commonly achieved using metal catalysts under acidic or neutral conditions.
Protocol 1: Reduction using Tin(II) Chloride
| Parameter | Value |
| Reactants | This compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Basification with NaOH, extraction with ethyl acetate |
| Estimated Yield | 85-95% |
Detailed Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).
-
Add Tin(II) chloride dihydrate (4.0 eq) to the solution.
-
Slowly add concentrated hydrochloric acid (5.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture to pH > 10 by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH), while keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 4-Bromo-2-(trifluoromethyl)aniline.
Step 2: Catalytic Debromination to Yield 4-(Trifluoromethyl)aniline
The subsequent removal of the bromine atom can be achieved through catalytic hydrogenation.
Protocol 2: Catalytic Debromination
| Parameter | Value |
| Reactants | 4-Bromo-2-(trifluoromethyl)aniline, Palladium on Carbon (10% Pd/C), Base (e.g., Sodium Acetate) |
| Solvent | Methanol or Ethanol |
| Hydrogen Source | Hydrogen gas (balloon or Parr apparatus) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Filtration, solvent evaporation |
| Estimated Yield | 90-98% |
Detailed Procedure:
-
To a hydrogenation flask, add 4-Bromo-2-(trifluoromethyl)aniline (1.0 eq), 10% Palladium on Carbon (5-10 mol %), and sodium acetate (1.2 eq).
-
Add methanol or ethanol as the solvent (15 mL per gram of starting material).
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 4-(trifluoromethyl)aniline.
Synthetic Application II: Pathway to Nitisinone, a Tyrosinemia Type I Therapeutic
Nitisinone is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase, used for the treatment of hereditary tyrosinemia type I.[7] A key precursor for its synthesis is 2-nitro-4-(trifluoromethyl)benzoyl chloride.[7][8][9] This intermediate can be prepared from this compound.
Workflow for the Synthesis of 2-Nitro-4-(trifluoromethyl)benzoyl Chloride
Caption: Synthetic workflow from this compound to 2-Nitro-4-(trifluoromethyl)benzoyl Chloride.
Step 1: Grignard Reaction and Carboxylation
The conversion of the aryl bromide to a carboxylic acid is a classic transformation utilizing a Grignard reagent.
Protocol 3: Grignard Formation and Reaction with Carbon Dioxide
| Parameter | Value |
| Reactants | This compound, Magnesium (Mg) turnings, Iodine (I₂) crystal (activator), Dry Ice (solid CO₂), Hydrochloric Acid (HCl) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux for Grignard formation; -78 °C for carboxylation |
| Reaction Time | 2-3 hours for Grignard formation; 1 hour for carboxylation |
| Work-up | Acidic work-up, extraction |
| Estimated Yield | 60-70% |
Detailed Procedure:
-
Caution: Grignard reactions are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel.
-
Gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once the reaction has started, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, place an excess of crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.
-
Quench the reaction by the slow addition of 1M aqueous HCl until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-Nitro-4-(trifluoromethyl)benzoic acid.
Step 2: Conversion to the Acid Chloride
The carboxylic acid is then converted to the more reactive acid chloride.
Protocol 4: Synthesis of 2-Nitro-4-(trifluoromethyl)benzoyl Chloride
| Parameter | Value |
| Reactants | 2-Nitro-4-(trifluoromethyl)benzoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |
| Solvent | Toluene or Dichloromethane (DCM) |
| Catalyst | A few drops of N,N-Dimethylformamide (DMF) (for oxalyl chloride) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Distillation of excess reagent and solvent |
| Estimated Yield | 90-98% |
Detailed Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-Nitro-4-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) or dissolve the acid in an anhydrous solvent (toluene or DCM) and add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent by distillation under reduced pressure to obtain the crude 2-Nitro-4-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.
Key Cross-Coupling Reactions: Expanding Molecular Diversity
The bromine atom on this compound is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents and the construction of complex molecular scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an aryl halide.
Protocol 5: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | Value |
| Reactants | This compound, Phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃ or Cs₂CO₃) |
| Solvent | Toluene/Water or 1,4-Dioxane/Water |
| Temperature | 80-100 °C |
| Reaction Time | 8-16 hours |
| Work-up | Extraction and column chromatography |
| Estimated Yield | 75-90% |
Detailed Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (1-5 mol %).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford the coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[10][11][12]
Protocol 6: Buchwald-Hartwig Amination with Aniline
| Parameter | Value |
| Reactants | This compound, Aniline, Palladium precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos or RuPhos), Base (e.g., NaOtBu or Cs₂CO₃) |
| Solvent | Anhydrous Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Work-up | Filtration, extraction, and column chromatography |
| Estimated Yield | 70-85% |
Detailed Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-3 mol %), ligand (1.2-3.6 mol %), and base (1.4 eq) to a dry Schlenk tube.
-
Add this compound (1.0 eq) and the anhydrous solvent.
-
Add aniline (1.2 eq) to the mixture.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira and Heck Couplings
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond with a terminal alkyne, while the Heck reaction couples the aryl bromide with an alkene. These reactions further expand the synthetic possibilities.[13][14][15][16][17]
General Considerations for Sonogashira and Heck Reactions:
-
Sonogashira Coupling: Typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF.
-
Heck Reaction: Utilizes a palladium catalyst, a base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent such as DMF or acetonitrile.
Detailed protocols for these reactions would follow a similar setup to the Suzuki and Buchwald-Hartwig reactions, with appropriate modifications of catalysts, bases, and solvents as established in the literature for related substrates.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its trifunctionalized nature allows for a wide range of selective chemical transformations, providing access to a diverse array of molecular scaffolds. The protocols outlined in this guide serve as a practical starting point for researchers and scientists to harness the synthetic potential of this important intermediate in the creation of novel APIs and other high-value chemical entities. The strategic incorporation of the trifluoromethyl group from this starting material can significantly impact the biological and pharmacological properties of the final compounds, making it a key tool in modern medicinal chemistry.
References
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Solanki, P. V., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences. [Link]
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Solanki, P. V., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. ResearchGate. [Link]
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Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH. [Link]
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The Chemical Properties and Industrial Value of this compound. [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. [Link]
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Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed. [Link]
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Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - NIH. [Link]
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Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. [Link]
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Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene - Biological and Molecular Chemistry. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
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The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed. [Link]
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PDF 1014.01 K - International Journal of New Chemistry. [Link]
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The Discovery of the Mode of Action of Nitisinone - PMC - PubMed Central. [Link]
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4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem. [Link]
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Grignard Reaction - Web Pages. [Link]
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7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
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Sonogashira coupling reactions of 4-nitrobromobenzene with different... - ResearchGate. [Link]
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Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development - ACS Publications. [Link]
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organic synthesis: benzoic acid via a grignard reaction. [Link]
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Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl.. [Link]
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Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. …. [Link]
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Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions - Bentham Open Archives. [Link]
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Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex - ResearchGate. [Link]
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2-NITRO-4-TRIFLUOROMETHYL-BENZOYL CHLORIDE | Chemsrc. [Link]
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The Grignard Reaction - Chemistry at Winthrop University. [Link]
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Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)... - ResearchGate. [Link]
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Heck reaction of bromides with styrene | Download Table - ResearchGate. [Link]
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palladium-catalyzed cross-coupling with 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Highly Activated Aryl Halide
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. This compound has emerged as a crucial intermediate, valued for its versatile reactivity in constructing complex molecular architectures. Its benzene core is decorated with three distinct functional groups: a bromine atom, a nitro group, and a trifluoromethyl group. The powerful electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups creates a highly electron-deficient aromatic system. This electronic profile profoundly influences the reactivity of the carbon-bromine bond, making it an exceptionally well-suited substrate for a variety of palladium-catalyzed cross-coupling reactions.
The primary consequence of this electron deficiency is the facile activation of the C-Br bond towards oxidative addition to a low-valent palladium(0) center—the crucial first step in most cross-coupling catalytic cycles.[1] This enhanced reactivity allows for coupling reactions to often proceed under milder conditions than their electron-neutral or electron-rich counterparts. This guide provides detailed application notes and field-proven protocols for three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this versatile substrate.
General Experimental Workflow
A successful cross-coupling reaction hinges on the rigorous exclusion of oxygen, which can oxidize the active Pd(0) catalyst and hinder reactivity. The following workflow is fundamental to the protocols described herein.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the synthesis of biaryl compounds, a scaffold prevalent in medicinal chemistry.[2][3] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4]
Mechanistic Rationale
The catalytic cycle proceeds via three key steps: (1) Oxidative addition of the aryl bromide to the Pd(0) catalyst, (2) Transmetalation of the organic group from the activated boronate species to the Pd(II) center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][6] For this compound, the oxidative addition is highly favorable. The critical step is often transmetalation, which requires a suitable base to form the more nucleophilic boronate complex ([R-B(OH)₃]⁻).
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Nitrated, Trifluoromethylated Biaryl
This protocol details the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) OR Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) with a suitable ligand (e.g., SPhos, XPhos)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1)
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 270 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL Toluene, 2 mL Water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions for Suzuki Coupling | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ is a reliable choice. Modern phosphine ligands (e.g., SPhos) can improve efficiency and substrate scope.[1] |
| Base | K₂CO₃, Cs₂CO₃ | Essential for forming the active boronate species for transmetalation. Cs₂CO₃ is more soluble and often more effective. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | The aqueous phase is crucial for dissolving the inorganic base and facilitating formation of the boronate. |
| Temperature | 80 - 100 °C | Sufficient thermal energy to drive the catalytic cycle, especially transmetalation and reductive elimination. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a transformative method for forming C-N bonds, a reaction that is fundamental to the synthesis of countless pharmaceuticals.[7][8] It enables the coupling of aryl halides with a vast array of primary and secondary amines.[9]
Mechanistic Rationale
The mechanism shares similarities with the Suzuki coupling but presents unique challenges.[10] After oxidative addition, the amine coordinates to the palladium center. A strong base is required to deprotonate the coordinated amine (or the Pd-amine complex itself) to form a palladium-amido intermediate. The final, and often rate-limiting, step is the reductive elimination of the aryl amine product.[7] The success of this reaction is critically dependent on the use of sterically hindered, electron-rich phosphine ligands, which promote the challenging C-N reductive elimination step and prevent catalyst decomposition.[11][12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of a Substituted Aryl Amine
This protocol describes the amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary) (1.2 - 1.5 eq.)
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%) or a G3/G4 precatalyst (1-2 mol%)
-
Ligand: XPhos, RuPhos, or BrettPhos (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄) (1.4 - 2.0 eq.)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Setup: In a glovebox or under a strong counterflow of inert gas, add the base (e.g., NaOt-Bu, 135 mg, 1.4 mmol) to an oven-dried Schlenk tube. Add the ligand (e.g., XPhos, 19 mg, 0.04 mmol) and the palladium precatalyst (e.g., Pd₂(dba)₃, 9 mg, 0.01 mmol).
-
Reagent Addition: Remove the tube from the glovebox. Add this compound (270 mg, 1.0 mmol) and anhydrous solvent (5 mL) via syringe.
-
Amine Addition: Add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction: Seal the tube and place it in a preheated oil bath or heating block at 80-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-12 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions for Buchwald-Hartwig Amination | Rationale |
| Catalyst | Pd₂(dba)₃ or modern precatalysts (e.g., XPhos Pd G3) | Precatalysts offer improved air stability and generate the active Pd(0) species reliably in situ.[13] |
| Ligand | XPhos, RuPhos, BrettPhos (Bulky Biarylphosphines) | Critical for promoting the C-N reductive elimination and stabilizing the catalyst.[11][12] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required for the deprotonation step. NaOt-Bu is common, but K₃PO₄ can be used for more sensitive substrates.[10] |
| Solvent | Anhydrous Toluene, Dioxane | Aprotic solvents are necessary to avoid quenching the strong base and interfering with the catalytic cycle. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly reliable method for coupling aryl halides with terminal alkynes, forming a C(sp²)-C(sp) bond.[14] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper.[15]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper(I) acetylide intermediate. Reductive elimination then yields the final product. The copper cycle's role is to react with the terminal alkyne in the presence of the amine base to form the crucial copper(I) acetylide species, which then participates in the transmetalation step with the palladium center.[16] The electron-deficient nature of the substrate ensures a rapid initial oxidative addition.
Protocol: Synthesis of an Aryl Alkyne
This protocol outlines the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.2 - 1.5 eq.)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper Co-catalyst: Copper(I) iodide (CuI) (2-5 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
Procedure:
-
Setup: To a Schlenk flask, add this compound (270 mg, 1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 14 mg, 0.02 mmol), and copper(I) iodide (e.g., 8 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Solvent/Base Addition: Add the amine base (e.g., triethylamine, 5 mL) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction often proceeds quickly (1-6 hours).
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the amine solvent. Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
| Parameter | Recommended Conditions for Sonogashira Coupling | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | The classic and highly effective dual-catalyst system for this transformation.[15] |
| Base | Et₃N, i-Pr₂NH | Acts as both the base to deprotonate the alkyne and often as the reaction solvent. |
| Solvent | Amine base (neat) or THF/Amine | Using the amine as the solvent provides a high concentration of base. Co-solvents like THF can be used for solubility issues. |
| Temperature | 25 - 60 °C | Often proceeds efficiently at or slightly above room temperature due to the high reactivity of the substrate. |
Conclusion and Outlook
This compound is a privileged substrate for palladium-catalyzed cross-coupling reactions. Its inherent electronic activation facilitates the initial oxidative addition step, enabling robust and efficient C-C and C-N bond formation. By understanding the mechanistic nuances of each reaction type—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and carefully selecting the appropriate catalyst, ligand, and base system, researchers can effectively leverage this building block to access a diverse array of complex molecules for drug discovery and materials science. The protocols provided herein serve as a validated starting point for exploration, empowering scientists to accelerate their research and development efforts.
References
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- NIH.
- PubMed Central (PMC). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
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Application Notes and Protocols: Synthesis of Trifluoromethyl-Containing Heterocycles
Introduction: The Indispensable Role of the Trifluoromethyl Group
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] The unique properties imparted by this small appendage are profound; its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] For instance, the CF₃ group can increase a drug's binding affinity to its target protein, improve its membrane permeability, and block metabolic pathways that would otherwise lead to rapid degradation.[2][3] Consequently, the development of efficient and versatile methods for synthesizing trifluoromethyl-containing heterocycles is a paramount objective for researchers in drug discovery and development.[4][5]
This guide provides an in-depth overview of the primary synthetic strategies, detailed experimental protocols for key transformations, and field-proven insights into mechanistic considerations and reaction optimization. We will explore two principal approaches: the direct C-H trifluoromethylation of pre-formed heterocycles and the construction of heterocyclic rings using trifluoromethylated building blocks.
Core Synthetic Strategies: A Decision Framework
The choice of synthetic strategy is fundamentally dictated by the nature of the heterocyclic substrate, the desired regioselectivity, and the availability of starting materials. The following workflow provides a general decision-making framework for synthetic chemists.
Caption: Synthetic strategy decision workflow.
There are two main pathways to trifluoromethyl-containing heterocycles: direct functionalization of an existing ring system or building the ring from a CF₃-containing precursor.[2]
Direct C-H Trifluoromethylation: The Atom-Economical Approach
Directly replacing a carbon-hydrogen bond with a carbon-CF₃ bond on a pre-existing heterocycle is an elegant and highly sought-after strategy.[4][6] This approach avoids lengthy synthetic sequences to pre-functionalize the substrate, making it ideal for late-stage functionalization of complex molecules. The success of this strategy hinges on the generation of a reactive trifluoromethyl species—be it a radical, an electrophile, or a nucleophile—that can engage with the heterocycle.
A. Radical Trifluoromethylation
Radical trifluoromethylation is arguably the most versatile method for direct C-H functionalization, applicable to both electron-rich and electron-deficient heterocycles.[7] The key is the generation of the highly reactive trifluoromethyl radical (•CF₃), which can then add to the heterocyclic ring.
Mechanism Overview: The general mechanism involves three key steps:
-
Initiation: Generation of the •CF₃ radical from a stable precursor.
-
Propagation: Addition of the •CF₃ radical to the heterocycle, forming a radical intermediate.
-
Termination/Oxidation: The radical intermediate is oxidized to a cationic species, which then loses a proton to restore aromaticity.
Caption: General mechanism for radical C-H trifluoromethylation.
A variety of reagents have been developed to serve as •CF₃ radical sources. Among the most common is sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent .[6][8][9] It is an inexpensive, stable solid that generates the •CF₃ radical upon oxidation.[10][11]
B. Electrophilic Trifluoromethylation
This strategy is best suited for electron-rich heterocycles like indoles, pyrroles, and furans. It involves reagents that act as a source of an electrophilic trifluoromethylating species ("CF₃⁺"). The most prominent reagents in this class are hypervalent iodine compounds, such as Togni reagents , and sulfonium salts, known as Umemoto reagents .[12][13][14][15][16][17]
-
Togni Reagents: These are bench-stable, crystalline solids that offer high reactivity and functional group tolerance.[14][18][19] They are particularly effective for the trifluoromethylation of β-ketoesters, enamines, and electron-rich aromatics.[20][21]
-
Umemoto Reagents: These are powerful electrophilic trifluoromethylating agents, typically S-(trifluoromethyl)dibenzothiophenium salts.[12][22][23][24] They can trifluoromethylate a wide range of nucleophiles, including silyl enol ethers and electron-rich heterocycles.[13][22]
C. Nucleophilic Trifluoromethylation
This method requires a heterocycle with an electrophilic center, such as a carbonyl or imine group. The most widely used reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent .[25][26] It is a volatile liquid that, upon activation with a catalytic amount of a fluoride source (e.g., TBAF), delivers a nucleophilic trifluoromethyl anion equivalent ("CF₃⁻").[26][27] This is a highly effective method for synthesizing trifluoromethylated alcohols and amines from the corresponding aldehydes/ketones and imines.[28]
Synthesis via Trifluoromethyl Building Blocks
An alternative and powerful strategy involves constructing the heterocyclic ring from precursors that already contain the CF₃ group.[1][2][29] This "bottom-up" approach offers excellent control over regioselectivity, as the position of the CF₃ group is pre-determined by the structure of the building block. Common methods include cycloaddition reactions and condensation/cyclization sequences. For example, CF₃-substituted pyrazoles can be synthesized via [3+2] cycloaddition of in situ generated trifluorodiazoethane with alkynes or by the reaction of β-CF₃-enones with hydrazines.[30][31][32][33]
Application Protocols
Protocol 1: Radical C-H Trifluoromethylation of Caffeine
This protocol describes the direct trifluoromethylation of caffeine, an electron-rich heterocycle, at the C8 position using the Langlois reagent. The method is based on the pioneering work by Baran et al. and demonstrates a practical, scalable C-H functionalization.[5][6]
Causality: Caffeine possesses an "ambiphilic" C-H bond at the C8 position, which is susceptible to attack by the electrophilic trifluoromethyl radical.[6] The Langlois reagent (CF₃SO₂Na) is chosen for its stability, low cost, and efficiency in generating •CF₃ radicals in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). The mixed solvent system of DCM/H₂O facilitates the interaction between the organic substrate and the inorganic salts.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Caffeine | 194.19 | 194 mg | 1.0 |
| Langlois Reagent (CF₃SO₂Na) | 156.06 | 468 mg | 3.0 |
| tert-Butyl Hydroperoxide (TBHP) | 90.12 | 0.41 mL | 3.0 |
| Dichloromethane (DCM) | - | 5 mL | - |
| Water (H₂O) | - | 5 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.077 mL | 1.0 |
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask, add caffeine (194 mg, 1.0 mmol) and the Langlois reagent (468 mg, 3.0 mmol).
-
Add dichloromethane (5 mL) and water (5 mL) to the flask. The mixture will be a biphasic suspension.
-
Add trifluoroacetic acid (0.077 mL, 1.0 mmol) to the stirring mixture.
-
Slowly add tert-butyl hydroperoxide (70% solution in water, 0.41 mL, 3.0 mmol) dropwise over 5 minutes at room temperature.
-
Seal the flask and stir the reaction vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (15 mL).
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) to quench excess peroxide, followed by saturated aqueous sodium bicarbonate (2 x 10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford 8-trifluoromethylcaffeine as a white solid.
Protocol 2: Electrophilic C-2 Trifluoromethylation of Indole
This protocol outlines the regioselective trifluoromethylation of N-methylindole at the electron-rich C2 position using Togni's reagent II. This method is efficient for many electron-rich heterocycles.[34][35]
Causality: The indole ring is highly nucleophilic, particularly at the C3 position. However, many trifluoromethylation reactions with electrophilic reagents can be directed to the C2 position. The Togni reagent serves as a potent "CF₃⁺" source. The reaction proceeds via electrophilic attack on the indole ring.[35]
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| N-Methylindole | 131.17 | 131 mg | 1.0 |
| Togni's Reagent II | 318.04 | 382 mg | 1.2 |
| Zinc Triflate (Zn(OTf)₂) | 363.53 | 73 mg | 0.2 |
| Acetonitrile (MeCN) | - | 5 mL | - |
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add N-methylindole (131 mg, 1.0 mmol), Togni's reagent II (382 mg, 1.2 mmol), and zinc triflate (73 mg, 0.2 mmol).
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Seal the tube and stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to yield 1-methyl-2-(trifluoromethyl)indole.
Protocol 3: Synthesis of a 3-CF₃-Pyrazole via [3+2] Cycloaddition
This protocol describes the one-pot synthesis of a trifluoromethyl-substituted pyrazole from an electron-deficient alkyne and in situ generated 2,2,2-trifluorodiazoethane (CF₃CHN₂).[30]
Causality: This is a classic example of the "building block" approach. 2,2,2-Trifluoroethylamine hydrochloride is the precursor to the highly reactive 1,3-dipole, CF₃CHN₂. This dipole is generated in situ via diazotization with sodium nitrite and immediately undergoes a [3+2] cycloaddition reaction with a dipolarophile (in this case, an alkyne) to form the pyrazole ring directly.[30] This method provides absolute regiochemical control.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Dimethyl acetylenedicarboxylate | 142.11 | 142 mg | 1.0 |
| 2,2,2-Trifluoroethylamine HCl | 137.52 | 206 mg | 1.5 |
| Sodium Nitrite (NaNO₂) | 69.00 | 124 mg | 1.8 |
| Dichloromethane (DCM) | - | 10 mL | - |
| Water (H₂O) | - | 3 mL | - |
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add 2,2,2-trifluoroethylamine hydrochloride (206 mg, 1.5 mmol), dimethyl acetylenedicarboxylate (142 mg, 1.0 mmol), and dichloromethane (10 mL).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
In a separate vial, dissolve sodium nitrite (124 mg, 1.8 mmol) in water (3 mL).
-
Add the aqueous sodium nitrite solution dropwise to the cold reaction mixture over 15-20 minutes. A color change (often to yellow/orange) indicates the formation of the diazo species.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction by TLC or ¹⁹F NMR until the starting alkyne is consumed.
-
Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate, can be purified by crystallization or silica gel chromatography if necessary.
Summary of Common Trifluoromethylating Reagents
| Reagent Name | Formula | Type | Common Use | Advantages | Disadvantages |
| Langlois Reagent | CF₃SO₂Na | Radical Precursor | C-H Trifluoromethylation | Inexpensive, stable solid, broad scope[8][9][10] | Requires an oxidant, can have regioselectivity issues[6] |
| Togni Reagents | Hypervalent Iodine | Electrophilic | Trifluoromethylation of nucleophiles | Bench-stable, high reactivity, good functional group tolerance[14][18][19][21] | Relatively expensive, can be explosive under certain conditions[19] |
| Umemoto Reagents | Sulfonium Salts | Electrophilic | Trifluoromethylation of nucleophiles | Powerful, thermally stable[12][24] | Multi-step synthesis, expensive[24] |
| Ruppert-Prakash | CF₃Si(CH₃)₃ | Nucleophilic | Trifluoromethylation of carbonyls/imines | Highly effective, generates CF₃⁻ equivalent[25][26] | Volatile liquid, requires fluoride activation, moisture sensitive[26] |
References
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Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]
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Molla, M. R., & Ghosh, S. (2021). Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. ChemistrySelect, 6(46), 12899-12914. [Link]
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Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed, 108(35), 14411-5. [Link]
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Wang, Z., Zhu, C., & Wang, Y. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications, 54(20), 2281-2299. [Link]
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Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
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Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 22(31), 6246-6276. [Link]
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Liao, W.-W. (2022). Synthesis of Trifluoromethylated Azaheterocycles by Radical Chemistry. Synfacts, 18(04), 0389. [Link]
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Slobodyanyuk, E. Y., Artamonov, O. S., Shishkin, O. V., & Mykhailiuk, P. K. (2014). One‐Pot Synthesis of CF3‐Substituted Pyrazolines/Pyrazoles from Electron‐Deficient Alkenes/Alkynes and CF3CHN2 Generated in situ: Optimized Synthesis of Tris(trifluoromethyl)pyrazole. European Journal of Organic Chemistry, 2014(13), 2739-2746. [Link]
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Kuehl, C. J., & Taylor, M. S. (2022). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link]
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Sieroń, L., & Mąkosza, M. (2020). Synthesis of Drug-like Fully Substituted 3-Trifluoromethyl Pyrazoles. Molecules, 25(17), 3843. [Link]
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Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. [Link]
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Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Request PDF. [Link]
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Gao, Y., Wang, P., & Zhang, X. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. Organic & Biomolecular Chemistry, 17(42), 9353-9356. [Link]
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Tang, X. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
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Zhao, Y. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. Organic Letters, 23(9), 3546-3551. [Link]
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Kanamitsu, T., et al. (2021). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances. [Link]
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Huang, S.-H., et al. (2017). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 13, 1118-1124. [Link]
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Zhao, Y. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Umemotos Reagenz. Retrieved from [Link]
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Miller, S. A., et al. (2018). A methodology for the photocatalyzed radical trifluoromethylation of indoles: A combined experimental and computational study. Journal of Fluorine Chemistry, 214, 94-100. [Link]
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Zhang, Z., et al. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters, 23(20), 7936-7941. [Link]
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Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
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Beier, P. (2021). α,β-Disubstituted CF3-Enones as a Trifluoromethyl Building Block: Regioselective Preparation of Totally Substituted 3-CF3-Pyrazoles. The Journal of Organic Chemistry, 86(3), 2496-2508. [Link]
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Poce, G., & Beji, A. (2020). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 16, 1246-1282. [Link]
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Gupta, N., et al. (2025). Lighting the Path: A Sustainable Catalyst Free Approach Toward Trifluoromethylation of Indoles. ResearchGate. [Link]
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Zhang, S.-L. (2015). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 13(25), 6962-6976. [Link]
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Umemoto, T. (2012). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 77(17), 7475-7489. [Link]
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Navarrini, W., & Tortelli, V. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry–A European Journal, 21(2), 536-551. [Link]
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Shreeve, J. M. (1998). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 63(6), 1779-1783. [Link]
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reaction of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene with boronic acids
An Application Guide to the Suzuki-Miyaura Coupling of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene with Boronic Acids
Introduction: Synthesizing High-Value Fluorinated Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This guide focuses on a specific, yet highly significant, application: the coupling of this compound with a variety of organoboronic acids. The resulting 2-nitro-4-(trifluoromethyl)biphenyl derivatives are of profound interest to researchers in medicinal chemistry and materials science.[]
The strategic placement of nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the aryl halide substrate is deliberate. The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.[4][5] The nitro group, a potent electron-withdrawing group, not only influences the electronic properties of the resulting biphenyl system but also serves as a versatile synthetic handle for further transformations, such as reduction to an amine. Biphenyl derivatives containing these functionalities are explored for a range of biological activities, including as anti-microbial and anti-inflammatory agents.[6]
This document serves as a comprehensive technical guide for researchers, providing a deep dive into the reaction mechanism, a detailed and robust experimental protocol, and field-proven insights for troubleshooting and optimization.
Mechanism and Theory: Navigating the Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-established catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] Understanding the nuances of this cycle, especially in the context of our electron-deficient substrate, is critical for success.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex. This active catalyst inserts itself into the carbon-bromine bond of this compound. This step is typically the rate-limiting step in the cycle. The presence of two strong electron-withdrawing groups (-NO₂ and -CF₃) on the aromatic ring facilitates this process by lowering the electron density of the C-Br bond, making it more susceptible to the nucleophilic Pd(0) catalyst.[9] This oxidative addition results in a square planar Palladium(II) intermediate.
-
Transmetalation : This step involves the transfer of the organic group from the boron atom of the boronic acid to the palladium center. For this to occur, the boronic acid must first be activated by a base.[10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, a tetracoordinate organoborate.[11][12][13][14][15] This boronate then displaces the halide on the Pd(II) complex, forming a new diorganopalladium(II) species. The choice of base is crucial and can significantly impact the reaction rate and yield.[12][13]
-
Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple, forming the desired C-C bond of the biphenyl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][16] This step is often accelerated by the use of bulky, electron-rich phosphine ligands on the palladium catalyst, which promote the formation of the product by increasing orbital overlap on the metal center.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the base, solvent, and temperature may be necessary for specific boronic acids.
Materials and Reagents:
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if using a precursor like Pd₂(dba)₃, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equiv) and, if required, the phosphine ligand (0.02-0.10 equiv).
-
Solvent Addition : Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 organic solvent to water ratio) via syringe. The reaction mixture should be a suspension.
-
Reaction Execution : Lower the flask into a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup : Once complete, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 2-nitro-4-(trifluoromethyl)biphenyl derivative.
Data Summary: Reaction Condition Optimization
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially when dealing with sterically hindered or electronically challenging substrates. The following table provides representative conditions for the coupling of this compound with various boronic acids, based on established principles for Suzuki-Miyaura reactions.[17][18][19][20][21]
| Boronic Acid (Ar'-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Est. Yield | Notes |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | Good-Excellent | A standard, reliable set of conditions for simple aryl couplings.[8] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 90 | Excellent | Electron-rich boronic acids are generally highly reactive. |
| 4-Formylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | Good | The formyl group is tolerated; K₃PO₄ is a good base choice here. |
| 2-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (3) | t-BuOH/H₂O (1:1) | 80 | Good-Excellent | Sterically hindered boronic acids require bulky, electron-rich ligands like XPhos for efficient coupling.[22] |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | Moderate-Good | Heteroaromatic boronic acids can be prone to protodeboronation; careful selection of base and solvent is key. |
| N-Boc-pyrazole-4-boronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Toluene | 100 | Good | Useful for building complex heterocyclic scaffolds relevant to drug discovery. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd(0)).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).3. Increase the reaction temperature. |
| Protodeboronation | The boronic acid reacts with trace water/protons, replacing the boron group with hydrogen. | 1. Use rigorously dried solvents.2. Use a non-aqueous base like KF.3. Use a boronic ester (e.g., pinacol ester) which is more stable.[16] |
| Homocoupling of Boronic Acid | Oxygen contamination can lead to the boronic acid coupling with itself. | 1. Thoroughly degas the reaction solvent and maintain a positive inert gas pressure. |
| Formation of Palladium Black | The Pd(0) catalyst has precipitated out of solution, rendering it inactive. | 1. Use a more robust ligand that better stabilizes the Pd(0) species (e.g., bulky biarylphosphines).2. Ensure adequate stirring. |
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
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Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available from: [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available from: [Link]
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Chen, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available from: [Link]
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Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chimica Oggi. Available from: [Link]
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NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]
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Braga, A. A. C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available from: [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available from: [Link]
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Zhou, C., et al. (2013). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. Available from: [Link]
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Lindhardt, A. T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available from: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]
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ResearchGate. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available from: [Link]
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Mori, A., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. Available from: [Link]
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D'Ascenzio, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available from: [Link]
-
Mondal, B., & Roy, S. (2015). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. RSC Publishing. Available from: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. Available from: [Link]
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Li, Y., et al. (2021). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B. Available from: [Link]
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IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. Available from: [Link]
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Al-Zoubi, R. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. Available from: [Link]
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Strategic Derivatization of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene: A Multifunctional Scaffold for Modern Medicinal Chemistry
An Application Note and Protocol Guide for Drug Discovery Researchers
Abstract
The 4-Bromo-2-nitro-1-(trifluoromethyl)benzene scaffold is a cornerstone building block in contemporary drug discovery. Its strategic arrangement of three distinct functional groups—a displaceable bromine atom, an activating and reducible nitro group, and a metabolically robust trifluoromethyl group—offers a rich platform for combinatorial library synthesis and lead optimization. The trifluoromethyl (-CF3) moiety, in particular, is highly sought after in medicinal chemistry for its ability to enhance critical drug-like properties such as metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1][2][3] This guide provides an in-depth exploration of the key derivatization pathways for this versatile intermediate, complete with detailed, field-tested protocols and the underlying chemical rationale for each strategic choice. It is designed to empower researchers, scientists, and drug development professionals to effectively leverage this scaffold in their quest for novel therapeutic agents.
Introduction: The Strategic Value of a Trifunctional Scaffold
The power of this compound lies in its inherent, pre-packaged chemical reactivity. Each functional group serves a distinct and orthogonal purpose, allowing for a stepwise and controlled diversification of the core structure.
-
The Trifluoromethyl Group (-CF3): This electron-withdrawing group is a bioisostere for moieties like chlorine and is prized for the high metabolic stability conferred by the strength of the C-F bond.[2] Its inclusion can significantly improve a drug candidate's pharmacokinetic profile.[2][4]
-
The Nitro Group (-NO2): As a potent electron-withdrawing group, it strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), facilitating the displacement of the bromine atom.[5][6] Furthermore, it can be readily reduced to a primary amine, unlocking a vast array of subsequent functionalization reactions.[7][8][9]
-
The Bromine Atom (-Br): This halogen serves as an excellent leaving group in SNAr reactions and, crucially, acts as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11]
This document outlines the three primary avenues for derivatization, providing both the "how" and the "why" for each protocol.
Caption: General workflow for a typical derivatization experiment.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for forming carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. The strong electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups stabilize the negatively charged intermediate (Meisenheimer complex), making the bromine-bearing carbon highly electrophilic and susceptible to nucleophilic attack.[5][6]
Causality: The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form the resonance-stabilized Meisenheimer complex.[6] The nitro group at the ortho position is particularly effective at stabilizing this intermediate through resonance, which is why this reaction is highly efficient.[5]
Caption: The addition-elimination mechanism of SNAr.
Protocol 2.1: Synthesis of an Aryl Ether Derivative
This protocol details the synthesis of 2-nitro-4-(trifluoromethyl)-1-phenoxybenzene, a common structural motif in bioactive molecules.
Materials:
-
This compound (1.0 eq, 270 mg, 1.0 mmol)
-
Phenol (1.2 eq, 113 mg, 1.2 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 276 mg, 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe, followed by the addition of phenol.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes) to track the consumption of the starting material. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the mixture to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure aryl ether.
| Reagent/Nucleophile | Conditions | Typical Yield | Notes |
| Phenol | K₂CO₃, DMF, 90 °C | 85-95% | A mild base is sufficient. |
| Benzylamine | K₂CO₃, DMF, 60 °C | 90-98% | Reaction is often faster with amine nucleophiles. |
| Sodium thiophenoxide | THF, Room Temp | >95% | Thiolates are very potent nucleophiles for SNAr. |
Pathway II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[10][12] The bromine atom on the scaffold serves as an ideal handle for this transformation, allowing for the introduction of a vast array of aryl and heteroaryl moieties.[10] This reaction is highly valued in drug discovery for its functional group tolerance and generally mild conditions.[11][12]
Causality: The reaction proceeds through a catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the scaffold, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[13]
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Application Note & Protocol: Regioselective Nitration of 1-Bromo-4-(trifluoromethyl)benzene
Abstract
This document provides a comprehensive guide for the electrophilic nitration of 1-bromo-4-(trifluoromethyl)benzene, a critical transformation in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. We delve into the mechanistic underpinnings of the reaction, detailing the roles of the directing groups and the generation of the electrophile. A detailed, step-by-step experimental protocol is provided, emphasizing safety, reaction control, and product purification. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to this important synthetic procedure.
Introduction: The Synthetic Utility of Nitrated Benzotrifluorides
1-Bromo-4-(trifluoromethyl)benzene is a versatile building block in organic synthesis. The trifluoromethyl group (-CF₃) is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The bromo-substituent provides a reactive handle for further functionalization, most commonly through cross-coupling reactions. The introduction of a nitro group (-NO₂) via electrophilic aromatic substitution unlocks a rich downstream chemistry. The nitro group can be readily reduced to an amine, which is a precursor to a vast array of functional groups and heterocyclic systems.
The nitration of 1-bromo-4-(trifluoromethyl)benzene presents an interesting case of regioselectivity, governed by the competing directing effects of the existing substituents. Understanding these effects is paramount to achieving the desired isomer and maximizing yield.
Mechanistic Insights: An Electrophilic Aromatic Substitution
The nitration of benzene derivatives proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2][3] This multi-step process can be broken down into three key stages:
-
Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[4][5]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the highly electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6]
-
Regeneration of Aromaticity: A weak base, such as the hydrogensulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromatic system.[5][6]
Regioselectivity in the Nitration of 1-Bromo-4-(trifluoromethyl)benzene
The position of the incoming nitro group is dictated by the electronic properties of the substituents already present on the benzene ring.
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. It deactivates the ring towards electrophilic attack and is a meta-director.[4]
-
Bromo Group (-Br): The bromo group is also deactivating due to its inductive electron-withdrawing effect. However, it possesses lone pairs of electrons that can be donated to the ring through resonance, making it an ortho, para-director.[7][8]
In the case of 1-bromo-4-(trifluoromethyl)benzene, the two substituents are para to each other. The positions ortho to the bromo group are also meta to the trifluoromethyl group. The positions meta to the bromo group are ortho to the trifluoromethyl group. The directing effects of both substituents reinforce the nitration to occur at the position ortho to the bromo group and meta to the trifluoromethyl group, leading to the formation of 1-bromo-2-nitro-4-(trifluoromethyl)benzene as the major product.
Safety First: Handling Nitrating Agents
Nitration reactions are highly exothermic and involve the use of strong, corrosive acids.[9][10] Strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][12]
-
Fume Hood: All manipulations involving concentrated nitric and sulfuric acids must be performed in a well-ventilated chemical fume hood.[9]
-
Exothermic Reaction: The reaction generates significant heat.[10] Proper temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.[7] Always add reagents slowly and use an ice bath for cooling.
-
Quenching: The reaction mixture must be quenched by carefully and slowly pouring it onto ice. This dissipates the heat and dilutes the strong acids.
-
Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines. Do not mix nitric acid waste with other organic or inorganic waste streams.[13]
Experimental Protocol: Synthesis of 1-Bromo-2-nitro-4-(trifluoromethyl)benzene
This protocol is based on established methods for the nitration of substituted aromatic rings.[14] Optimization may be required to achieve the highest possible yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Bromo-4-(trifluoromethyl)benzene | ≥98% | e.g., Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | e.g., Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | 70% | e.g., VWR |
| Dichloromethane (CH₂Cl₂) | ACS Grade | e.g., VWR |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | In-house preparation |
| Brine (Saturated NaCl solution) | - | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | e.g., Acros Organics |
| Ethanol (for recrystallization) | 95% or Absolute | e.g., Decon Labs |
| Deionized Water (H₂O) | - | In-house source |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry 50 mL Erlenmeyer flask, carefully add 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, with constant stirring, add 5 mL of concentrated nitric acid to the sulfuric acid. Prepare this mixture fresh and keep it cold.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 1-bromo-4-(trifluoromethyl)benzene in 10 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Nitration Reaction: Slowly, dropwise, add the cold nitrating mixture from the dropping funnel to the solution of the starting material over a period of 20-30 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 10 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with stirring. A precipitate of the crude product may form.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by recrystallization from ethanol to yield 1-bromo-2-nitro-4-(trifluoromethyl)benzene as a solid.[7]
Characterization
The identity and purity of the final product can be confirmed by:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry.
-
Mass Spectrometry: To confirm the molecular weight.[15]
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 1-Bromo-4-(trifluoromethyl)benzene | C₇H₄BrF₃ | 225.01 | Colorless liquid |
| 1-Bromo-2-nitro-4-(trifluoromethyl)benzene | C₇H₃BrF₃NO₂ | 270.01 | Yellow solid |
Visualizing the Workflow
Caption: Experimental workflow for the nitration of 1-bromo-4-(trifluoromethyl)benzene.
References
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- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
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- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
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- University of Wisconsin-La Crosse. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- BenchChem. (2025). experimental procedure for the nitration of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- PubChem. (n.d.). 2-Bromo-1-nitro-4-(trifluoromethyl)benzene.
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- Chemistry Steps. (n.d.). Nitration of Benzene.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- BenchChem. (2025). An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene.
- Chemguide. (n.d.). Explaining the nitration of benzene - electrophilic substitution.
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Application Note & Protocol: A Guide to the Large-Scale Synthesis of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Abstract: This document provides a comprehensive guide for the large-scale laboratory synthesis of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene, a pivotal intermediate in the pharmaceutical and agrochemical sectors. We delve into the strategic considerations behind the chosen synthetic route, emphasizing the mechanistic principles of electrophilic aromatic substitution. A detailed, step-by-step protocol is presented, underpinned by a rigorous analysis of safety hazards and mitigation strategies essential for handling highly reactive nitrating agents.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a safe, efficient, and reproducible synthesis with robust analytical validation.
Introduction: The Significance of a Key Building Block
This compound (CAS No: 251115-21-6) is a high-value organofluorine compound whose strategic placement of bromo, nitro, and trifluoromethyl functional groups makes it an exceptionally versatile precursor. Its primary utility lies in its role as a foundational building block for more complex active pharmaceutical ingredients (APIs) and advanced pesticides. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity to target molecules, while the bromo and nitro groups offer reactive handles for subsequent chemical transformations, including nucleophilic aromatic substitution and reduction. Physically, it is a colorless to light yellow liquid with a molecular weight of 270.00 g/mol , a density of approximately 1.788 g/cm³, and a high boiling point, necessitating careful handling due to its flash point of 116.4°C.
Synthetic Strategy and Mechanistic Insights
Route Selection: Direct Nitration of 4-Bromobenzotrifluoride
While multi-step syntheses from precursors like m-chlorobenzotrifluoride exist, particularly in industrial settings[3][4], the most direct and common laboratory-scale approach is the electrophilic aromatic nitration of commercially available 4-bromobenzotrifluoride.[5][6][7] This route is favored for its atom economy and procedural simplicity.
The overall transformation is as follows:
The "Why": Mechanistic Rationale for Regioselectivity
The successful synthesis hinges on controlling the regioselectivity of the nitration reaction. The starting material, 4-bromobenzotrifluoride, has two substituents whose directing effects are in opposition.
-
-CF₃ (Trifluoromethyl) Group: This is a powerful electron-withdrawing group due to the high electronegativity of fluorine. It strongly deactivates the benzene ring towards electrophilic attack and is a meta-director.
-
-Br (Bromo) Group: As a halogen, bromine is also deactivating due to its inductive electron withdrawal. However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho, para-director.
When both groups are present, the final position of the incoming electrophile (the nitronium ion, NO₂⁺) is a result of their combined influence. The -CF₃ group at position 1 directs incoming electrophiles to position 3 and 5. The -Br group at position 4 directs to positions 2, 6 (ortho) and is already blocking the para position. The position C-2 is ortho to the bromine and meta to the trifluoromethyl group. This position is the most activated (or least deactivated) site on the ring, leading to the preferential formation of the desired 2-nitro isomer.
Safety First: Hazard Analysis for Nitration Reactions
Nitration reactions are notoriously energetic and require strict safety protocols. The primary hazards stem from the reagents and the reaction itself.[2]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[1][8][9]
-
High Reactivity & Exothermicity: The reaction is highly exothermic.[2] Uncontrolled temperature can lead to a "runaway" reaction, causing rapid pressure buildup, boiling of reagents, and potential explosion.[1]
-
Toxic Fumes: The reaction can generate toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled and can cause respiratory damage.[1][8]
Mitigation Strategies:
-
Engineering Controls: All work must be conducted inside a certified chemical fume hood with adequate ventilation.[1] An emergency eyewash and shower station must be readily accessible.[8][9]
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves (e.g., butyl rubber), chemical safety goggles, a face shield, and a chemical-resistant lab coat.[1][9]
-
Procedural Controls: Always add the nitrating mixture slowly to the substrate to control the reaction rate and temperature. Use an ice bath for efficient heat removal. Never add water to the concentrated acid mixture; always add acid to water during workup.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a ~0.5 mole scale synthesis. Adjust quantities proportionally for different scales, but always perform a smaller-scale trial run first.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Bromobenzotrifluoride | 225.01 | 112.5 g | 0.50 | Starting material[6] |
| Sulfuric Acid (98%) | 98.08 | 200 mL | ~3.67 | Catalyst and solvent |
| Nitric Acid (70%) | 63.01 | 40 mL | ~0.63 | Nitrating agent |
| Ice | - | As needed | - | For cooling |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | Extraction solvent |
| Saturated NaHCO₃ solution | - | 300 mL | - | For neutralization |
| Brine (Saturated NaCl) | - | 200 mL | - | For washing |
| Anhydrous MgSO₄ | 120.37 | 20 g | - | Drying agent |
Equipment:
-
1 L three-neck round-bottom flask
-
Mechanical stirrer with a PTFE paddle
-
Thermometer
-
Dropping funnel (250 mL)
-
Large ice/water bath
-
2 L separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, and dropping funnel in a fume hood. Place the flask in a large ice bath.
-
Charge Reactor: Add 4-bromobenzotrifluoride (112.5 g, 0.50 mol) to the flask.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (200 mL) to the flask while stirring. The mixture may warm slightly. Allow it to cool to below 10°C.
-
Nitrating Mixture Preparation: In a separate beaker cooled in an ice bath, cautiously add the concentrated nitric acid (40 mL) to the concentrated sulfuric acid (part of the 200 mL total, or use additional acid if preparing separately, maintaining an excess of H₂SO₄). This "mixed acid" is highly corrosive and reactive.
-
Nitration: Transfer the prepared mixed acid to the dropping funnel. Add the mixed acid dropwise to the stirred solution of 4-bromobenzotrifluoride over 1.5-2 hours. Crucially, maintain the internal reaction temperature between 5°C and 15°C throughout the addition. A temperature rise above this range increases the risk of side reactions and runaway conditions.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Fill a large beaker (e.g., 4 L) with a substantial amount of crushed ice and water (~2 kg). While stirring the ice-water mixture vigorously, slowly and carefully pour the reaction mixture into it. The product will precipitate as an oil or solid. This step must be done slowly to manage the heat generated from diluting the strong acids.
-
Extraction: Transfer the quenched mixture to a 2 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Washing: Combine the organic extracts. Wash sequentially with water (1 x 200 mL), saturated sodium bicarbonate solution (2 x 150 mL, caution: CO₂ evolution! Vent the funnel frequently), and finally with brine (1 x 200 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product is a yellow-to-brown oil. For high purity, perform vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~75-76°C at 5 mmHg).[3]
Expected Yield
The expected yield of purified this compound is typically in the range of 75-85%, which corresponds to approximately 101-115 g for a 0.5 mol scale reaction.
Visualization of Workflow and Reaction
Reaction Scheme
Caption: Overall reaction for the nitration of 4-bromobenzotrifluoride.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Quality Control and Analytical Methods
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
Gas Chromatography (GC): An excellent method to determine the purity of the distilled product and to check for any remaining starting material or isomers. A purity of ≥99.0% is typically desired.
-
High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment, especially for tracking reaction progress.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation of the final product. The proton NMR will show a characteristic pattern for the three aromatic protons, and the fluorine NMR will confirm the presence of the -CF₃ group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (270.00 g/mol ).
Conclusion
The synthesis of this compound via direct nitration of 4-bromobenzotrifluoride is an efficient and reliable method for large-scale laboratory production. The success of this procedure is critically dependent on strict temperature control and adherence to rigorous safety protocols due to the hazardous nature of the nitrating agents.[11] Proper workup and purification by vacuum distillation yield a high-purity product suitable for advanced applications in pharmaceutical and agrochemical research and development.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of this compound.
- YouTube. (2024). Nitration reaction safety.
- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- University of Washington. (n.d.). NITRIC ACID SAFETY.
- Google Patents. (n.d.). CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
- Google Patents. (n.d.). CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- National Center for Biotechnology Information. (n.d.). 4-Bromo-1-nitrobenzene.
- ChemicalBook. (n.d.). 4-Bromobenzotrifluoride.
- Sigma-Aldrich. (n.d.). 4-Bromobenzotrifluoride 99 402-43-7.
- Chemsrc. (n.d.). 4-Bromobenzotrifluoride | CAS#:402-43-7.
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- 4. CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents [patents.google.com]
- 5. 4-Bromobenzotrifluoride | 402-43-7 [chemicalbook.com]
- 6. 4-溴三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
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Application Notes and Protocols for the Utilization of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Intermediates in Modern Agrochemicals
The relentless pursuit of enhanced crop protection and agricultural productivity has positioned fluorinated organic compounds as indispensable building blocks in the synthesis of modern agrochemicals.[1] The incorporation of the trifluoromethyl (-CF3) group, in particular, can significantly augment the biological efficacy, metabolic stability, and lipophilicity of active ingredients.[1] 4-Bromo-2-nitro-1-(trifluoromethyl)benzene (CAS No: 251115-21-6) is a key trifluoromethylated intermediate, offering a versatile scaffold for the development of novel herbicides, insecticides, and fungicides.[2] Its strategic arrangement of functional groups—a reactive bromine atom, a reducible nitro group, and an efficacy-enhancing trifluoromethyl moiety—provides multiple avenues for synthetic elaboration.
This guide provides a comprehensive overview of the synthetic utility of this compound. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for its transformation into a key amine intermediate and subsequent elaboration into a novel diamide insecticide candidate. The protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of next-generation agrochemicals.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for safe handling and successful reaction execution.
| Property | Value |
| Molecular Formula | C₇H₃BrF₃NO₂ |
| Molecular Weight | 270.01 g/mol [3] |
| Appearance | Colorless transparent liquid[2] |
| Boiling Point | 268.9 °C at 760 mmHg[2] |
| Density | 1.788 g/cm³[2] |
| Flash Point | 116.4 °C[2] |
Synthetic Strategy: From Intermediate to a Novel Insecticide Candidate
The overall synthetic strategy detailed herein focuses on the transformation of this compound into a novel diamide insecticide candidate. This approach showcases two fundamental and widely applicable transformations in agrochemical synthesis: the reduction of an aromatic nitro group and the formation of an amide bond. The chosen insecticide candidate is structurally inspired by the highly successful anthranilic diamide class of insecticides, such as Chlorantraniliprole.
The logical workflow for this synthesis is depicted below:
Caption: Synthetic workflow from the starting material to the target molecule.
Part 1: Synthesis of the Key Intermediate, 5-Bromo-2-(trifluoromethyl)aniline
The reduction of the nitro group in this compound is the critical first step in unlocking its potential as an agrochemical building block. The resulting aniline is a versatile intermediate for further derivatization.
Causality of Experimental Choices:
-
Reducing Agent: Iron powder in the presence of an acidic medium (in this case, generated from ammonium chloride in aqueous ethanol) is a classic and highly effective method for the reduction of aromatic nitro compounds.[4] It is a cost-effective and industrially scalable method that avoids the use of high-pressure hydrogenation or more expensive and sensitive reagents.
-
Solvent System: A mixture of ethanol and water provides a suitable medium for the reaction, dissolving the organic substrate and the inorganic reagents to a sufficient extent to allow for a smooth reaction.
-
Work-up Procedure: The basic work-up with sodium carbonate is designed to neutralize the acidic reaction mixture and precipitate iron salts, which can then be removed by filtration. The subsequent extraction with ethyl acetate isolates the desired aniline product.
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 37.0 mmol), ethanol (80 mL), and deionized water (20 mL).
-
Stir the mixture to achieve a suspension.
-
Add iron powder (10.3 g, 185 mmol) and ammonium chloride (1.98 g, 37.0 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add saturated aqueous sodium carbonate solution to the reaction mixture until the pH is approximately 8-9.
-
Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate (3 x 30 mL).
-
Transfer the combined filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 5-Bromo-2-(trifluoromethyl)aniline as a pale yellow oil.
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (by GC-MS) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25 (d, J = 8.4 Hz, 1H), 6.90 (dd, J = 8.4, 2.0 Hz, 1H), 6.75 (d, J = 2.0 Hz, 1H), 4.05 (br s, 2H). |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -62.5 (s, 3F). |
Part 2: Synthesis of a Novel Diamide Insecticide Candidate
The synthesized 5-Bromo-2-(trifluoromethyl)aniline can be coupled with a suitable carboxylic acid to form a diamide, a common structural motif in modern insecticides. For this application note, we will use the well-established agrochemical intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, as the coupling partner.
Logical Relationship for Amide Bond Formation
Sources
- 1. Bixafen [sitem.herts.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Bromo-1-(3-chloro-2-pyridinyl)-N-[3,4-dichloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide CAS#: 2840171-34-6 [chemicalbook.com]
- 4. Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Introduction: Navigating the Challenges of Electron-Deficient Aryl Halides in Cross-Coupling Chemistry
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] The substrate at the heart of this guide, 4-Bromo-2-nitro-1-(trifluoromethyl)benzene, presents a unique set of challenges and opportunities. Its electron-deficient nature, a consequence of the strongly withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, significantly influences its reactivity. While such electron deficiency can facilitate the often rate-limiting oxidative addition step in the catalytic cycle, it also introduces complexities that necessitate a carefully tailored protocol.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and address potential challenges and troubleshooting strategies.
Mechanistic Considerations: The Interplay of Two Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting.
-
The Palladium Cycle: The cycle commences with the oxidative addition of the aryl halide to a palladium(0) species, forming a Pd(II) complex. This step is often the rate-determining step, particularly for less reactive aryl bromides and chlorides.[5] For our substrate, the electron-withdrawing substituents are expected to facilitate this step.[3]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper acetylide intermediate.[1] This activation of the alkyne is crucial for the subsequent transmetalation step.
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers the acetylenic group to the palladium(II) complex in a process called transmetalation. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst, thus completing the cycle.[4]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Toluene or DMF
-
Standard laboratory glassware, Schlenk line, and inert atmosphere setup (Nitrogen or Argon)
Reaction Setup Workflow:
Step-by-Step Procedure:
-
Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.03 eq). The flask is then sealed, evacuated, and backfilled with an inert gas (Nitrogen or Argon). This cycle should be repeated three times to ensure an oxygen-free environment, which is critical to prevent the Glaser-Hay homocoupling of the alkyne.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (Toluene or DMF, approximately 0.1 M concentration relative to the aryl bromide) via syringe. Follow this with the addition of freshly distilled triethylamine (2.0-3.0 eq). The amine base is essential for the deprotonation of the terminal alkyne.[7]
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) dropwise to the reaction mixture. A slight excess of the alkyne is often used to ensure complete consumption of the aryl halide.
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C. The elevated temperature is typically required for the coupling of aryl bromides.[1] The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with saturated aqueous ammonium chloride solution to remove the amine base and copper salts, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Key Considerations and Troubleshooting
| Parameter | Recommendation and Rationale |
| Catalyst System | A combination of a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand is a common starting point.[4] For this electron-deficient and potentially sterically hindered substrate, more electron-rich and bulky ligands such as P(t-Bu)₃ or dppf may improve reaction efficiency by facilitating the oxidative addition step.[7][8] |
| Copper Co-catalyst | CuI is the standard co-catalyst. It is crucial to use a fresh, high-purity source as copper(I) salts can degrade over time.[7] If alkyne homocoupling (Glaser coupling) is a significant side reaction, a copper-free protocol should be considered.[4] |
| Base | An amine base like triethylamine or diisopropylethylamine is commonly used.[7] The base must be anhydrous and used in excess to drive the reaction to completion. |
| Solvent | Anhydrous, polar aprotic solvents like DMF or THF, or non-polar solvents like toluene are typically effective. The choice of solvent can influence the reaction rate and solubility of the reagents.[5] |
| Temperature | Aryl bromides generally require higher reaction temperatures (80-120 °C) compared to their iodide counterparts to facilitate the oxidative addition.[1] |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst and phosphine ligand have not been exposed to air and moisture.[7] Using a fresh batch is recommended.
-
Insufficient Temperature: The reaction may require higher temperatures to overcome the activation energy for the oxidative addition of the aryl bromide.[5]
-
Impure Reagents: Impurities in the starting materials or solvents can poison the catalyst.[7]
-
-
Formation of Glaser Homocoupling Product:
-
Presence of Oxygen: Meticulous exclusion of air from the reaction is critical.
-
Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is the most effective solution.[6]
-
-
Decomposition of Starting Material or Product:
-
The nitro group can sometimes participate in side reactions under harsh conditions. Careful monitoring of the reaction temperature and time is advised.
-
Conclusion
The Sonogashira coupling of this compound is a feasible yet challenging transformation that requires careful consideration of the substrate's electronic and steric properties. By understanding the reaction mechanism and meticulously controlling the experimental parameters as outlined in this guide, researchers can successfully synthesize valuable alkynyl-substituted nitro- and trifluoromethyl-containing aromatic compounds. These products serve as versatile building blocks in the development of novel pharmaceuticals and functional materials. The provided protocol and troubleshooting guide offer a solid foundation for achieving high yields and purity in this important cross-coupling reaction.
References
- BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Black, D. A., & Arndtsen, B. A. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (n.d.).
- Huq, M., Rahman, M. R., Naher, M., & Wong, W.-Y. (2016). Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes using catalyst 1/catalyst 2.
- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
Sources
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Application Notes & Protocols: Heck Reaction of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Introduction: Harnessing the Power of Electron Deficiency in Heck Couplings
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, provides a direct pathway to substituted alkenes, which are crucial motifs in pharmaceuticals, agrochemicals, and materials science.[1][2]
This guide focuses on the Heck reaction of a particularly challenging yet valuable substrate: 4-Bromo-2-nitro-1-(trifluoromethyl)benzene . This aryl bromide is characterized by the presence of two potent electron-withdrawing groups, the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties. While such features can present unique challenges, they also significantly activate the carbon-bromine bond toward the critical oxidative addition step in the catalytic cycle.[3] Understanding how to leverage this inherent reactivity is key to achieving high-yield, selective, and reproducible couplings.
This document provides a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and a guide to optimizing reaction conditions for this specific substrate, designed to equip researchers with the practical knowledge required for success.
The Catalytic Cycle: A Mechanistic Blueprint
The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[4][5] A thorough understanding of this mechanism is fundamental to rational troubleshooting and optimization.
The cycle comprises four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate. This is often the rate-determining step, and the high electrophilicity of the aromatic ring in this compound facilitates this process.[5]
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the newly formed arylpalladium(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond.[2][4]
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the substituted alkene product and a hydrido-palladium(II) species. This step typically proceeds to favor the more thermodynamically stable trans-(E)-alkene.[5]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrohalic acid (HBr), facilitating the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Optimizing Reaction Parameters for an Electron-Deficient Substrate
The success of the Heck reaction with this compound hinges on the judicious selection of several key parameters.
-
Palladium Precatalyst : The choice of the palladium source is critical. While many forms exist, Palladium(II) acetate (Pd(OAc)₂) is a highly effective and commonly used precatalyst.[6] It is relatively stable to air and moisture and is readily reduced in situ by phosphine ligands or other reagents to the active Pd(0) species that enters the catalytic cycle.[7] Other viable options include PdCl₂(PPh₃)₂ and Pd₂(dba)₃.
-
Phosphine Ligands : Ligands are essential for stabilizing the palladium catalyst, preventing its precipitation as inactive palladium black, and modulating its electronic and steric properties.[5][8] For electron-deficient aryl bromides, monodentate phosphine ligands are often sufficient.
-
Triphenylphosphine (PPh₃) : A standard, cost-effective, and reliable ligand for this type of transformation.[1]
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) : This more sterically bulky and electron-rich ligand can sometimes improve catalyst stability and turnover, especially at higher temperatures.
-
-
Base : The base plays the crucial role of regenerating the Pd(0) catalyst at the end of the cycle.[9] The choice can significantly impact reaction kinetics and side-product formation.
-
Inorganic Bases : Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are effective, inexpensive, and easy to handle.[2] They are generally a good starting point.
-
Organic Bases : Triethylamine (Et₃N) is a common choice, acting as both a base and, in some cases, a solvent.[1] However, it can be more difficult to remove during workup.
-
-
Solvent : The reaction is typically performed in a polar aprotic solvent, which helps to dissolve the reagents and stabilize charged intermediates.[10]
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) : These are excellent, high-boiling solvents for the Heck reaction, often leading to faster reaction rates.[3][10]
-
Acetonitrile (ACN) or Toluene : These are also viable options, with toluene being less polar and potentially useful if substrate or product solubility is an issue in more polar solvents.
-
Data Presentation: Comparative Reaction Conditions
The following table summarizes potential starting conditions for the Heck coupling of this compound with a model alkene like styrene or n-butyl acrylate. Optimization may be required for specific alkene partners.
| Parameter | Condition A (Standard) | Condition B (Robust) | Condition C (Alternative) |
| Pd Precatalyst | Pd(OAc)₂ (1-2 mol%) | PdCl₂(PPh₃)₂ (1-2 mol%) | Pd₂(dba)₃ (1 mol%) |
| Ligand | PPh₃ (2-4 mol%) | - | P(o-tolyl)₃ (2-4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | Et₃N (2.0 equiv) | NaOAc (2.5 equiv) |
| Solvent | DMF or DMAc | Acetonitrile | Toluene |
| Temperature | 100-120 °C | 80-100 °C | 110-130 °C |
| Notes | A reliable starting point for most alkenes. | Good for acid-sensitive substrates. | Useful for less reactive alkenes requiring higher temperatures. |
Experimental Protocol: Heck Coupling with Styrene
This protocol provides a detailed, step-by-step methodology for the reaction between this compound and styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.
-
Reagent Addition: Through a syringe, add anhydrous DMF (5 mL) followed by styrene (1.2 mmol, 1.2 equiv).
-
Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure substituted stilbene product.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) not formed or decomposed). | Ensure anhydrous and oxygen-free conditions. Increase ligand-to-palladium ratio. Try a different precatalyst/ligand system. |
| Insufficient temperature. | Increase reaction temperature in 10 °C increments. | |
| Catalyst Decomposition (Black Precipitate) | Reaction temperature is too high. | Lower the reaction temperature. |
| Insufficient ligand concentration or ligand degradation. | Increase the amount of phosphine ligand. Consider a more robust ligand like P(o-tolyl)₃. | |
| Formation of Side Products (e.g., Homocoupling) | Catalyst concentration is too high. | Reduce the catalyst loading to 0.5-1 mol%. |
| Reaction conditions are too harsh. | Lower the reaction temperature and monitor carefully. | |
| Product Isomerization | Prolonged reaction time at high temperature. | Monitor the reaction closely and stop it as soon as the starting material is consumed. |
By adhering to this detailed guide, researchers can confidently approach the Heck reaction of this compound, leveraging its unique electronic properties to synthesize valuable and complex molecular targets.
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]
-
Bernechea, M., de Jesús, E., López-Mardomingo, C., & Terreros, P. (2012). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 31(17), 6155-6163. [Link]
-
Somfai, P. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Angewandte Chemie International Edition, 57(34), 10836-10838. [Link]
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Lin, Y., & Diao, T. (2016). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 35(11), 1836-1843. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Bhanage, B. M., & Arai, M. (2001). Heck Reaction—State of the Art. Catalysis Reviews, 43(4), 315-443. [Link]
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Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610-2616. [Link]
-
Che Soh, S. K., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Conference Proceedings, 2339(1), 020188. [Link]
-
The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]
-
ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
ResearchGate. (n.d.). The Heck coupling reactions of aryl bromides with styrene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Retrieved from [Link]
-
Biological and Molecular Chemistry. (n.d.). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. Retrieved from [Link]
-
ResearchGate. (n.d.). The optimization of reaction conditions for Heck reaction of 1-bromo-4-nitrobenzene and styrene. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Substituted Benzonitriles using 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Introduction: The Strategic Importance of Substituted Benzonitriles
Substituted benzonitriles are a cornerstone in modern medicinal chemistry and agrochemical development. The nitrile moiety is a versatile functional group, serving as a key intermediate in the synthesis of a wide array of more complex structures such as amines, amides, carboxylic acids, and various heterocyclic systems.[1][2] Its presence is integral to the efficacy of numerous pharmaceutical agents. The specific target of this guide, 4-cyano-2-nitro-1-(trifluoromethyl)benzene, is a valuable building block due to the unique electronic properties conferred by its substituents. The potent electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the reactivity of the aromatic ring, making it a versatile precursor for a range of functionalized molecules. 4-Bromo-2-nitro-1-(trifluoromethyl)benzene serves as a readily available and highly reactive starting material for the introduction of the cyano group.
Reaction Principle: Palladium-Catalyzed Cyanation of an Electron-Deficient Aryl Bromide
The conversion of this compound to its corresponding benzonitrile is most effectively achieved through a palladium-catalyzed cross-coupling reaction. This class of reactions offers high functional group tolerance and proceeds under relatively mild conditions compared to traditional methods like the Rosenmund-von Braun reaction, which often requires harsh conditions and stoichiometric amounts of copper cyanide.[3]
The catalytic cycle for the palladium-catalyzed cyanation of an aryl halide generally proceeds through three key steps:
-
Oxidative Addition: A low-valent Palladium(0) species reacts with the aryl bromide (Ar-Br) to form a Palladium(II) intermediate (Ar-Pd-Br). The high reactivity of this compound, owing to its electron-deficient nature, facilitates this initial step.
-
Transmetalation/Cyanide Exchange: The halide on the Palladium(II) complex is exchanged for a cyano group from a cyanide source. To mitigate catalyst poisoning by free cyanide ions, modern protocols often employ cyanide sources with low solubility or sequestered cyanide, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[3][4]
-
Reductive Elimination: The final step involves the formation of the C-CN bond and regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle. For electron-deficient aryl groups, this step can be rate-limiting.[5]
The choice of ligand is critical in stabilizing the palladium catalyst, promoting the desired reactivity, and preventing catalyst deactivation. Sterically demanding and electron-rich phosphine ligands are often employed to enhance the efficiency of the catalytic cycle.[6]
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-cyano-2-nitro-1-(trifluoromethyl)benzene.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is designed to be a robust starting point for the cyanation of this compound, leveraging a well-established palladium catalyst system and a non-toxic cyanide source.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 251115-21-6 | 270.01 | 1.0 | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.01 | 0.01 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 12150-46-8 | 554.38 | 0.02 | 0.02 |
| Potassium hexacyanoferrate(II) trihydrate | 14459-95-1 | 422.39 | 0.6 | 0.6 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | - |
Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 270 mg), potassium hexacyanoferrate(II) trihydrate (0.6 mmol, 253 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg) and 1,1'-bis(diphenylphosphino)ferrocene (0.02 mmol, 11.1 mg).
-
Evacuate and backfill the Schlenk flask with dry nitrogen or argon three times to ensure an inert atmosphere.
-
Add the palladium catalyst and ligand mixture to the Schlenk flask under a positive pressure of inert gas.
-
Add anhydrous N,N-dimethylformamide (5 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 120 °C in a preheated oil bath and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 4-cyano-2-nitro-1-(trifluoromethyl)benzene.
-
Safety Considerations
-
Cyanide Handling: While potassium hexacyanoferrate(II) is a relatively non-toxic source of cyanide, it is crucial to handle it with care. Avoid contact with strong acids, as this can liberate highly toxic hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous DMF is a combustible liquid and an irritant. Handle in a fume hood and away from ignition sources.
Characterization of 4-cyano-2-nitro-1-(trifluoromethyl)benzene
The identity and purity of the synthesized product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton signals.
-
¹³C NMR: To identify the carbon skeleton, including the nitrile carbon.
-
¹⁹F NMR: To confirm the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency, typically in the range of 2220-2240 cm⁻¹.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient temperature, or poor solvent quality. | Ensure the use of a fresh palladium catalyst and truly anhydrous solvent. Consider increasing the reaction temperature in 10 °C increments. |
| Side Product Formation | Reaction temperature too high, or prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed. A lower reaction temperature may be beneficial. |
| Difficulty in Purification | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. Consider a different stationary phase if necessary. |
Conclusion
This application note provides a comprehensive guide for the synthesis of 4-cyano-2-nitro-1-(trifluoromethyl)benzene from this compound using a palladium-catalyzed cyanation reaction. The detailed protocol, including reaction setup, work-up, and safety considerations, is designed to be a valuable resource for researchers in drug discovery and development. By understanding the underlying chemical principles and following the outlined procedures, scientists can efficiently synthesize this important building block for further chemical exploration.
References
-
Patel, R. I., et al. (2021). Cyanation: a photochemical approach and applications in organic synthesis. Organic & Biomolecular Chemistry, 19(21), 4645-4669. Available at: [Link]
-
Beller, M., et al. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(48), 5972-5998. Available at: [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. Available at: [Link]
-
Fors, B. P., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 134(35), 14334-14337. Available at: [Link]
-
Anbarasan, P., et al. (2012). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 48(79), 9879-9881. Available at: [Link]
-
Patel, R. I., & Sharma, A. (2021). Cyanation: a photochemical approach and applications in organic synthesis. Organic & Biomolecular Chemistry, 19(21), 4645-4669. Available at: [Link]
-
de Souza, M. V. N. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 43(8), 1128-1141. Available at: [Link]
-
Wang, D., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Organic Chemistry Frontiers, 7(12), 1494-1516. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(19), 3631-3634. Available at: [Link]
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2633-2647. Available at: [Link]
-
Anjana, S., & Augustine, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33894-33917. Available at: [Link]
-
Kwong, F. Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(15), 4112-4115. Available at: [Link]
-
Sundermeier, M., et al. (2003). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Angewandte Chemie International Edition, 42(15), 1661-1664. Available at: [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. Available at: [Link]
-
Anjana, S., & Augustine, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. National Center for Biotechnology Information. Available at: [Link]
-
Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. Available at: [Link]
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-
Rosenmund-von Braun Reaction. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (2022). MDPI. Available at: [Link]
-
Understanding the Properties of 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene for Synthesis. (2026). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
- Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene. (2020). Google Patents.
-
Wang, Q., et al. (2021). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry. Available at: [Link]
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Application Notes and Protocols for the Functionalization of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Introduction: Unlocking the Potential of a Versatile Building Block
4-Bromo-2-nitro-1-(trifluoromethyl)benzene is a pivotal intermediate in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its chemical architecture, featuring a bromine atom, a nitro group, and a trifluoromethyl group on a benzene ring, offers a unique combination of reactivity and electronic properties. The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, while the potent electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring, making it amenable to various transformations.
These electron-withdrawing substituents activate the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions and render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This guide provides detailed application notes and protocols for the key functionalization strategies of the bromine atom in this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing the synthetic potential of this valuable building block.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular frameworks.[1][2] For this compound, the electron-deficient nature of the aryl bromide enhances its reactivity in the oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions compared to electron-rich aryl bromides.[3]
Suzuki-Miyaura Coupling: Biaryl Synthesis
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[4][5] The reaction's tolerance of a wide range of functional groups makes it a favored strategy in medicinal chemistry.[6]
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be reduced in situ. For electron-deficient bromides, catalysts with electron-rich and bulky phosphine ligands (e.g., from the Buchwald or Fu groups) can be highly effective.[5]
-
Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can influence reaction rate and yield, with stronger bases sometimes being necessary for less reactive coupling partners.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 4-phenyl-2-nitro-1-(trifluoromethyl)benzene.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 251115-21-6 | 270.01 | 1.0 | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 8 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a mixture of toluene (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines from aryl halides and primary or secondary amines.[7] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and its derivatives are common pharmacophores.
-
Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[7] Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., Josiphos) families, are often employed to promote efficient catalysis, especially with electron-deficient aryl bromides.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 4-(morpholino)-2-nitro-1-(trifluoromethyl)benzene.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 251115-21-6 | 270.01 | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.01 | 0.01 |
| XPhos | 564483-18-7 | 476.65 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.03 mmol) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve this compound (1.0 mmol) and morpholine (1.2 mmol) in anhydrous toluene (5 mL).
-
Add the substrate solution to the catalyst mixture, followed by the careful addition of sodium tert-butoxide (1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of their synthetic routes. Here, we will delve into common experimental issues, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and field-proven insights.
The unique electronic and steric properties of this compound—namely, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups and the steric hindrance around the bromine atom—present specific challenges to achieving high yields and purity. This guide will equip you with the knowledge to navigate these complexities effectively.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Low to No Product Yield
Question: I am attempting a Suzuki coupling with this compound and a simple arylboronic acid, but I'm observing very low conversion to the desired product, with mainly starting material recovered. What are the likely causes and how can I fix this?
Answer:
Low or no product formation in the Suzuki coupling of this substrate often points to issues with one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Given the electron-deficient nature of the aryl bromide, oxidative addition should be relatively facile.[1][2] Therefore, the bottleneck is likely in the transmetalation or reductive elimination steps, or catalyst deactivation.
Potential Causes & Solutions:
-
Inefficient Transmetalation: The base is critical for activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[3][4][5]
-
Weak Base: If you are using a mild base like NaHCO₃, it may not be strong enough to efficiently form the boronate species required for transmetalation.
-
Solution: Switch to a stronger base. Potassium carbonate (K₂CO₃) is a common first choice.[6] For more challenging couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective due to their higher basicity and ability to promote the formation of the active boronate.[4]
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[7] For sterically hindered substrates, the right ligand is paramount.[8][9][10]
-
Sterically Undemanding Ligands: Simple phosphine ligands like triphenylphosphine (PPh₃) may not be suitable for this sterically encumbered substrate.
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as XPhos, SPhos, or BrettPhos are excellent choices for coupling sterically demanding partners.[6][11][12] These ligands promote both oxidative addition and reductive elimination. For particularly stubborn cases, consider N-heterocyclic carbene (NHC) ligands, which are known for their high activity.[11][13]
-
-
Catalyst Deactivation: Palladium catalysts can be sensitive to oxygen. Inadequate degassing can lead to the oxidation of the Pd(0) active species and the formation of inactive palladium black.[1]
-
Solution: Ensure rigorous degassing of your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30 minutes) before adding the catalyst and other reagents.[14][15] Subsequently, purge the reaction flask with the inert gas.
-
-
Solvent System: The choice of solvent can influence the solubility of reagents and the overall reaction rate.
-
Solution: A mixture of an organic solvent and water is often beneficial for Suzuki couplings, as water can aid in dissolving the base and facilitating the formation of the active boronate.[16] Common solvent systems include dioxane/water, toluene/water, or THF/water.[6][17] If solubility of the organic substrate is an issue, DMF can be considered, though it can sometimes lead to side reactions at high temperatures.[18]
-
| Parameter | Initial Condition (Low Yield) | Recommended Optimization | Rationale |
| Base | NaHCO₃ | K₃PO₄ or Cs₂CO₃ | Stronger base enhances boronate formation for efficient transmetalation.[4] |
| Ligand | PPh₃ | XPhos, SPhos, or BrettPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination for sterically hindered substrates.[6][19] |
| Solvent | Toluene (anhydrous) | Dioxane/H₂O (e.g., 4:1) | Aqueous conditions can improve base solubility and accelerate transmetalation.[16] |
| Degassing | Minimal | Vigorous sparging with Ar or N₂ | Prevents catalyst oxidation and deactivation.[1] |
Significant Homocoupling of Boronic Acid
Question: My reaction is producing a significant amount of the boronic acid homocoupling byproduct. How can I suppress this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen and Pd(II) species.[1] This side reaction consumes your boronic acid, reducing the yield of the desired cross-coupled product.
Potential Causes & Solutions:
-
Presence of Oxygen: As mentioned previously, oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.[1]
-
Solution: Rigorous degassing is the primary solution. Ensure your solvents and reaction setup are free of oxygen.
-
-
Slow Transmetalation/Reductive Elimination: If the desired cross-coupling pathway is slow, the competing homocoupling reaction can become more prominent.
-
Solution: Optimize the conditions to accelerate the main catalytic cycle. This includes using a more active ligand (e.g., a Buchwald ligand), a stronger base, and an appropriate solvent system as detailed in the previous section.
-
-
Boronic Acid Stability: Some boronic acids are prone to decomposition or homocoupling under the reaction conditions.
-
Solution: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[16][20] Trifluoroborates, in particular, can be more robust and less prone to protodeboronation.[16] They are thought to slowly hydrolyze to the boronic acid in situ, which can help to suppress side reactions by maintaining a low concentration of the active boronic acid.[20]
-
Protodeboronation of the Boronic Acid
Question: I am observing a significant amount of the deboronated arene corresponding to my boronic acid starting material. What causes this and how can it be prevented?
Answer:
Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of an arene. This is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and can be exacerbated by prolonged reaction times and the presence of water.
Potential Causes & Solutions:
-
Excess Water and/or Protic Solvents: While water can be beneficial, an excessive amount or the use of protic solvents like methanol can increase the rate of protodeboronation.
-
Solution: Use a minimal amount of water necessary to dissolve the base. Anhydrous conditions with a base like potassium phosphate (K₃PO₄) can also be effective, sometimes with a small amount of water added to initiate the reaction.[2]
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote protodeboronation.
-
Solution: Aim for the lowest temperature and shortest reaction time that provides good conversion. This can be achieved by using a more active catalyst system (e.g., a palladacycle precatalyst with a highly active ligand).[21]
-
-
Choice of Boron Species: As with homocoupling, the stability of the boron reagent is a factor.
-
Solution: Using boronic esters (like MIDA boronates or pinacol esters) or trifluoroborate salts can mitigate protodeboronation due to their increased stability compared to boronic acids.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium precatalyst to use for this reaction?
A1: While Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand can work, modern palladacycle precatalysts are often more efficient and reliable.[21] Precatalysts like XPhos Pd G3 or SPhos Pd G3 generate the active LPd(0) species under mild conditions, leading to more consistent results and often allowing for lower catalyst loadings.[21]
Q2: How does the nitro group affect the Suzuki coupling?
A2: The nitro group is a strong electron-withdrawing group, which makes the aryl bromide more susceptible to oxidative addition by the Pd(0) catalyst.[1] This is generally beneficial for the initial step of the catalytic cycle. However, the nitro group can also participate in side reactions, and in some cases, the C-NO₂ bond itself can undergo oxidative addition, although this is less common than C-Br cleavage under typical Suzuki conditions.[11][22][23][24]
Q3: Can I use an aryl chloride instead of an aryl bromide for this substrate?
A3: While aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings, the presence of the strong electron-withdrawing nitro and trifluoromethyl groups on your substrate would activate the C-Cl bond towards oxidative addition.[1] However, you will likely need a more active catalyst system, typically involving highly electron-rich and bulky ligands like tBu₃P or specific Buchwald ligands (e.g., SPhos), to achieve good results with the corresponding aryl chloride.[12][25]
Q4: What is the optimal reaction temperature?
A4: The optimal temperature will depend on the specific catalyst system and substrates used. A good starting point is typically in the range of 80-110 °C.[14] It's advisable to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish. Monitoring the reaction by TLC or LC-MS will help determine the best temperature to achieve a good reaction rate while minimizing byproduct formation.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials and the formation of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended. This will allow you to accurately track the conversion and identify any major byproducts.
Experimental Workflow and Visualization
Optimized Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for your optimization efforts.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the XPhos Pd G3 precatalyst.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Troubleshooting
The following diagram illustrates a systematic approach to troubleshooting common issues in this Suzuki coupling reaction.
Caption: A flowchart for systematic troubleshooting of the Suzuki coupling.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-imidazol-2-ylidene complexes as catalysts for Suzuki cross-coupling reactions. The Journal of Organic Chemistry, 64(11), 3804–3805.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
- Singh, U. P., & Singh, R. P. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(46), 28665-28670.
-
Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Retrieved from [Link]
- Imao, D., Glasspoole, B. W., Laberge, V. S., & Crudden, C. M. (2009). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 131(14), 5024–5025.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
- Wang, D., Wang, L., & Zhang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
- Chen, W., Gao, F., Wu, Y., & Li, J. (2016). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 14(3), 773-777.
- Kim, J., & Chang, S. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3087–3098.
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
- Cîrcu, V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Cole, K. P., Grob, J. E., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-664.
- Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts, 13(10), 1042.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-27). Royal Society of Chemistry.
- Britton, J., & Raston, C. L. (2017). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 21(9), 1273–1285.
- Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426.
-
Chem-Station. (2015, November 2). Organotrifluoroborate Salts. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 20. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 21. books.rsc.org [books.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. thieme.de [thieme.de]
- 24. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 25. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Byproducts in Reactions of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Welcome to the technical support center for reactions involving 4-bromo-2-nitro-1-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common byproduct formation in two of the most prevalent transformations for this substrate: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Coupling. Our goal is to provide not just protocols, but a deeper understanding of the causality behind these side reactions to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during experimentation.
Q1: My SNAr reaction with an amine nucleophile is sluggish and gives a significant amount of a phenolic byproduct. What is happening?
A: The formation of a phenolic byproduct, 4-hydroxy-2-nitro-1-(trifluoromethyl)benzene, strongly indicates that hydrolysis of your starting material is competing with your desired substitution. This occurs when water is present in the reaction mixture, acting as a nucleophile. The high reactivity of the substrate, activated by both the nitro and trifluoromethyl groups, makes it susceptible to attack even by weak nucleophiles like water, especially at elevated temperatures. Ensure rigorous anhydrous conditions by drying solvents and reagents and running the reaction under an inert atmosphere (Nitrogen or Argon).
Q2: In my Suzuki coupling, I'm observing a significant byproduct that corresponds to the loss of bromine from my starting material. What is this and how can I prevent it?
A: This byproduct is 1-nitro-3-(trifluoromethyl)benzene, resulting from a side reaction known as protodehalogenation or hydrodehalogenation. This process, where the bromine atom is replaced by a hydrogen atom, can be promoted by certain bases or impurities that act as a hydride source. Protic solvents, such as alcohols, can also facilitate this side reaction. To minimize it, use anhydrous aprotic solvents like dioxane or THF and select non-nucleophilic, anhydrous bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
Q3: My Suzuki reaction is generating a large amount of a symmetrical biaryl that doesn't contain my starting material. What is the source of this impurity?
A: This is a classic case of boronic acid homocoupling, where two molecules of your boronic acid partner react to form a symmetrical biaryl. This side reaction is often promoted by the presence of molecular oxygen in the reaction, which can interfere with the palladium catalytic cycle.[1] It can also be prevalent when using a Pd(II) precatalyst (like Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species. Thoroughly degassing your solvents and running the reaction under a strictly inert atmosphere are critical to prevent this.
Q4: My SNAr reaction mixture turns very dark, and TLC analysis shows a complex mixture of products at the baseline. What could be the cause?
A: A dark, complex reaction mixture often points to side reactions involving the nitro group, especially under strongly basic conditions. Nitroaromatic compounds can undergo undesired reactions, such as reduction or decomposition, in the presence of strong bases or certain nucleophiles. Consider using a milder base or ensuring your reaction temperature is not excessively high. If your nucleophile has reducing properties, it could be partially reducing the nitro group to nitroso or amino functionalities, leading to a cascade of further reactions.
Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The C-Br bond in this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethyl group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the substitution.[2][3][4]
Problem: Formation of Hydrolysis and Other Undesired Substitution Byproducts
While the substrate is primed for reaction with your intended nucleophile (e.g., primary/secondary amines, thiols), it is also susceptible to attack by other nucleophiles present in the system, primarily water.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form the resonance-stabilized Meisenheimer complex.[5][6] If water is present, it can compete with the desired nucleophile, leading to the formation of a phenolic byproduct.
}
SNAr pathways leading to desired product and hydrolysis byproduct.
Objective: To minimize the formation of the phenolic byproduct in an SNAr reaction with an amine nucleophile.
Protocol Steps:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvent & Reagent Purity: Use anhydrous solvents. If not available in sealed bottles, dry the solvent using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). Ensure the amine nucleophile and base are free of water.
-
Reaction Setup: Assemble the reaction under a positive pressure of an inert gas (Nitrogen or Argon). Add the this compound, solvent, and base to the flask.
-
Nucleophile Addition: Add the amine nucleophile dropwise to the reaction mixture at room temperature or the desired reaction temperature.
-
Monitoring: Follow the reaction progress by TLC or LC-MS, monitoring for the consumption of starting material and the appearance of both the desired product and the more polar phenolic byproduct.
| Parameter | Condition Favoring Hydrolysis | Recommended Condition for Mitigation | Causality |
| Solvent | Presence of water; Protic solvents | Anhydrous aprotic solvents (e.g., THF, Dioxane, DMF, Acetonitrile) | Aprotic solvents do not participate in the reaction and, when anhydrous, eliminate the source of the competing nucleophile. |
| Base | Hygroscopic bases; Aqueous bases | Anhydrous inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DBU, DIPEA) | Prevents the introduction of water into the reaction. Weakly basic nucleophiles like amines may not require a strong base.[7] |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature | Higher temperatures can accelerate the rate of hydrolysis, a common competing reaction. |
Troubleshooting Guide 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Suzuki-Miyaura coupling is a robust method for forming C-C bonds. However, with an electron-deficient substrate like this compound, specific side reactions can become prominent.
Problem: Formation of Homocoupled and Debrominated Byproducts
The two most common byproducts are the homocoupled product of the boronic acid partner and the debrominated starting material.
-
Homocoupling: This side reaction is primarily driven by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate the homocoupling of the boronic acid.[1]
-
Protodehalogenation (Debromination): This occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, undergoes reaction with a hydride source before transmetalation can occur. The source of the hydride can be residual water, alcohols, or even the base itself under certain conditions.
}
Simplified Suzuki catalytic cycle showing the branch to protodehalogenation.
Objective: To minimize homocoupling and protodehalogenation in a Suzuki coupling reaction.
Protocol Steps:
-
Degassing: Before adding the catalyst, thoroughly degas the solvent and the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.
-
Reagent Order of Addition: To a dry Schlenk flask under argon, add the this compound, the boronic acid, and the anhydrous base.
-
Solvent Addition: Add the degassed anhydrous aprotic solvent.
-
Catalyst Addition: Finally, add the palladium catalyst and ligand. If using a Pd(II) source, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) and consume residual oxygen.[8][9]
-
Temperature Control: Heat the reaction to the optimal temperature (often 80-100 °C for aryl bromides) and monitor by TLC or LC-MS.
| Parameter | Condition Favoring Byproducts | Recommended Condition for Mitigation | Causality |
| Atmosphere | Presence of Oxygen | Strict inert atmosphere (N₂ or Ar) | Oxygen promotes the formation of Pd(II) species that lead to boronic acid homocoupling.[1] |
| Palladium Source | Pd(II) precatalysts (e.g., Pd(OAc)₂) | Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) or use of a mild reducing agent with Pd(II) | Pd(0) is the active catalyst. Using it directly or ensuring its rapid formation minimizes side reactions that occur with Pd(II). |
| Ligand | Small, electron-poor ligands | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands | These ligands accelerate the desired reductive elimination step, outcompeting side reactions.[10] |
| Base | Hydroxide or alkoxide bases | Anhydrous K₃PO₄, Cs₂CO₃, or K₂CO₃ | These bases are less likely to act as a hydride or water source, thus minimizing protodehalogenation.[10] |
| Solvent | Protic solvents (e.g., EtOH, MeOH) | Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF) | Protic solvents can be a source of protons/hydrides for the protodehalogenation side reaction.[10] |
References
-
Creaser, S. P., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
-
Organic Chemistry Portal. (2024). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
Sources
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- 8. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene (CAS No: 251115-21-6). This resource is designed for researchers, chemists, and drug development professionals who work with this versatile intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is paramount for the success of subsequent reactions and the quality of the final product.
This guide moves beyond simple protocols to address the common, and often frustrating, challenges encountered during purification. We will delve into the causality behind experimental choices, offering troubleshooting advice and in-depth FAQs to ensure your purification is both successful and efficient.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your crude this compound.
Q1: My crude product is a dark, oily liquid. What is the best first step for purification?
Answer: A dark, oily appearance in the crude product typically indicates the presence of polymeric materials, residual acid or base from the synthesis, and other colored impurities. A preliminary workup is highly recommended before attempting more refined purification techniques like chromatography or distillation.
Recommended Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
A saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any residual acid.
-
Water to remove any remaining salts.
-
Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and remove bulk water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
This initial cleanup should yield a less colored, more manageable material for further purification.
Q2: I'm performing column chromatography, but my compound is not separating from a close-running impurity. What can I do?
Answer: Achieving separation of closely related isomers or byproducts is a common challenge. The synthesis of this compound can produce regioisomers (e.g., isomers with different substitution patterns on the benzene ring) which often have very similar polarities.[1][2]
Troubleshooting Steps:
-
Optimize the Solvent System (Eluent): The key is to find an eluent system that maximizes the difference in affinity (ΔRf) between your product and the impurity.
-
Decrease Polarity: Start with a very non-polar eluent system, such as a high percentage of hexanes or heptane with a small amount of ethyl acetate or DCM. Isocratic elution (using a constant solvent mixture) with a finely tuned, low-polarity mobile phase often provides the best resolution for isomers.
-
Try Different Solvents: If hexanes/ethyl acetate doesn't work, try other solvent systems. Toluene or DCM as the less polar component can alter the selectivity of the separation due to different interactions (e.g., pi-pi stacking) with the aromatic compounds on the silica gel.
-
-
Modify the Stationary Phase:
-
Silica Gel Properties: Use a smaller particle size silica gel (e.g., 230-400 mesh) for higher resolution. Ensure the silica gel is properly packed to avoid channeling.[3]
-
-
Column Parameters:
-
Increase Column Length/Decrease Diameter: A longer, narrower column increases the number of theoretical plates, enhancing separation.
-
Reduce Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, use a silica gel to crude product mass ratio of at least 50:1 for difficult separations.
-
Q3: I'm trying to purify by vacuum distillation, but the product seems to be decomposing. Why is this happening?
Answer: this compound has a high boiling point (268.9°C at 760 mmHg). High temperatures, especially in the presence of trace impurities, can cause decomposition of nitro-aromatic compounds.
Causality & Solutions:
-
Excessive Temperature: The boiling point is highly dependent on the vacuum level. Ensure you are using a high-vacuum pump and that your system is free of leaks to achieve the lowest possible boiling temperature. A patent for a related synthesis collected the product at 75-76°C under a vacuum of 5 mmHg.[2]
-
Non-Volatile Impurities: The presence of non-volatile materials or "gunk" in the distillation flask can lead to bumping and localized overheating. A preliminary cleanup (as in Q1) or filtering the crude product through a small plug of silica gel can help.
-
Prolonged Heating: Minimize the time the compound spends at high temperatures. Ensure the distillation apparatus is set up for efficient heat transfer and that the collection flask is appropriately cooled.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Answer: Understanding the physical properties is crucial for selecting the right purification method and for safe handling.
| Property | Value | Source(s) |
| CAS Number | 251115-21-6 | |
| Molecular Formula | C₇H₃BrF₃NO₂ | [4] |
| Molecular Weight | 270.01 g/mol | |
| Appearance | Colorless transparent liquid or low-melting solid | |
| Density | ~1.788 g/cm³ | |
| Boiling Point | 268.9 °C @ 760 mmHg | |
| Flash Point | 116.4 °C |
Q2: What are the most common impurities I should expect in my crude mixture?
Answer: The impurities will largely depend on the synthetic route used. A common synthesis proceeds through nitration, amination, bromination, and deamination steps.[1][2] Therefore, you should anticipate:
-
Unreacted Starting Materials: Residuals from any of the synthetic steps.
-
Regioisomers: Isomers formed during the electrophilic nitration and bromination steps. For example, bromination could potentially occur at a different position on the ring.
-
Precursors: The immediate precursor before the final step, such as 2-nitro-4-bromo-5-aminobenzotrifluoride, if the deamination reaction is incomplete.[1]
-
Solvents and Reagents: Residual solvents or byproducts from reagents used in the synthesis.
Q3: Can I purify this compound by recrystallization?
Answer: Recrystallization may be challenging since the compound is often a liquid at room temperature. However, if your product solidifies upon cooling or is a low-melting solid, low-temperature crystallization is a viable and excellent method for achieving high purity.
Step-by-Step Protocol for Low-Temperature Crystallization:
-
Solvent Selection: The goal is to find a solvent (or solvent pair) in which the compound is soluble at room temperature but sparingly soluble at low temperatures (e.g., 0°C to -20°C). Non-polar solvents like hexanes or heptane are good starting points.[5]
-
Dissolution: Dissolve the crude material in a minimal amount of the chosen solvent at room temperature.
-
Cooling: Slowly cool the solution. First, place it in an ice bath (0°C). If no crystals form, transfer it to a freezer (-20°C). Slow cooling is essential for the formation of pure crystals.[6]
-
Inducing Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).
-
Isolation: Once crystallization is complete, quickly filter the cold mixture through a pre-chilled Büchner funnel to isolate the crystals.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Q4: What safety precautions are necessary when handling this compound?
Answer: Adherence to safety protocols is non-negotiable. This compound presents several hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[4][7]
-
Health Hazards: The compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[4] In case of contact, rinse the affected area immediately and thoroughly with water.[8]
-
Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area, away from heat and sources of ignition.
Visualized Workflows
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification method based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification method.
References
- The Chemical Properties and Industrial Value of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Understanding the Synthesis and Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene. (n.d.). Google Patents.
-
Separation of Benzene, 1-bromo-4-(trifluoromethyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link].
-
2-Bromo-4-nitro-1-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link].
-
Safety Data Sheet. (2025-07-30). Angene Chemical. Retrieved from [Link].
- CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene. (n.d.). Google Patents.
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). Sci Vis Lab [YouTube]. Retrieved from [Link].
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link].
-
Synthesis of 4-bromo-2-nitrotoluene. (2024, February 28). Dr. Tania CS [YouTube]. Retrieved from [Link].
-
m-BROMONITROBENZENE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link].
- Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene. (n.d.). Google Patents.
-
4-Bromo-2-fluoro-1-nitrobenzene. (n.d.). PubChem. Retrieved from [Link].
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC - NIH. Retrieved from [Link].
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link].
-
4-Bromo-2-iodo-1-(trifluoromethyl)benzene. (n.d.). Oakwood Chemical. Retrieved from [Link].
-
1-Bromo-4-methyl-2-nitrobenzene. (n.d.). ResearchGate. Retrieved from [Link].
Sources
- 1. CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents [patents.google.com]
- 2. CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. 2-Bromo-4-nitro-1-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 66545383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene (CAS No: 251115-21-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chemical intermediate. This compound is a valuable building block in the pharmaceutical and agrochemical industries, and its successful synthesis is often a key step in the development of novel compounds.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research and development endeavors.
Understanding the Synthesis: The Chemistry at Play
The most common laboratory-scale synthesis of this compound involves the direct electrophilic aromatic substitution (EAS) nitration of 4-bromo-1-(trifluoromethyl)benzene. This reaction, while seemingly straightforward, presents a fascinating challenge in regioselectivity due to the competing directing effects of the substituents on the benzene ring.
-
The Bromo Group (-Br): This is a deactivating but ortho, para-directing group. The deactivation is due to its electron-withdrawing inductive effect, while the ortho, para-directing nature arises from the ability of its lone pairs to donate electron density through resonance, stabilizing the arenium ion intermediate.[3]
-
The Trifluoromethyl Group (-CF₃): This is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect.[4][5]
The interplay of these directing effects governs the position of the incoming nitro group (-NO₂). The desired product, this compound, is formed when nitration occurs at the position ortho to the bromine atom and meta to the trifluoromethyl group. Fortunately, this is the electronically favored product, as the directing effects of both substituents are in agreement for this position.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired product, or I have only recovered the starting material. What are the likely causes and how can I improve the yield?
Answer: Low yields in the nitration of 4-bromo-1-(trifluoromethyl)benzene are often due to the deactivated nature of the starting material. Both the bromo and trifluoromethyl groups withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards the nitronium ion (NO₂⁺) electrophile.[6]
Here are some troubleshooting steps to consider:
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature can significantly enhance the reaction rate. However, be aware that excessive heat can lead to the formation of unwanted byproducts, including dinitrated compounds. A carefully controlled temperature ramp or a slightly elevated, stable reaction temperature is recommended.[3][6]
-
Use a Stronger Nitrating Agent: The standard nitrating mixture of concentrated nitric acid and sulfuric acid is typically effective. However, if the reaction is sluggish, consider using fuming nitric acid or increasing the proportion of sulfuric acid. This will generate a higher concentration of the highly electrophilic nitronium ion.[6]
-
Extend the Reaction Time: Given the deactivated substrate, a longer reaction time may be necessary for the reaction to proceed to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[6]
-
Ensure Anhydrous Conditions: Water can consume the nitronium ion and deactivate the sulfuric acid. Ensure that your glassware is dry and that the concentrated acids have not absorbed atmospheric moisture.
Formation of Multiple Isomers
Question: My analysis (e.g., GC-MS or ¹H NMR) of the crude product shows the presence of multiple isomers. How can I minimize their formation and purify the desired product?
Answer: The formation of isomers is a common challenge due to the competing directing effects of the bromo and trifluoromethyl groups. While the desired 2-nitro isomer is the major product, the formation of the 3-nitro isomer (4-bromo-3-nitro-1-(trifluoromethyl)benzene) is possible.
-
Controlling Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity. It is advisable to add the nitrating agent slowly and maintain a low and consistent temperature throughout the addition.
-
Purification Strategies:
-
Column Chromatography: This is often the most effective method for separating positional isomers. Due to the subtle differences in polarity between the isomers, a carefully optimized solvent system is required. A gradual gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is a good starting point.[7]
-
Recrystallization: If there is a significant difference in the solubility of the isomers, recrystallization can be an effective purification method. Experiment with different solvent systems to find one that selectively crystallizes the desired 2-nitro isomer.[7]
-
Side Reactions and Impurities
Question: I am observing the formation of dark-colored byproducts and my final product is difficult to purify. What are these impurities and how can I avoid them?
Answer: The formation of colored impurities can be due to over-nitration (dinitration) or oxidation of the starting material or product, especially at elevated temperatures.
-
Control Stoichiometry: Use a modest excess of the nitrating agent. A large excess will increase the likelihood of dinitration.
-
Temperature Control: As mentioned previously, maintaining careful temperature control is crucial to prevent side reactions.
-
Work-up Procedure: Quenching the reaction by pouring it onto ice water helps to rapidly dilute the acids and stop the reaction, minimizing byproduct formation.
-
Decolorization: If your product is colored, you can try treating a solution of the crude product with a small amount of activated charcoal before a final filtration or recrystallization step. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and common laboratory synthesis is the nitration of 4-bromo-1-(trifluoromethyl)benzene using a mixture of concentrated nitric and sulfuric acids.[3] An alternative, multi-step industrial process starts from m-chlorobenzotrifluoride and involves nitration, ammoniation, bromination, and deamination.[8][9]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. Gas Chromatography (GC) can also be used for more quantitative monitoring.[10]
Q3: What are the key safety precautions I should take during this synthesis?
-
Handle concentrated acids with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.[11]
-
The nitration reaction is exothermic. Add the nitrating agent slowly and use an ice bath to control the temperature.[3]
-
Quenching the reaction can be vigorous. Always add the reaction mixture to ice water slowly and with stirring.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[6][12][13]
Q4: What are the expected analytical data for the final product?
While a specific, publicly available spectrum for this compound is not readily found, based on its structure and data from similar compounds, you can expect:
-
¹H NMR: The spectrum will show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
¹³C NMR: The spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
Mass Spectrometry (GC-MS): The mass spectrum will show a molecular ion peak with a characteristic isotopic pattern for the presence of one bromine atom (approximately 1:1 ratio of M⁺ and M⁺+2).[14]
-
Appearance: The purified product is typically a colorless to light yellow liquid or low-melting solid.
Experimental Protocols
Protocol 1: Nitration of 4-bromo-1-(trifluoromethyl)benzene
This protocol is a generalized procedure based on established methods for electrophilic aromatic nitration.[3][11][15]
Materials:
-
4-bromo-1-(trifluoromethyl)benzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry flask, carefully and slowly add a desired volume of concentrated nitric acid to a pre-cooled volume of concentrated sulfuric acid (typically a 1:1 or 1:2 v/v ratio) in an ice bath. Keep this mixture cold.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1-(trifluoromethyl)benzene in a minimal amount of a suitable solvent like dichloromethane, or if the reaction is to be run neat, place the starting material directly in the flask. Cool the flask in an ice bath to 0-5 °C.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-bromo-1-(trifluoromethyl)benzene over a period of 15-30 minutes. Crucially, maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C or slowly warming to room temperature) for a specified time (e.g., 1-3 hours). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a significant amount of crushed ice and water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.
Visualization of Key Processes
Logical Flow of Directing Effects in the Nitration of 4-bromo-1-(trifluoromethyl)benzene
Caption: General workflow for the synthesis of this compound.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of this compound.
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
- BenchChem.
-
ChemTalk. Directing Effects. [Link]
-
YouTube. Determining Directing Effects in Electrophilic Aromatic Substitutions. [Link]
-
YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Industrial Value of this compound.
-
The Royal Society of Chemistry. Supporting Information for... [Link]
- BenchChem. experimental procedure for the nitration of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
-
The Royal Society of Chemistry. Supporting Information for... [Link]
- Google Patents. CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
- BenchChem. Technical Guide: Spectral Analysis of 1-Bromo-4-(trifluoromethyl)benzene-d4.
- Google Patents. CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
- University of Wisconsin-Madison.
- Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of this compound.
-
National Center for Biotechnology Information. 4-Bromo-1-nitrobenzene. [Link]
- BenchChem. Technical Support Center: Purification of Crude 1-bromo-4-(trichloromethyl)benzene.
Sources
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- 2. echemi.com [echemi.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents [patents.google.com]
- 9. CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents [patents.google.com]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in Buchwald-Hartwig Amination of Electron-Deficient Substrates
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the palladium-catalyzed cross-coupling of electron-deficient substrates. Here, we will dissect common issues, provide evidence-based solutions, and explain the chemical principles behind these recommendations to empower you to optimize your reactions for higher yields and greater reproducibility.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific problems you may be observing in your reactions. Identify your primary issue and consult the corresponding Q&A for targeted advice.
Q1: My reaction with an electron-deficient aniline (e.g., nitroaniline, cyanoaniline) is sluggish or failing completely. What is the primary cause and how can I fix it?
A: The core issue is the inherently low nucleophilicity of the electron-deficient aniline. Electron-withdrawing groups (EWGs) on the aromatic ring reduce the electron density on the nitrogen atom, making it a poor nucleophile.[1] This slows down the crucial transmetalation step in the catalytic cycle. To overcome this, a multi-faceted approach is necessary:
-
Ligand Selection is Critical: Standard phosphine ligands are often insufficient. You need to employ modern, electron-rich, and sterically bulky biaryl phosphine ligands. Ligands such as XPhos , BrettPhos , and RuPhos are specifically designed to accelerate both the oxidative addition and the rate-limiting reductive elimination steps, which are crucial for challenging substrates.[1][2] In some particularly difficult cases, N-heterocyclic carbene (NHC) ligands can offer superior stability and catalytic activity.[1]
-
Employ a Strong, Non-Nucleophilic Base: The N-H bond of an electron-deficient aniline is more acidic than that of an electron-rich one, but it still requires a sufficiently strong base for deprotonation to form the active nucleophile. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are the go-to bases for these substrates.[1][3] Weaker bases like carbonates or phosphates are often ineffective.
-
Use a Well-Defined Precatalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined, air-stable palladium precatalyst.[4] Precatalysts, such as XPhos Pd G3 or BrettPhos Pd G3 , ensure the consistent and efficient generation of the active LPd(0) species upon activation with a base, leading to more reproducible and higher-yielding reactions.[1][5]
-
Increase Reaction Temperature: Due to the sluggish nature of the reaction, higher temperatures, typically in the range of 80-110 °C, are often required to drive the reaction to completion.[3][6]
Q2: I'm attempting to couple an electron-deficient aryl halide (e.g., a chloro- or bromo-pyridine with an EWG) and observing low conversion. What should I focus on?
A: Electron-deficient aryl halides present a different challenge. While the electron-withdrawing nature of the aryl halide can facilitate the initial oxidative addition step to the Pd(0) center, other issues can arise.
-
Aryl Chlorides are Inherently Less Reactive: The C-Cl bond is stronger than the C-Br or C-I bond, making the oxidative addition step more difficult.[4][7] For aryl chlorides, the use of highly active, electron-rich, and bulky ligands like RuPhos , BrettPhos , or specialized ligands like tBuXPhos is often mandatory.[2][5]
-
Potential for Catalyst Inhibition: Halide ions, particularly iodide, generated during the reaction can inhibit the catalyst by forming unreactive palladium dimers.[3][8] While less of an issue with chlorides and bromides, if you are using an aryl iodide, choosing a solvent like toluene where the resulting sodium iodide salt has poor solubility can help mitigate this inhibition.[8]
-
Base-Sensitive Functional Groups: Electron-deficient substrates often contain functional groups (e.g., esters, nitriles) that can be sensitive to strong bases like NaOtBu. If you suspect base-mediated decomposition of your starting material or product, consider using a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) , though this will likely require a higher reaction temperature and a more active catalyst system.[3][7] In some cases, a soluble organic base like DBU can be an effective alternative for sensitive substrates, particularly when paired with ligands like XantPhos.[9]
Q3: My reaction is producing a significant amount of hydrodehalogenation byproduct (replacement of the halide with hydrogen). What causes this and how can it be minimized?
A: Hydrodehalogenation is a common side reaction that arises from a competitive β-hydride elimination pathway. This can occur from the palladium-amide intermediate before reductive elimination can take place.
-
Optimize the Ligand: The choice of ligand is paramount in suppressing β-hydride elimination. Bulky biaryl phosphine ligands (e.g., XPhos , RuPhos ) create a sterically congested environment around the palladium center, which favors the desired reductive elimination over β-hydride elimination.[6]
-
Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help favor the desired amination pathway. However, a large excess of a primary amine can sometimes lead to the formation of catalytically inactive palladium bis(amine) complexes.[2]
-
Base and Solvent Considerations: The choice of base and solvent can influence the rates of the competing pathways. Stick with strong alkoxide bases and non-polar aprotic solvents like toluene or dioxane, which are well-established for these couplings.
Visualizing the Process
To better understand the reaction and potential pitfalls, refer to the following diagrams.
Caption: The catalytic cycle and common off-cycle pathways.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Welcome to the technical support center for cross-coupling reactions involving 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this challenging substrate. The unique electronic and steric properties of this compound, characterized by a sterically hindered bromine atom and strong electron-withdrawing nitro and trifluoromethyl groups, necessitate careful consideration of the catalytic system to achieve successful and efficient cross-coupling.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to proactively design robust and reproducible cross-coupling protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the cross-coupling of this compound. Each issue is followed by a discussion of potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
I've set up my Suzuki-Miyaura coupling reaction with this compound, but I'm observing little to no product formation. What could be the issue?
Low or no conversion is a frequent challenge, often stemming from the difficult oxidative addition step with this electron-deficient and sterically hindered aryl bromide.[1]
Potential Causes & Solutions:
-
Inadequate Catalyst Activity: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this substrate. The strong electron-withdrawing groups deactivate the C-Br bond towards oxidative addition.
-
Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands are essential to promote oxidative addition.[2] Consider using Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[3][4] These ligands stabilize the Pd(0) center and facilitate the cleavage of the C-Br bond.[4] N-heterocyclic carbene (NHC) ligands are also a powerful alternative due to their strong σ-donating ability.
-
-
Suboptimal Base Selection: The choice and strength of the base are critical for the transmetalation step. An inappropriate base can lead to catalyst deactivation or side reactions.
-
Solution: For Suzuki couplings, stronger bases are often necessary.[2] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[2] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[5] Note that KOtBu can be incompatible with nitro groups, so careful optimization is needed.[5]
-
-
Poor Solvent Choice: The solvent must be able to dissolve all reaction components and be compatible with the chosen catalyst and base.
-
Solution: Aprotic polar solvents are generally preferred. Toluene, dioxane, and DMF are common choices. For Suzuki reactions, the addition of a small amount of water can sometimes be beneficial, but ensure your organoboron reagent is stable under these conditions to avoid protodeboronation.[2]
-
-
Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).[2] Degas your solvent thoroughly by sparging with an inert gas or by using the freeze-pump-thaw method.
-
-
Reagent Quality: Degradation of the coupling partner, especially organoboron reagents, can halt the reaction.
-
Solution: Use freshly purchased or properly stored reagents. The stability of boronic acids can be a concern; consider using more stable organotrifluoroborate salts.[4]
-
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Reduction)
My reaction is proceeding, but I'm seeing a lot of homocoupling of my boronic acid and/or reduction of the aryl bromide. How can I minimize these side reactions?
The formation of side products indicates that undesired reaction pathways are competing with the desired cross-coupling.
Potential Causes & Solutions:
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition, which can lead to non-selective reactions.
-
Issues with Transmetalation: A slow transmetalation step can allow for side reactions of the organometallic coupling partner.
-
Reductive Dehalogenation (Hydrodehalogenation): The aryl bromide is converted back to the corresponding arene.
-
Solution: This can be caused by β-hydride elimination from the palladium intermediate, a side reaction that can compete with reductive elimination.[7] Using sterically hindered ligands can favor reductive elimination over β-hydride elimination.[4] Ensure your reagents and solvents are free of impurities that could act as hydride sources.
-
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Excellent for C-C bond formation with boronic acids or their derivatives.[9][10][11] Given the substrate's electron-deficient nature, this reaction is generally feasible with the right catalyst system.[12]
-
Buchwald-Hartwig Amination: The premier method for C-N bond formation with primary or secondary amines.[5][6][7][13][14][15] This reaction is well-suited for this substrate, provided a suitable palladium catalyst with a bulky, electron-rich ligand is used.
-
Heck Reaction: Used for C-C bond formation with alkenes.[16][17][18] The electron-deficient nature of the aryl bromide can be advantageous for the oxidative addition step in the Heck reaction.[19]
Q2: How do the nitro and trifluoromethyl groups affect catalyst selection?
These strong electron-withdrawing groups make the C-Br bond more electron-deficient, which can facilitate oxidative addition.[12] However, the nitro group can potentially coordinate to the palladium center or be incompatible with certain strong bases.[5][20] Therefore, the ligand must be carefully chosen to ensure a high reaction rate and prevent catalyst inhibition.
Q3: Can I use a ligand-free palladium catalyst for this substrate?
While ligand-free palladium catalysis has been reported for some electron-deficient aryl halides, it is generally not recommended for a sterically hindered and electronically complex substrate like this compound.[19] Ligands are crucial for stabilizing the catalyst, promoting the key steps of the catalytic cycle, and preventing the formation of inactive palladium species.
Q4: What are the best practices for setting up a cross-coupling reaction with this substrate?
-
Inert Atmosphere: Always work under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[2]
-
Dry Solvents: Use anhydrous solvents to avoid unwanted side reactions, particularly the hydrolysis of organometallic reagents.
-
Reagent Purity: Ensure all reagents, including the substrate, coupling partner, base, and catalyst, are of high purity.
-
Systematic Optimization: If a reaction is not working, optimize one parameter at a time (e.g., ligand, base, solvent, temperature) to identify the critical factors for success.
Recommended Catalyst Systems
The following table provides a starting point for catalyst selection for various cross-coupling reactions with this compound. Optimization will likely be required for your specific coupling partner and desired reaction conditions.
| Coupling Reaction | Palladium Precursor | Recommended Ligands | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | NaOtBu, LHMDS | Toluene, Dioxane |
| Heck | Pd(OAc)₂ | P(o-tol)₃, P(t-Bu)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Visualizing the Catalytic Cycle and Troubleshooting
To aid in understanding the reaction mechanism and potential points of failure, the following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura coupling and a troubleshooting workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]
-
Micelle-Enabled Palladium Catalysis for Convenient sp2-sp3 Coupling of Nitroalkanes with Aryl Bromides in Water Under Mild Conditions. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Organic Letters - ACS Publications. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications. Available at: [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Formation of C C Bond by Coupling Nitroalkanes with Aryl Halides. ResearchGate. Available at: [Link]
-
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]
-
Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. Available at: [Link]
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Paper Teplate. Available at: [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC - PubMed Central. Available at: [Link]
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. Available at: [Link]
-
Understanding the Synthesis and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. old.rrjournals.com [old.rrjournals.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reactivity of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. The information is structured in a question-and-answer format to directly address specific challenges you may encounter during your experimental work.
Introduction to this compound
This compound is a highly valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a bromine atom, a nitro group, and a trifluoromethyl group, dictates its reactivity, making it a versatile building block. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This activation makes the carbon atom attached to the bromine susceptible to attack by nucleophiles.
The primary reaction pathway for this substrate is the SNAr mechanism.[3][4] This is typically a two-step process involving the addition of a nucleophile to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the bromide leaving group.[3][5] The stability of this intermediate is crucial, and it is significantly influenced by the positioning of electron-withdrawing groups at the ortho and para positions relative to the leaving group.[3][6][7] In this compound, the nitro group is ortho and the trifluoromethyl group is meta to the bromine. While the ortho nitro group provides strong stabilization, the meta trifluoromethyl group's influence is primarily inductive.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent fundamentally impact SNAr reactions with this compound?
A1: The solvent plays a multifaceted role in SNAr reactions. Its primary functions are to dissolve the reactants and to stabilize the transition states and intermediates. The rate of an SNAr reaction is highly dependent on the ability of the solvent to stabilize the negatively charged Meisenheimer complex.[3] Polar aprotic solvents are generally the preferred choice for these reactions as they can effectively solvate cations while leaving the nucleophile relatively "bare" and more reactive.
Q2: Why are polar aprotic solvents generally recommended for SNAr reactions with this substrate?
A2: Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN), are excellent choices for SNAr reactions involving this compound. These solvents possess large dipole moments that allow them to stabilize the charged Meisenheimer intermediate.[8] Crucially, they do not have acidic protons, so they do not strongly solvate and deactivate the nucleophile through hydrogen bonding.[8] This leads to a significant rate enhancement compared to nonpolar or protic solvents.
Q3: Can polar protic solvents be used for SNAr reactions with this substrate? What are the potential drawbacks?
A3: While polar protic solvents (e.g., ethanol, methanol, water) can dissolve the reactants and stabilize the Meisenheimer complex to some extent, they are generally less effective than polar aprotic solvents for SNAr reactions. The primary drawback is their ability to form strong hydrogen bonds with the nucleophile.[8] This solvation shell around the nucleophile reduces its energy and nucleophilicity, leading to a slower reaction rate.[8] In some cases, the use of a protic solvent can also lead to undesired side reactions, such as solvolysis where the solvent itself acts as a nucleophile.
Q4: What are the common side reactions to be aware of, and how can solvent choice help mitigate them?
A4: A common side reaction, particularly with strongly basic nucleophiles, is elimination. However, for an aryl halide like this, elimination is less common than with alkyl halides. A more pertinent concern is the potential for reaction at the nitro group under certain conditions, especially with strong reducing agents or highly basic conditions.[9] The choice of a non-nucleophilic, aprotic solvent can help minimize side reactions by not participating in the reaction itself.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and offers potential causes and solutions directly related to solvent effects.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or No Reaction | Incorrect Solvent Choice: Using a nonpolar or polar protic solvent can significantly hinder the reaction rate.[8] | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reaction rate. |
| Poor Solubility of Reactants: The starting material or nucleophile may not be fully dissolved in the chosen solvent. | Select a solvent in which all reactants are fully soluble at the reaction temperature. Gentle heating may be required. | |
| Low Product Yield | Solvolysis: If using a protic solvent (e.g., an alcohol), the solvent itself may be acting as a nucleophile, leading to a mixture of products. | Switch to a polar aprotic solvent. If a protic solvent is necessary, consider using a less nucleophilic one or running the reaction at a lower temperature. |
| Decomposition of Starting Material or Product: The solvent may be promoting the decomposition of the substrate or the desired product, especially at elevated temperatures. | Choose a solvent with a suitable boiling point for the desired reaction temperature. Ensure the solvent is pure and free of contaminants that could catalyze decomposition. | |
| Formation of Multiple Products | Competing Reaction Pathways: The solvent may be influencing the regioselectivity of the reaction if there are multiple potential reaction sites. | While less common for this specific substrate, changing the solvent polarity can sometimes influence the selectivity of nucleophilic attack. |
Data Presentation: Solvent Properties
The selection of an appropriate solvent is guided by its physical properties. The following table summarizes key parameters for common solvents used in organic synthesis.
| Solvent | Dielectric Constant (ε)[10] | Polarity Index[11] | Type |
| Water | 80.1 | 9.0 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Polar Aprotic |
| Acetonitrile (MeCN) | 37.5 | 5.8 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | Polar Aprotic |
| Methanol (MeOH) | 32.7 | 6.6 | Polar Protic |
| Ethanol (EtOH) | 24.6 | 5.2 | Polar Protic |
| Acetone | 20.7 | 5.1 | Polar Aprotic |
| Dichloromethane (DCM) | 8.9 | 3.1 | Polar Aprotic |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | Polar Aprotic |
| Toluene | 2.4 | 2.4 | Nonpolar |
| Hexane | 1.9 | 0.1 | Nonpolar |
Note: The dielectric constant is a measure of a solvent's ability to separate charges, while the polarity index is an empirical measure of polarity.[11][12]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general guideline for performing SNAr reactions with this compound.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alkoxide, or thiol)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or MeCN)
-
Base (if required, e.g., K2CO3, NaH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous polar aprotic solvent.
-
Addition of Nucleophile/Base: If the nucleophile is an alcohol or thiol, add a suitable base (e.g., sodium hydride for alcohols, potassium carbonate for thiols) and stir for a short period to generate the nucleophile in situ. Then, add the nucleophile to the reaction mixture. If the nucleophile is an amine, it can often be added directly.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. The optimal temperature will depend on the nucleophile and solvent and may range from room temperature to elevated temperatures.
-
Monitoring the Reaction: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, IR, and mass spectrometry).
Visualization of Concepts
SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Solvent Effect on Nucleophile Reactivity
Caption: Comparison of nucleophile solvation in protic vs. aprotic solvents.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting SNAr reactions.
References
- Kamlet–Taft solvent parameters (K03367) - The IUPAC Compendium of Chemical Terminology.
- Kamlet–Taft solvent parameters - The IUPAC Compendium of Chemical Terminology.
- Kamlet-Taft polarity parameters for various organic solvents | Download Table.
- Kamlet-Taft solvent parameters - Stenutz.
- Kamlet-Taft solvent parameters - Stenutz.
- How do you distinguish the polarity of organic solvent? - ResearchGate.
- Common Solvents Used in Organic Chemistry: Table of Properties 1.
- Dielectric Constants of Common Solvents | PDF | Tetrahydrofuran - Scribd.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Poly(trifluoromethyl)benzenes - Benchchem.
- Illustrated Glossary of Organic Chemistry - Dielectric constant.
- Dielectric Constant.
- View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents.
- Understanding the Synthesis and Applications of this compound - NINGBO INNO PHARMCHEM CO.,LTD.
- Concerted Nucleophilic Aromatic Substitution Reactions - CORE.
- The Chemical Properties and Industrial Value of this compound.
- 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts.
- Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Technical Support Guide - Benchchem.
- Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications.
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
- How to increase the efficiency of nucleophilic aromatic substitution reactions - Benchchem.
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Nucleophilic Aromatic Substitution - Chemistry Steps.
- 4-Bromo-1-fluoro-2-nitrobenzene - Chem-Impex.
- Technical Support Center: Solvent Effects on the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene - Benchchem.
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- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH.
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Echemi.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI.
- The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from - YouTube.
- 2-Bromo-4-nitro-1-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 66545383 - PubChem.
- Technical Support Center: Reactions Involving "2-(Bromomethyl)-4-chloro-1-nitrobenzene" - Benchchem.
- The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from be.... - YouTube.
- 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem.
- This compound - Sigma-Aldrich.
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Technical Support Center: Navigating Nitro Group Reactivity in Coupling Reactions
Welcome to the technical support center for managing nitro group side reactions during chemical coupling processes. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with substrates bearing the nitro functional group. The following guides and frequently asked questions (FAQs) are structured to provide both quick solutions to common problems and in-depth explanations of the underlying chemical principles to empower your experimental design.
Introduction: The Dual Nature of the Nitro Group in Catalysis
The nitro group is a common and valuable functional group in organic synthesis, prized for its strong electron-withdrawing nature which can activate a substrate towards nucleophilic aromatic substitution or influence the regioselectivity of other reactions.[1] However, in the context of transition metal-catalyzed cross-coupling reactions, it presents a significant challenge. The primary competing reaction is the reduction of the nitro group to nitroso, hydroxylamine, or amine functionalities, which can lead to a mixture of undesired byproducts and consume the starting material.[2][3] Furthermore, the nitro group or its reduction intermediates can sometimes act as catalyst poisons, inhibiting the desired coupling reaction.[4][5] This guide will provide strategies to maintain the integrity of the nitro group during common coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed coupling reaction is not working, and I suspect the nitro group on my substrate is the issue. What is the most common side reaction?
A1: The most prevalent side reaction is the reduction of the nitro group. Palladium catalysts, especially in the presence of a hydrogen source (e.g., from a solvent or a reagent like formic acid), are highly effective for nitro group reduction.[2] This can lead to the formation of amines, hydroxylamines, or azo compounds, depending on the reaction conditions and the extent of reduction.[3]
Q2: Can the nitro group itself participate in the coupling reaction?
A2: Yes, under specific catalytic systems, the nitro group can act as a leaving group in what is known as denitrative coupling.[6][7] This is a competing pathway that you should be aware of, especially if your desired reaction is sluggish. If you observe products where the nitro group has been replaced, your conditions may be favoring this pathway.
Q3: Are there general strategies to prevent nitro group reduction?
A3: Yes, several general strategies can be employed:
-
Catalyst and Ligand Selection: Use catalyst systems that are less prone to promoting nitro group reduction. For example, certain bulky, electron-rich phosphine ligands can favor the desired coupling over reduction.[8]
-
Reaction Conditions: Operate under strictly anhydrous and anaerobic conditions to minimize potential hydrogen sources.[9] Shorter reaction times and lower temperatures can also be beneficial.
-
Choice of Base and Solvent: The choice of base and solvent can significantly impact the stability of the nitro group. Weaker bases and aprotic solvents are often preferred.
Q4: My reaction mixture is turning black, and the reaction has stalled. What could be the cause?
A4: The formation of palladium black (insoluble, inactive palladium) is a common sign of catalyst decomposition. The nitro group or its partially reduced intermediates can potentially coordinate to the palladium center and facilitate this decomposition, effectively poisoning the catalyst.[4]
Q5: Is it possible to perform a Suzuki coupling on a substrate containing a nitro group?
A5: Absolutely. The Suzuki coupling is one of the more tolerant reactions towards nitro groups, provided the conditions are carefully chosen.[10] The electron-withdrawing nature of the nitro group can even be beneficial by activating the C-X bond (where X is a halide) towards oxidative addition.[10]
Troubleshooting Guides
This section provides detailed troubleshooting for specific coupling reactions where a nitro group is present on one of the coupling partners and is intended to be retained in the final product.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for C-C bond formation. However, the presence of a nitro group can lead to specific challenges.
Common Problems & Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low to no yield of the desired product; starting material consumed. | Nitro group reduction: The primary side reaction is the reduction of the nitro group to an amine, which may or may not be reactive under the coupling conditions. | 1. Optimize Catalyst/Ligand System: Use ligands that promote rapid oxidative addition and reductive elimination, thus outcompeting the reduction pathway. Bulky biarylphosphine ligands (e.g., SPhos, XPhos) are often effective.[8] 2. Scrutinize Reagents: Ensure the use of anhydrous and degassed solvents and reagents to minimize adventitious hydrogen sources.[11] 3. Adjust Base: Use a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like alkoxides, which can promote side reactions.[11] |
| Formation of denitrative coupling product (nitro group is replaced). | The catalytic system (e.g., Pd/BrettPhos) is promoting the cleavage of the Ar-NO₂ bond.[6][7] | 1. Change the Ligand: Switch to a different class of ligand that is less effective at oxidative addition into the C-NO₂ bond. Simpler phosphine ligands like PPh₃ might be less prone to this pathway, although they may be less active for the desired coupling. 2. Lower the Temperature: Denitrative coupling often requires higher temperatures. Running the reaction at a lower temperature may favor the desired C-X activation. |
| Reaction stalls; catalyst decomposition (black precipitate). | Catalyst Poisoning: The nitro group or its reduction intermediates (nitroso, hydroxylamine) can coordinate to the palladium center, leading to inactive complexes or decomposition to palladium black.[4] | 1. Increase Catalyst Loading: A higher catalyst loading may compensate for partial deactivation. 2. Use a Pre-catalyst: Palladium pre-catalysts can be more robust and less prone to deactivation. 3. Additives: The addition of co-catalysts or additives like CuI has been reported to sometimes stabilize the catalytic species in related couplings.[12] |
Experimental Protocol: Chemoselective Suzuki Coupling of a Nitro-substituted Aryl Bromide [11]
-
Reaction Setup: To a dry Schlenk flask, add the nitro-substituted aryl bromide (1.0 equiv.), the boronic acid partner (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water or toluene/ethanol) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Logical Workflow for Suzuki Coupling Troubleshooting
Caption: Troubleshooting workflow for Suzuki coupling with nitro-substrates.
Guide 2: Heck Coupling
The Heck reaction couples aryl halides with alkenes. The conditions can be harsh, posing a risk to the nitro group.
Common Problems & Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Significant byproduct formation from nitro reduction. | The combination of base (often an amine) and temperature can facilitate nitro group reduction. | 1. Base Selection: Switch to a weaker, inorganic base like K₂CO₃ or Cs₂CO₃ instead of amine bases like triethylamine.[13] 2. Ligand Choice: Employ phosphine-free conditions or use bulky, electron-rich phosphine ligands that can accelerate the catalytic cycle. 3. Lower Temperature: If possible, screen for lower reaction temperatures, although this may require a more active catalyst system. |
| Low reactivity of the nitro-substituted aryl halide. | While the nitro group is activating, other electronic or steric factors may hinder the reaction. | 1. Change the Halide: If possible, use an aryl iodide instead of a bromide or chloride, as the C-I bond is more readily activated. 2. Use a More Active Catalyst: Consider using a palladacycle precatalyst or a catalyst system known for high activity with challenging substrates. |
Guide 3: Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl halide, typically using both palladium and copper catalysts.[14]
Common Problems & Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Nitro group reduction. | The amine base (e.g., triethylamine, diisopropylamine) commonly used in Sonogashira reactions can act as a reductant at elevated temperatures. | 1. Use an Alternative Base: Employ a non-amine base such as K₂CO₃ or Cs₂CO₃. 2. Copper-Free Conditions: Some copper-free Sonogashira protocols use milder conditions that may be more compatible with the nitro group.[15] 3. Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for reasonable reaction rates. |
| Homocoupling of the alkyne (Glaser coupling). | This is a common side reaction in Sonogashira couplings, promoted by the copper catalyst and oxygen. | 1. Rigorous Degassing: Ensure the solvent and reaction vessel are thoroughly deoxygenated. 2. Minimize Copper: Use the lowest effective amount of the copper co-catalyst. |
Conceptual Diagram: Nitro Group Side Reactions in Pd-Catalysis
Sources
- 1. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01928H [pubs.rsc.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
debromination of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene as a side reaction
Welcome to our dedicated technical support guide for 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic workflows. Here, we address a common and often frustrating side reaction: the unintended debromination of the starting material. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify the root cause of this issue and implement effective solutions to ensure the success of your experiments.
Introduction to the Challenge
This compound is a valuable building block in medicinal chemistry and agrochemical synthesis, prized for its strategically placed functional groups that allow for a variety of chemical transformations. The bromine atom is typically targeted for displacement in reactions such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. However, the desired reactivity can be undermined by a competing debromination reaction, where the bromine atom is replaced by a hydrogen atom, leading to the formation of 2-nitro-1-(trifluoromethyl)benzene. This not only reduces the yield of the desired product but also introduces a significant purification challenge.
This guide will walk you through the common causes of this unwanted side reaction and provide systematic approaches to mitigate it.
Troubleshooting Guide: Unwanted Debromination
If you are observing a significant amount of the debrominated byproduct in your reaction, this step-by-step guide will help you diagnose and resolve the issue.
Step 1: Evaluate the Reaction Conditions
The first step in troubleshooting is a thorough review of your reaction setup and conditions. Several factors can inadvertently promote debromination, particularly in sensitive reactions like palladium-catalyzed cross-couplings.
Initial Assessment Checklist:
-
Reaction Atmosphere: Is the reaction being run under a strictly inert atmosphere (e.g., Argon or Nitrogen)? Oxygen can interfere with catalytic cycles and lead to side reactions.
-
Reagent Purity: Are all your reagents, especially solvents, anhydrous and of high purity? The presence of water or protic impurities can be a source of hydrides.
-
Reaction Temperature: Is the temperature well-controlled? Excessive heat can increase the rate of side reactions.
Step 2: Pinpoint the Source of Debromination
The following sections detail the most common culprits for debromination and provide targeted solutions.
Cause: Strong bases, particularly in the presence of protic solvents, are a primary cause of debromination in palladium-catalyzed reactions.[1] They can promote the formation of palladium-hydride species, which are responsible for the reductive cleavage of the carbon-bromine bond.
Solutions:
-
Switch to a Weaker Base: Replace strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) with milder inorganic bases.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective in minimizing debromination.[2]
-
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry your reagents thoroughly to minimize the presence of water, which can act as a hydride source.
Cause: The choice of palladium catalyst and phosphine ligand can significantly influence the competition between the desired cross-coupling and the undesired debromination.[3] Some ligand systems are more prone to generating the problematic palladium-hydride species.
Solutions:
-
Consider Phosphine-Free Catalysts: For electron-deficient aryl bromides like this compound, phosphine-free palladium catalysts can sometimes offer better results.
-
Employ Bulky, Electron-Rich Ligands: Ligands such as XPhos or SPhos can promote the desired reductive elimination step in the catalytic cycle, outcompeting the debromination pathway.[1]
-
Screen Different Palladium Pre-catalysts: The choice of pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) can also impact the reaction outcome.
Cause: Elevated temperatures can provide the necessary activation energy for the debromination pathway to become more competitive with the desired reaction.[1]
Solutions:
-
Lower the Reaction Temperature: Determine the lowest effective temperature for your transformation. Even a small reduction in temperature can significantly improve the product-to-byproduct ratio.
-
Monitor the Reaction Closely: Avoid unnecessarily long reaction times. Monitor the consumption of the starting material by TLC or LC-MS and work up the reaction as soon as it is complete.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting the unwanted debromination of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of debromination in my Suzuki-Miyaura coupling reaction?
A1: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the combination of a strong base and high temperature is the most frequent cause of debromination.[1][2] The base can facilitate the formation of a palladium-hydride species, which then reductively cleaves the C-Br bond. We recommend first switching to a milder base like potassium phosphate (K₃PO₄) and lowering the reaction temperature.
Q2: Can the nitro and trifluoromethyl groups on the aromatic ring contribute to the likelihood of debromination?
A2: Yes, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic ring electron-deficient.[4] While this is beneficial for the initial oxidative addition step in many cross-coupling reactions, it can also make the C-Br bond more susceptible to certain reductive cleavage pathways.
Q3: How can I detect and quantify the debrominated impurity?
A3: The most common methods for detecting and quantifying the debrominated byproduct, 2-nitro-1-(trifluoromethyl)benzene, are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and allows for definitive identification based on the mass-to-charge ratio.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the reaction progress and can provide quantitative data with appropriate calibration.
-
¹H and ¹⁹F NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum and the ¹⁹F NMR spectrum will show distinct signals for both the starting material and the debrominated product, allowing for ratiometric analysis.
Q4: I am not performing a cross-coupling reaction, but I still see debromination. What could be the cause?
A4: Debromination can also occur under other reductive conditions. Consider the following possibilities:
-
Reductive Reagents: If your reaction involves any reducing agents, even mild ones, they may be capable of cleaving the C-Br bond.
-
Photochemical Reactions: Some aryl halides can undergo photolytic debromination, especially in the presence of a hydrogen donor.[5] Ensure your reaction is protected from light if it is not a photochemical reaction.
-
Trace Metal Impurities: Trace amounts of transition metals from previous steps or reagents can sometimes catalyze debromination.
Experimental Protocol: Minimizing Debromination in a Suzuki-Miyaura Coupling
This protocol provides a starting point for a Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to minimize the risk of debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst and Ligand Addition: Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary Table:
| Parameter | Standard Conditions | Optimized Conditions (Low Debromination) |
| Base | NaOEt, t-BuOK | K₃PO₄, Cs₂CO₃ |
| Temperature | 100-120 °C | 80 °C |
| Ligand | PPh₃ | SPhos, XPhos |
| Solvent | Protic (e.g., EtOH) | Anhydrous Aprotic (e.g., Dioxane, Toluene) |
Conclusion
The unwanted debromination of this compound is a manageable side reaction with careful attention to reaction parameters. By understanding the underlying causes, particularly in the context of palladium-catalyzed cross-coupling reactions, and by systematically optimizing the choice of base, catalyst system, temperature, and solvents, researchers can significantly improve the yield and purity of their desired products. This guide provides a framework for troubleshooting and optimizing your synthetic procedures to achieve your research goals efficiently and effectively.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of this compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Industrial Value of this compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
Motornov, V. A., et al. (2017). Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes-Functionalized Fluorinated Building Blocks for Organic Synthesis. The Journal of Organic Chemistry, 82(10), 5274–5284. [Link]
-
ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]
-
YouTube. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene. Retrieved from [Link]
-
YouTube. (2024, January 14). The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chloro-1-nitrobenzene. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes-Functionalized Fluorinated Building Blocks for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Welcome to the technical support guide for handling reactions involving 4-Bromo-2-nitro-1-(trifluoromethyl)benzene (CAS No. 251115-21-6). This document provides field-proven insights and detailed protocols to navigate the complexities of post-reaction work-up. As a versatile intermediate in pharmaceutical and agrochemical synthesis, understanding its behavior during quenching, extraction, and purification is critical for achieving high yield and purity.
This guide is structured in a question-and-answer format to directly address the specific challenges researchers may encounter.
Section 1: Foundational Knowledge & Safety
Before beginning any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is mandatory?
A1: this compound is a hazardous chemical that requires careful handling.[1]
Primary Hazards:
-
Harmful if swallowed: Can cause significant toxicity if ingested.[1]
-
Causes skin and serious eye irritation: Direct contact can lead to irritation and potential damage.[1][2][3][4]
-
May cause respiratory irritation: Inhalation of dust or vapors should be avoided.[3][4]
Mandatory PPE & Handling Precautions:
-
Gloves: Always wear compatible, chemical-resistant gloves and inspect them before use. Dispose of contaminated gloves properly.[1][4]
-
Eye Protection: Use chemical safety goggles or a face shield.[1][4]
-
Lab Coat/Protective Clothing: A flame-retardant lab coat and impervious clothing are required to prevent skin contact.[1][4]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to minimize inhalation risk.[1][3]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
Q2: What are the key physical properties of this compound that influence the work-up procedure?
A2: Understanding the physical properties is crucial for selecting appropriate solvents and anticipating the compound's behavior during extraction and purification.
| Property | Value | Significance for Work-up |
| Molecular Formula | C₇H₃BrF₃NO₂ | --- |
| Molecular Weight | 270.00 g/mol | Affects molar calculations and diffusion rates. |
| Appearance | Colorless transparent liquid | Allows for easy visual identification of the organic phase. |
| Density | 1.788 g/cm³ | Significantly denser than water. The organic layer will be the bottom layer during aqueous extractions, which is a critical detail to prevent accidental discarding of the product. |
| Boiling Point | 268.9 °C at 760 mmHg | High boiling point means solvent can be easily removed under reduced pressure without loss of product. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., Ethyl Acetate, Dichloromethane, Toluene). | This property is the basis for liquid-liquid extraction to separate it from water-soluble impurities. |
Section 2: Standard Work-up Protocol & Troubleshooting
This section provides a generalized, step-by-step work-up procedure followed by a detailed troubleshooting guide for common issues.
Generalized Experimental Work-up Protocol
This protocol is a starting point and may require optimization based on the specific reaction chemistry (e.g., Suzuki coupling, nucleophilic substitution).
-
Reaction Quenching:
-
Once the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-water or a suitable quenching solution (e.g., saturated aq. NH₄Cl for organometallic reagents). This dissipates heat and neutralizes reactive species.[5][6]
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate, water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously to ensure thorough mixing.
-
Allow the layers to separate. Remember, the product-containing organic layer will be the bottom layer due to its high density.
-
Drain the lower organic layer. Add fresh extraction solvent to the aqueous layer and repeat the extraction 2-3 times to maximize recovery.
-
-
Washing the Combined Organic Layers:
-
Return the combined organic extracts to the separatory funnel.
-
Water Wash: Wash with deionized water to remove highly water-soluble impurities.
-
Brine Wash: Wash with a saturated aqueous solution of NaCl (brine). This helps remove residual water from the organic layer and aids in breaking emulsions.[5]
-
-
Drying:
-
Filtration & Solvent Removal:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.[5]
-
-
Purification:
Caption: General Work-up & Purification Workflow.
Troubleshooting Guide (Q&A Format)
Q3: I've formed a persistent emulsion during extraction. How can I break it?
A3: Emulsion formation is common, especially when residual high-boiling polar aprotic solvents (like DMF) are present or when the reaction mixture contains fine particulates.[5][10]
-
Initial Step: Add a significant amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently, do not shake. The increased ionic strength of the aqueous phase often destabilizes the emulsion.[5]
-
Filtration: If brine fails, pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the microscopic droplets causing the emulsion.[5]
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) allows for slow separation.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method to force layer separation.[5]
Q4: My Suzuki coupling reaction using this aryl bromide is not working or gives a low yield. What are common work-up related pitfalls?
A4: Suzuki couplings have specific work-up requirements. Low yield can be due to the reaction itself or issues during work-up.
-
Decomposition of Boronic Acid: Boronic acids can degrade (protodeboronation), especially with prolonged heating or exposure to water. Ensure the work-up is performed promptly after the reaction is complete.[11][12]
-
Removal of Boron Impurities: Boronic acid residues can complicate purification. A common technique to remove them is to concentrate the crude product from methanol several times on a rotary evaporator. This process forms volatile trimethyl borate, (MeO)₃B, which is removed under vacuum.[10]
-
Catalyst Removal: The palladium catalyst can sometimes remain in the organic phase. Filtering the reaction mixture through a small plug of Celite or silica gel before concentration can help remove palladium black.[12]
-
Base Selection and Removal: The choice of base (e.g., K₂CO₃, K₃PO₄) is critical. During work-up, ensure all inorganic base is removed by thorough washing with water. Incomplete removal can interfere with chromatography.[13]
Q5: I suspect my product is being hydrolyzed. How can I confirm this and prevent it?
A5: While the C-Br bond on the aromatic ring is relatively stable, other functional groups introduced in the reaction could be susceptible to hydrolysis. For example, if you performed a reaction on a different part of the molecule and it introduced an ester, that could be hydrolyzed by an aqueous basic work-up.
-
Confirmation: Hydrolysis would introduce a more polar byproduct. On a TLC plate, this would appear as a new spot with a lower Rf value. ¹H NMR spectroscopy would show the disappearance of one signal and the appearance of another (e.g., an ester O-CH₃ signal disappears and a carboxylic acid -OH signal appears).
-
Prevention:
-
Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude water.[6]
-
During work-up, avoid using strongly basic (e.g., NaOH) or acidic (e.g., conc. HCl) washes unless necessary. Use milder options like saturated sodium bicarbonate (NaHCO₃) for neutralizing acid or saturated ammonium chloride (NH₄Cl) for quenching.[10]
-
Section 3: Frequently Asked Questions (FAQs)
Q6: What is the best way to dispose of waste containing this compound?
A6: All waste, including aqueous layers from extraction and contaminated solvents, must be treated as hazardous waste. Collect it in a designated, labeled container. Do not pour it down the drain.[1] Arrange for disposal with a licensed professional waste disposal service, often through your institution's Environmental Health & Safety (EH&S) department.[1]
Q7: Can the nitro group be accidentally reduced during the reaction or work-up?
A7: Yes, this is a potential side reaction. The nitro group is susceptible to reduction to an amine (-NH₂) or intermediate species. Avoid using strong reducing agents (unless this transformation is desired). Certain catalytic systems, especially those involving palladium on carbon (Pd/C) with a hydrogen source, can readily reduce nitro groups. Be mindful of your reaction conditions and any quenching agents that might have reducing properties.
Q8: My crude ¹H NMR is messy. What are the most likely side products to look for?
A8: Besides unreacted starting material and residual solvent, common side products depend on the reaction type:
-
From Suzuki Couplings: Homocoupling of the boronic acid (Ar-Ar) or debromination of the starting material are common.[11]
-
From Nucleophilic Aromatic Substitution (SₙAr): If your nucleophile is hydroxide or water is present, you may see substitution of the bromine with an -OH group, forming 2-nitro-4-(trifluoromethyl)phenol.
-
General: If the reaction is run at a very high temperature for a long time, decomposition can occur, leading to a complex mixture.
References
-
Safety Data Sheet for 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene. Angene Chemical. [Link]
-
Problems with Suzuki coupling. Reddit r/Chempros. [Link]
-
Understanding the Synthesis and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
- Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit r/Chempros. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester Chemistry Department. [Link]
-
m-BROMONITROBENZENE. Organic Syntheses Procedure. [Link]
- Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
The Chemical Properties and Industrial Value of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of 4-bromo-2-nitrotoluene. YouTube. [Link]
-
2-Bromo-1-nitro-4-(trifluoromethyl)benzene. PubChem. [Link]
-
2-Bromo-4-nitro-1-(trifluoromethyl)benzene. PubChem. [Link]
-
4-Bromo-2-fluoro-1-nitrobenzene. PubChem. [Link]
-
2-Bromo-4-nitro(trifluoromethoxy)benzene. PubChem. [Link]
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- 13. reddit.com [reddit.com]
Technical Support Center: Navigating Steric Hindrance in Reactions of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Welcome to the technical support center for chemists working with 4-Bromo-2-nitro-1-(trifluoromethyl)benzene (CAS: 251115-21-6). This versatile intermediate is a cornerstone in the synthesis of pharmaceuticals and agrochemicals.[1] However, its unique substitution pattern—featuring a bulky trifluoromethyl group and a nitro group ortho to the bromine atom—presents significant steric challenges that can impede reactivity and lead to complex troubleshooting scenarios.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming these steric barriers in common synthetic transformations. We will move beyond simple protocols to explain the why behind experimental choices, ensuring your success with this challenging substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard nucleophilic aromatic substitution (SNAr) reactions?
A1: While the strong electron-withdrawing nature of the nitro and trifluoromethyl groups should, in theory, highly activate the aromatic ring for SNAr, the reality is more complex. The primary reason for its diminished reactivity is steric hindrance .[2][3] The bulky trifluoromethyl group and the adjacent nitro group physically block the trajectory of incoming nucleophiles, preventing them from effectively attacking the carbon atom bearing the bromine. This phenomenon is akin to a "fat goalie" scenario, where the sheer size of the substituents guards the reactive site.[2] For a successful SNAr reaction, the nucleophile must approach the electrophilic carbon, and this approach is severely hindered.[4]
Q2: I'm observing very low yields in my Suzuki-Miyaura coupling with this substrate. What are the likely causes related to steric hindrance?
A2: Low yields in Suzuki-Miyaura couplings involving this substrate often point to two critical steps in the catalytic cycle being hampered by steric bulk[5]:
-
Inefficient Oxidative Addition: The palladium catalyst must first insert itself into the carbon-bromine bond. The bulky ortho substituents can significantly slow down this initial, crucial step.
-
Difficult Transmetalation: Even if oxidative addition occurs, the subsequent transfer of the organic group from the boronic acid/ester to the palladium center can be sterically hindered. This is especially true if the boronic acid partner is also sterically demanding.
Q3: Can I use the nitro group as a handle for further transformations? Will it interfere with my cross-coupling reaction?
A3: Yes, the nitro group can be a valuable functional handle, often being reduced to an amine for subsequent reactions. However, its presence during cross-coupling can be problematic. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the catalyst and potentially lead to undesired side reactions.[6] In some cases, it's advantageous to perform the cross-coupling reaction first and then modify the nitro group. In other scenarios, the nitro group can be used as a directing group in certain reactions.[7]
Troubleshooting Guides
Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling
Symptoms:
-
Recovery of starting material.
-
Formation of homocoupled boronic acid byproduct.
-
Trace amounts of the desired product.
Root Cause Analysis: The steric congestion around the bromine atom is likely preventing efficient oxidative addition of the palladium catalyst. The choice of ligand is paramount in overcoming this barrier. Standard ligands like triphenylphosphine (PPh₃) are often not bulky or electron-rich enough to facilitate the reaction with such a hindered substrate.[5]
Solutions & Optimization Strategy:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands." These ligands promote both oxidative addition and reductive elimination. Good starting points include SPhos, XPhos, or RuPhos.[8]
-
Catalyst Choice: Use a pre-catalyst that readily forms the active Pd(0) species. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.[9]
-
Base and Solvent: The choice of base is critical. A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than sodium carbonate (Na₂CO₃). Solvents like dioxane, toluene, or DMF are often used.[8]
-
Temperature: Higher reaction temperatures may be necessary to overcome the activation energy barrier imposed by steric hindrance.
Optimized Protocol for Suzuki-Miyaura Coupling
| Component | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Arylboronic Acid | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 0.02 mmol | 0.02 |
| SPhos | 0.04 mmol | 0.04 |
| K₃PO₄ | 2.0 mmol | 2.0 |
| 1,4-Dioxane | 5 mL | - |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add the anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Unsuccessful Buchwald-Hartwig Amination
Symptoms:
-
No C-N bond formation observed.
-
Decomposition of starting materials at high temperatures.
Root Cause Analysis: Similar to the Suzuki coupling, the Buchwald-Hartwig amination is highly sensitive to steric hindrance around the aryl halide.[10] The catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination, can be significantly impeded.[11] The choice of ligand and base is even more critical in this transformation.
Solutions & Optimization Strategy:
-
Ligand Selection: Highly hindered biarylphosphine ligands are essential. RuPhos and XPhos are excellent choices for this type of substrate.[12]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Palladium Pre-catalyst: Pd₂(dba)₃ or specific pre-catalysts like those from the Buchwald group (e.g., XPhos Pd G3) are highly effective.[8]
-
Reaction Conditions: Anhydrous and anaerobic conditions are crucial for the stability of the catalyst and the prevention of side reactions.
Optimized Protocol for Buchwald-Hartwig Amination
| Component | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Amine | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 0.015 mmol | 0.015 |
| RuPhos | 0.03 mmol | 0.03 |
| NaOt-Bu | 1.4 mmol | 1.4 |
| Toluene | 5 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, Pd₂(dba)₃, RuPhos, and NaOt-Bu in a dry Schlenk tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Visualizing the Challenge and Solution
The following diagrams illustrate the core concepts of steric hindrance and the catalytic cycles discussed.
Caption: Steric hindrance preventing nucleophilic attack.
Caption: Suzuki-Miyaura catalytic cycle.
Caption: Buchwald-Hartwig amination cycle.
By understanding the underlying principles of steric hindrance and employing the optimized strategies outlined in this guide, researchers can confidently and successfully utilize this compound in their synthetic endeavors.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of this compound.
- Benchchem. (2025). A Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications.
- Benchchem. (2025). Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Benchchem. (n.d.). Optimizing Cross-Coupling Reactions with Palladium Catalysts.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Industrial Value of this compound.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie).
- ScienceDirect. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- YouTube. (2013). Steric hindrance.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES (PDF).
- YouTube. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.
- Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.
- NIH. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PMC.
- Google Patents. (n.d.). US2494817A - Bromination of trifluoromethyl derivatives of benzene.
- NIH. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC.
- NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.
- Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?
- Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Chem-Impex. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene.
- BLDpharm. (n.d.). 251115-21-6|this compound.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
- YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene.
- Reddit. (2024). Struggling with Suzuki Reaction.
- ResearchGate. (n.d.). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides | Request PDF.
- Beilstein Journal of Organic Chemistry. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene.
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Technical Support Center: Scale-Up Challenges for 4-Bromo-2-nitro-1-(trifluoromethyl)benzene Synthesis
Answering in the persona of a Senior Application Scientist.
Introduction: The Industrial Significance and Scale-Up Hurdles
4-Bromo-2-nitro-1-(trifluoromethyl)benzene (CAS No. 251115-21-6) is a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs) and advanced agrochemicals. Its molecular architecture, featuring strategically placed bromo, nitro, and trifluoromethyl groups, makes it a versatile building block for complex molecular design.[1]
While the laboratory-scale synthesis is well-documented, transitioning to pilot or industrial-scale production introduces significant challenges. The primary synthetic route, an electrophilic aromatic substitution (nitration) on 4-bromo-1-(trifluoromethyl)benzene, is fraught with potential hazards and optimization difficulties. This guide is structured to provide researchers and process chemists with actionable insights and troubleshooting protocols to navigate the complexities of scaling this synthesis. We will address the critical issues of thermal safety, regioselectivity, and impurity control, grounded in established chemical principles and field-proven experience.
Core Reaction Pathway: Nitration of 4-Bromo-1-(trifluoromethyl)benzene
The most common industrial synthesis involves the direct nitration of 4-bromo-1-(trifluoromethyl)benzene using a mixed acid system (HNO₃/H₂SO₄). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.
Caption: Primary synthesis route and potential side reactions.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific, critical problems encountered during the scale-up process in a direct question-and-answer format.
Q1: My reaction temperature is rising uncontrollably and is unresponsive to jacket cooling. What is happening and what is the immediate action plan?
A1: You are likely experiencing the onset of a thermal runaway. Nitration reactions are highly exothermic, and on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] A thermal runaway occurs when the reaction generates heat faster than the cooling system can remove it, creating a dangerous feedback loop of increasing temperature and reaction rate.[3][4]
Immediate Actions:
-
STOP REAGENT ADDITION: Immediately cease the feed of the nitrating agent.
-
MAXIMIZE COOLING: Ensure coolant is flowing at the maximum rate. If available, activate an emergency cooling system.
-
PREPARE FOR QUENCHING: Be ready to add a pre-determined quenching agent (e.g., a large volume of ice/water) to halt the reaction. This should only be done if the reactor can handle the thermal shock and potential pressure increase.
-
EVACUATE: If the temperature and pressure continue to rise uncontrollably, evacuate all personnel to a safe location.
Causality & Prevention:
-
Root Cause: Inadequate heat removal, excessively fast addition of the nitrating agent, poor agitation leading to localized "hot spots," or an accumulation of unreacted reagents.[3]
-
Preventative Measures:
-
Reaction Calorimetry (RC1): Before scaling up, perform calorimetry studies to determine the reaction's heat of reaction (ΔHr) and the adiabatic temperature rise (ΔTad).[5] This data is crucial for designing a safe and adequate cooling system.
-
Controlled Addition: The nitrating agent must be added sub-surface at a slow, controlled rate, ensuring the temperature remains within the desired range. The addition rate should be tied to the cooling capacity of the reactor.
-
Robust Agitation: Ensure vigorous and constant agitation to maintain temperature homogeneity and promote efficient heat transfer to the reactor walls.[3]
-
Caption: Emergency response workflow for a thermal excursion event.
Q2: My process is generating a significant amount of the 4-bromo-3-nitro isomer. How can I improve regioselectivity?
A2: This is a classic challenge of competing directing effects in electrophilic aromatic substitution. The starting material, 4-bromo-1-(trifluoromethyl)benzene, has two deactivating groups.
-
-CF₃ group: A strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect.[6][7] It directs the incoming electrophile (NO₂⁺) to the positions meta to it (positions 3 and 5).
-
-Br group: A deactivating, ortho, para-directing group. It deactivates the ring by induction but directs ortho/para via resonance stabilization of the intermediate carbocation.
The desired 2-nitro product results from substitution ortho to the -CF₃ group (which is disfavored) and meta to the -Br group (which is favored). The undesired 3-nitro isomer results from substitution meta to the -CF₃ group (favored) and ortho to the -Br group (favored). The balance between these effects is delicate.
Optimization Strategies:
-
Temperature Control: Lowering the reaction temperature (e.g., to 0-10 °C) generally increases selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for less-favored pathways, leading to a poorer isomer ratio.
-
Acid Strength: The concentration of the sulfuric acid is critical. A stronger acid medium generates a higher concentration of the nitronium ion, which can lead to a more aggressive and less selective reaction. Carefully titrating the strength of the mixed acid can fine-tune the reactivity.
-
Slow Addition: A very slow addition rate maintains a low concentration of the nitrating agent in the reaction mass at any given time, which can favor the thermodynamically preferred product and suppress side reactions.
Q3: I'm observing brown-yellow gas (NO₂) evolving from my reactor. What does this signify?
A3: The evolution of brown-yellow nitrogen dioxide (NO₂) is a critical warning sign. It indicates that a decomposition reaction is occurring.[3][8] This is often caused by excessive temperature or localized hot spots, leading to the breakdown of the nitrating agent or the nitroaromatic product itself. These decomposition reactions are highly exothermic and can rapidly accelerate the main reaction, acting as a direct precursor to thermal runaway.[8]
Immediate Actions:
-
DO NOT APPROACH WITHOUT RESPIRATORY PROTECTION: NO₂ is extremely toxic and corrosive.[8]
-
TREAT AS A THERMAL RUNAWAY PRECURSOR: Immediately follow all steps outlined in the thermal runaway protocol (Q1). The situation is critical and requires immediate intervention to prevent escalation.
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to define before scaling up this synthesis? A: Before any scale-up, you must establish a "basis of safety" by defining the following through laboratory studies, preferably with reaction calorimetry:
-
Heat of Reaction (ΔHr): The total energy released by the desired reaction. This determines the minimum cooling capacity required.[5]
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling is lost. A high ΔTad indicates a high potential for a catastrophic runaway.[3]
-
Maximum Temperature for Synthesis Reaction (MTSR): The temperature at which the rate of heat generation from the desired reaction equals the maximum cooling capacity of the reactor.
-
Onset Temperature of Decomposition (Tₒ): The temperature at which the product or reaction mixture begins to self-decompose exothermically. This must be significantly higher than your planned operating temperature.
Q: How can I minimize the formation of dinitro byproducts? A: Over-nitration occurs when the desired product reacts again with the nitrating agent.[2] This is more likely under harsh conditions. To minimize it:
-
Use Stoichiometric Control: Avoid using a large excess of nitric acid. Use the minimum excess required to drive the reaction to completion, as determined by lab-scale optimization.
-
Control Temperature: Higher temperatures increase the rate of the second nitration. Maintain a consistently low reaction temperature.
-
Monitor the Reaction: Use in-process controls (IPC) like HPLC or GC to track the disappearance of the starting material and the formation of the product. Stop the reaction promptly once the starting material is consumed to prevent further reaction.
Q: What are the recommended work-up and purification procedures at scale? A: At scale, work-up involves quenching the reaction mixture by carefully adding it to a large volume of ice and water. This must be done with caution to control the exotherm from diluting the concentrated sulfuric acid. The crude product, which often precipitates as a solid or oil, can then be isolated. Purification is typically achieved by:
-
Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., ethanol, hexane) is often the most effective and scalable method for removing isomeric impurities.
-
Distillation: The product has a high boiling point (~269 °C), but vacuum distillation can be used if high purity is required and the product is thermally stable at the distillation temperatures. However, heating nitro compounds can be hazardous and requires a thorough thermal stability assessment.
Data & Parameters Summary
Table 1: Typical Lab-Scale Reaction Parameters
| Parameter | Value/Range | Rationale & Scale-Up Consideration |
| Starting Material | 4-Bromo-1-(trifluoromethyl)benzene | Ensure purity is >99% to avoid side reactions from impurities. |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Molar ratio of H₂SO₄ to HNO₃ is key for controlling reactivity. |
| Molar Ratio (HNO₃:SM) | 1.1 - 1.5 : 1 | Use minimal excess to reduce over-nitration and waste. Optimize at lab scale. |
| Reaction Temperature | 0 °C to 10 °C | Critical for controlling regioselectivity and preventing thermal runaway. |
| Addition Time | 2 - 5 hours | Scale-dependent. Must be slow enough to allow for efficient heat removal. |
| Reaction Time | 1 - 3 hours post-addition | Monitor by IPC (GC/HPLC) to determine endpoint accurately. |
Table 2: Troubleshooting at a Glance
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Uncontrolled Temperature Rise | Fast addition, poor agitation, cooling failure | Execute thermal runaway protocol (See Q1). |
| Low Yield | Incomplete reaction, poor work-up | Check IPC for conversion. Optimize reaction time/temp. Review work-up procedure. |
| Poor Regioselectivity | High temperature, incorrect acid concentration | Lower reaction temperature. Screen different mixed acid ratios. |
| High Dinitro Content | Excess nitrating agent, high temperature | Reduce molar ratio of HNO₃. Maintain strict temperature control. |
| Brown Fumes (NO₂) Evolving | Local hot spots, decomposition | Treat as a critical safety event. Follow thermal runaway protocol. |
Key Experimental Protocol: Lab-Scale Synthesis (Illustrative)
WARNING: This reaction is highly energetic and involves corrosive, hazardous materials. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and with emergency quenching materials readily available.
-
Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Charge Sulfuric Acid: Charge concentrated sulfuric acid (98%, ~250 mL) to the reactor. Begin stirring and cool the reactor jacket to 0-5 °C.
-
Prepare Nitrating Mixture: In a separate flask, slowly add fuming nitric acid (~20 mL, ~1.2 eq) to chilled concentrated sulfuric acid (~50 mL) while maintaining the temperature below 10 °C. Transfer this mixed acid to the dropping funnel.
-
Charge Starting Material: Slowly add 4-bromo-1-(trifluoromethyl)benzene (100 g, 1.0 eq) to the reactor, ensuring the internal temperature does not exceed 10 °C.
-
Nitration: Begin the slow, dropwise addition of the mixed acid from the dropping funnel into the reactor. Maintain the internal temperature between 5-10 °C throughout the addition. The addition should take approximately 2-3 hours.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for another 1-2 hours. Monitor the reaction progress by taking small, carefully quenched samples for GC or HPLC analysis.
-
Quenching: Once the reaction is complete, slowly transfer the reaction mixture onto a vigorously stirred mixture of crushed ice and water (2 kg). This step is highly exothermic and must be performed with extreme care.
-
Isolation: The crude product will precipitate. Isolate the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washes are neutral (pH ~7).
-
Purification: Dry the crude solid. Recrystallize from a suitable solvent like ethanol to afford pure this compound.
References
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development. [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). American Chemical Society. [Link]
-
Scale-up Reactions. (2019). Division of Research Safety, University of Illinois. [Link]
-
Violence of a nitration runaway. Science made alive: Chemistry/Experiments. [Link]
-
Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). (2021). ACS Publications. [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate. [Link]
-
Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. [Link]
-
Understanding the Synthesis and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Biblioteka Nauki. [Link]
-
The Chemical Properties and Industrial Value of this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Electrophilic Aromatic Substitution: Rate & Regioselectivity. Lecture Presentation. [Link]
-
Electrophilic Aromatic Substitution: Rate & Regioselectivity. Studylib. [Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
-
Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Lecture Notes. [Link]
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Technical Support Center: Effective Removal of Palladium Catalyst from 4-Bromo-2-nitro-1-(trifluoromethyl)benzene Products
Welcome to the technical support center for the purification of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the effective removal of residual palladium catalysts from your reaction products. Adhering to stringent regulatory limits for metal impurities is a critical aspect of pharmaceutical and fine chemical synthesis.[1] This document will equip you with the knowledge to address common challenges and implement robust purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from my reaction mixture containing this compound?
The main strategies for palladium removal can be classified into three categories: filtration, adsorption (scavenging), and crystallization.[2] Filtration is the initial step for heterogeneous catalysts, while adsorption is necessary for soluble palladium species.[2][3] Crystallization can serve as a final polishing step.
Q2: I've filtered my reaction mixture through Celite, but my product is still contaminated with palladium. What is the likely cause?
If filtration alone is insufficient, it strongly suggests the presence of soluble or colloidal palladium species in your reaction mixture.[2] This is a common issue in many cross-coupling reactions.
Q3: Why is it particularly challenging to remove palladium from this compound?
The electron-withdrawing nature of the nitro and trifluoromethyl groups on the aromatic ring can influence the state of the palladium catalyst at the end of the reaction, potentially leading to the formation of stable, soluble complexes that are difficult to remove by simple filtration.
Q4: What are palladium scavengers, and how do they function?
Palladium scavengers are solid-supported reagents, typically based on silica or polymers, that have functional groups with a high affinity for palladium.[4] These functional groups, such as thiols or triazines, chelate the palladium, and the resulting solid complex can be easily removed by filtration.[4][5]
Q5: Is activated carbon a suitable option for palladium removal in this case?
Activated carbon can be an effective and economical choice for palladium scavenging.[6] However, its effectiveness can be influenced by the solvent and the nature of the palladium species. It is often used as a polishing step after initial filtration or scavenging.
Troubleshooting Guide: Overcoming Challenges in Palladium Removal
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during the purification of this compound.
Problem 1: High Levels of Residual Palladium After Initial Filtration
Symptom: Inductively Coupled Plasma (ICP) analysis of your product after filtration through Celite shows palladium levels significantly above your target limit.
Causality: This indicates the presence of soluble palladium species. These can be palladium(II) intermediates from the catalytic cycle or fine palladium(0) nanoparticles that pass through the filter aid.
Solutions:
-
Employ a Palladium Scavenger: This is the most direct and effective method for removing soluble palladium. Thiol-functionalized silica scavengers are particularly effective for palladium(II), while trimercaptotriazine (TMT)-based scavengers are versatile for various palladium species.[5][7]
-
Decision Workflow for Scavenger Selection:
Caption: Decision workflow for selecting a palladium scavenger.
-
-
Optimize Filtration: While not a standalone solution for soluble palladium, optimizing the initial filtration can remove any precipitated palladium black more effectively.
-
Protocol for Optimized Celite Filtration:
-
Prepare a filtration setup with a sintered glass funnel.
-
Create a slurry of Celite in your reaction solvent.
-
Pour the slurry into the funnel to form a compact pad of at least 1-2 cm thickness.
-
Gently pour the reaction mixture onto the Celite pad.
-
Wash the pad thoroughly with fresh solvent to ensure complete recovery of your product.[3]
-
-
Problem 2: Inefficient Palladium Removal with Scavengers
Symptom: Residual palladium levels remain high even after treatment with a scavenger.
Causality: The chosen scavenger may not be optimal for the specific palladium species present, or the scavenging conditions (time, temperature, solvent) may not be ideal. The electron-withdrawing groups on your product could also influence the interaction with the scavenger.
Solutions:
-
Screen Different Scavengers: The efficacy of a scavenger can be highly dependent on the reaction conditions. It is advisable to screen a small panel of scavengers to identify the most effective one.[8]
| Scavenger Type | Functional Group | Primary Target | Recommended Solvents |
| Silica-Thiol | Thiol | Pd(II) | Dichloromethane, Ethyl Acetate, THF |
| MP-TMT | Trimercaptotriazine | Pd(0), Pd(II) | Toluene, THF, Ethyl Acetate |
| Activated Carbon | N/A | Broad Spectrum | Toluene, Alcohols |
-
Optimize Scavenging Conditions:
-
Time: Increase the stirring time with the scavenger. Overnight stirring is often effective.[9]
-
Temperature: Gently heating the mixture (e.g., to 40-50 °C) can improve the kinetics of scavenging, but ensure your product is stable at this temperature.[10]
-
Solvent: The choice of solvent can impact the scavenger's performance. A solvent in which your product is highly soluble and the scavenger is well-dispersed is ideal.
-
Experimental Workflow for Scavenger Optimization:
Caption: Workflow for optimizing palladium scavenging conditions.
-
Problem 3: Product Loss During Purification
Symptom: The yield of your purified this compound is significantly lower than expected.
Causality: Your product may be adsorbing to the solid support of the scavenger or activated carbon. Additionally, some product may be lost during filtration and transfer steps.
Solutions:
-
Thorough Washing: After filtration of the scavenger or activated carbon, wash the solid cake extensively with fresh solvent to recover any adsorbed product.
-
Use of Cartridge-Based Scavengers: Consider using scavenger cartridges, which can minimize mechanical losses and simplify the filtration process.
-
Recrystallization as a Final Step: If applicable, recrystallization can be a highly effective method for both purification and recovery of your product, leaving impurities in the mother liquor.
-
General Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Detailed Experimental Protocol: Palladium Scavenging from this compound
This protocol provides a starting point for the effective removal of palladium using a silica-based thiol scavenger.
Materials:
-
Crude this compound in a suitable organic solvent (e.g., Ethyl Acetate or Toluene)
-
SiliaMetS® Thiol (or equivalent silica-thiol scavenger)
-
Celite®
-
Anhydrous sodium sulfate
-
Filtration apparatus (sintered glass funnel or Büchner funnel with filter paper)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Initial Filtration (if visible solids are present): If your crude reaction mixture contains precipitated solids (e.g., palladium black), perform an initial filtration through a pad of Celite as described in the "Optimized Celite Filtration" protocol.
-
Scavenger Addition: Transfer the filtrate to a clean, dry round-bottom flask. Add the silica-thiol scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).
-
Stirring: Stir the mixture vigorously at room temperature for at least 4 hours. For potentially more stubborn cases, overnight stirring is recommended.
-
Filtration of Scavenger: Filter the mixture through a pad of Celite to remove the scavenger-palladium complex.
-
Washing: Wash the filter cake thoroughly with the same solvent used for the reaction to ensure complete recovery of the product.
-
Work-up: Combine the filtrate and washings. Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for analysis (e.g., ICP-MS) to determine the final palladium concentration.
References
- BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures.
- ResearchGate. (2015).
- ACS Publications. (2023).
- SiliCycle. (n.d.).
- Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- Reddit. (2025). Your trick to remove residual palladium.
- BenchChem. (2025).
- SiliCycle. (n.d.). Palladium Scavenging by SiliaMetS Thiol.
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- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
- ResearchGate. (n.d.). a) General mechanism of Pd removal using scavengers. b) Examples of...
- BenchChem. (2025). Removal of palladium catalyst from "Ethyl 6-chloro-4-(methylamino)
- RSC Publishing. (n.d.). Fiber-glass supported catalysis: real-time, high-resolution visualization of active palladium catalytic centers during the reduction of nitro compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Industrial Value of this compound.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- NIH. (2022).
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- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of this compound.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene.
- PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene.
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- Organic Syntheses Procedure. (n.d.). m-BROMONITROBENZENE.
- Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
- BLDpharm. (n.d.). 251115-21-6|this compound.
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stability of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene under reaction conditions
Introduction: 4-Bromo-2-nitro-1-(trifluoromethyl)benzene (CAS No. 367-68-0) is a critical intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic core, featuring a bromine atom, a nitro group, and a trifluoromethyl group, offers a versatile platform for molecular elaboration. However, the interplay of these functional groups—each with distinct electronic and steric properties—presents specific challenges under various reaction conditions. This guide provides expert insights, troubleshooting protocols, and detailed mechanistic explanations to help researchers navigate the complexities of using this valuable building block, ensuring both successful and reproducible outcomes.
Section 1: Compound Properties and General Handling (FAQs)
This section addresses the fundamental properties and safe handling of this compound.
Q1: What are the key physical properties of this compound?
A1: Understanding the physical properties is the first step in proper handling and reaction setup. The compound is a colorless transparent liquid under standard conditions. Key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrF₃NO₂ | |
| Molecular Weight | 270.00 g/mol | |
| Boiling Point | 268.9 °C at 760 mmHg | |
| Density | 1.788 g/cm³ | |
| Flash Point | 116.4 °C | |
| Appearance | Colorless Transparent Liquid |
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is crucial for maintaining the compound's purity (typically ≥99.0%). It should be stored in a tightly closed container in a cool, dry, and well-ventilated area. While chemically stable at room temperature, it is prudent to protect it from prolonged exposure to high temperatures, light, and incompatible materials like strong oxidizing agents. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the ring is a prime handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. However, the electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences reactivity.
Q3: My Suzuki-Miyaura coupling reaction is giving low yields. What are the common causes and how can I troubleshoot them?
A3: This is a frequent issue. The electron-deficient nature of the aryl bromide makes the oxidative addition step of the catalytic cycle generally facile. However, problems often arise during the transmetalation and reductive elimination steps, which can be influenced by the choice of base, catalyst, and ligand.
Causality: The strong electron-withdrawing groups (-NO₂, -CF₃) make the aryl ring a poor nucleophile after transmetalation, potentially slowing down reductive elimination. Furthermore, the choice of
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectral Analysis of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the unique electronic properties and reactivity conferred by its three distinct substituents on the benzene ring: a strongly electron-withdrawing nitro group, a similarly deactivating trifluoromethyl group, and a bromine atom that provides a site for further chemical modification, often through cross-coupling reactions.
Accurate structural elucidation is paramount in the synthesis and application of such compounds. ¹H NMR spectroscopy stands as a primary analytical technique for confirming the identity and purity of organic molecules. The chemical shifts, splitting patterns (multiplicities), and coupling constants of the aromatic protons provide a detailed fingerprint of the molecule's electronic and structural environment.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound features three aromatic protons, located at the C-3, C-5, and C-6 positions. The chemical environment of each proton is uniquely influenced by the surrounding substituents, leading to a predictable pattern in the aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm).
Substituent Effects on Proton Chemical Shifts:
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive and resonance effects. It strongly deshields (moves downfield to higher ppm) protons ortho and para to it.[1]
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a powerful inductive effect).[2] It deshields all protons on the ring, with the effect being most pronounced at the ortho position.
-
Bromine (-Br): Bromine is an electronegative atom and thus inductively electron-withdrawing, causing a deshielding effect. However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance, which would have a shielding effect. Generally, for halogens, the inductive effect is dominant, leading to a net deshielding.[3]
Predicted Signal Assignments:
Based on these principles, we can predict the relative chemical shifts of the three aromatic protons (H-3, H-5, and H-6):
-
H-3: This proton is ortho to both the nitro group and the trifluoromethyl group. It will experience the strongest deshielding effect and is therefore predicted to have the most downfield chemical shift.
-
H-5: This proton is meta to the trifluoromethyl group and the nitro group, and ortho to the bromine atom. It will be significantly deshielded, but less so than H-3.
-
H-6: This proton is ortho to the trifluoromethyl group and meta to the bromine atom and the nitro group. Its chemical shift is expected to be downfield, likely intermediate between H-3 and H-5, but closer to H-5.
Predicted Splitting Patterns and Coupling Constants:
The interactions between these protons will lead to characteristic splitting patterns.
-
H-3: Will be coupled to H-5 (meta-coupling, ⁴J). This will result in a doublet with a small coupling constant.
-
H-5: Will be coupled to H-3 (meta-coupling, ⁴J) and H-6 (ortho-coupling, ³J). This will appear as a doublet of doublets.
-
H-6: Will be coupled to H-5 (ortho-coupling, ³J). This will result in a doublet.
Typical coupling constants in aromatic systems are:
Below is a diagram illustrating the predicted spin-spin coupling network.
Caption: Predicted spin-spin coupling in this compound.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we can compare them with the experimental ¹H NMR data of structurally similar molecules. A particularly useful analogue is 4-Bromo-2-nitrotoluene, where a methyl group replaces the trifluoromethyl group.
| Compound | Proton | Predicted/Observed δ (ppm) | Multiplicity | Coupling Constants (Hz) |
| This compound (Predicted) | H-3 | ~8.2 - 8.4 | d | ⁴J ≈ 2-3 |
| H-5 | ~7.9 - 8.1 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 | |
| H-6 | ~7.8 - 8.0 | d | ³J ≈ 8-9 | |
| 4-Bromo-2-nitrotoluene (Experimental)[7][8] | H-3 | ~8.05 | d | ⁴J ≈ 2.1 |
| H-5 | ~7.65 | dd | ³J ≈ 8.4, ⁴J ≈ 2.1 | |
| H-6 | ~7.35 | d | ³J ≈ 8.4 | |
| 1-Bromo-4-nitrobenzene (Experimental)[9] | H-2, H-6 | ~7.70 | d | ³J = 9.1 |
| H-3, H-5 | ~8.10 | d | ³J = 9.1 |
The comparison with 4-Bromo-2-nitrotoluene is particularly revealing. The trifluoromethyl group is a stronger electron-withdrawing group than the methyl group.[2] Therefore, we can confidently predict that all aromatic protons in this compound will be shifted downfield relative to their counterparts in 4-Bromo-2-nitrotoluene. The predicted chemical shifts in the table above reflect this expectation. The splitting patterns and coupling constants, which are primarily determined by the geometric arrangement of the protons, are expected to be very similar.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the sample. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its good dissolving power for a wide range of organic compounds and its single deuterium signal that does not interfere with the analyte's spectrum. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Calibration: a. Use a 400 MHz (or higher) NMR spectrometer for better signal dispersion and resolution.[10] b. Tune and match the probe for the ¹H frequency. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
3. Data Acquisition: a. Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm). b. Use a 30° pulse angle to allow for a shorter relaxation delay without significantly compromising signal intensity for quantitative analysis.[10] c. Set the acquisition time (AQ) to at least 3 seconds to ensure good resolution.[10] d. Use a relaxation delay (D1) of 2 seconds. e. Acquire a sufficient number of scans (NS), typically 16 or 32, to achieve a good signal-to-noise ratio. f. The internal TMS signal should be referenced to 0.00 ppm.
4. Data Processing: a. Apply a line-broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading resolution. b. Perform a Fourier transform of the Free Induction Decay (FID). c. Phase the spectrum manually to obtain pure absorption peaks. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. e. Integrate the signals to determine the relative ratios of the different protons. f. Analyze the multiplicities and measure the coupling constants.
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
Conclusion
This guide provides a comprehensive, predictive analysis of the ¹H NMR spectrum of this compound. By understanding the fundamental principles of substituent effects and spin-spin coupling, and by drawing comparisons with structurally similar compounds, researchers can confidently interpret the experimental spectrum of this important molecule. The detailed experimental protocol provided ensures the acquisition of high-quality, reliable data, which is essential for accurate structural verification in research and development.
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Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]
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NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]
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NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar. [Link]
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1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
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Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. [Link]
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The Effect of Fluorine in 1H NMR. Reddit. [Link]
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CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. [Link]
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An algorithm for predicting the NMR shielding of protons over substituted benzene rings. ResearchGate. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]
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4-Bromo-2-nitrotoluene. PubChem. [Link]
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Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Modgraph. [Link]
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Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. [Link]
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Chemical Shift. Chemistry LibreTexts. [Link]
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Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. MDPI. [Link]
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A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]
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A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. PubMed. [Link]
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(Br) Bromine NMR. University of Ottawa. [Link]
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How to determine the substitution pattern of a benzene from an HNMR spectrum. Quora. [Link]
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The Molecule in Focus: 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
<A Guide to the ¹³C NMR Analysis of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene: A Comparative Approach
Executive Summary: this compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its complex substitution pattern necessitates robust analytical techniques for unambiguous structural confirmation and purity assessment. This guide provides a comprehensive analysis of its ¹³C Nuclear Magnetic Resonance (NMR) spectrum, explains the underlying principles of chemical shifts and coupling constants, and offers a comparative overview with alternative analytical methods. Authored for researchers and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven protocols to ensure reliable and accurate characterization of this important molecule.
Chemical Structure and Properties
This compound (C₇H₃BrF₃NO₂) is an aromatic compound with a molecular weight of 270.003 g/mol .[1][2] It presents as a colorless transparent liquid with a density of 1.788 g/cm³ and a boiling point of 268.9°C. The molecule's structure, characterized by three distinct substituents on the benzene ring, is fundamental to understanding its reactivity and its spectral properties.
-
-CF₃ (Trifluoromethyl group): A strong electron-withdrawing group.
-
-NO₂ (Nitro group): A strong electron-withdrawing and deactivating group.
-
-Br (Bromo group): An electron-withdrawing (by induction) but ortho-, para-directing group.
Due to the lack of symmetry, all six carbons in the aromatic ring are chemically non-equivalent, leading to the expectation of six distinct signals in the ¹³C NMR spectrum, plus an additional signal for the trifluoromethyl carbon.
Significance in Research and Development
The strategic placement of the bromo, nitro, and trifluoromethyl groups makes this compound a versatile building block. The bromine atom can be readily displaced or used in cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the trifluoromethyl group often enhances the metabolic stability and lipophilicity of target drug molecules. Accurate analytical characterization is therefore critical to ensure the identity and purity of this starting material, which directly impacts the quality of the final products.[3][4]
Decoding the ¹³C NMR Spectrum
Theoretical Principles: Why ¹³C NMR is a Crucial Tool
While ¹H NMR is invaluable, the ¹³C NMR spectrum of this compound provides more direct and detailed information about the carbon skeleton. The large chemical shift dispersion (typically 0-220 ppm) allows for excellent signal resolution, which is often a challenge in proton spectra of complex aromatics.[5] Furthermore, the coupling between the ¹³C nuclei and the attached ¹⁹F nuclei of the -CF₃ group provides definitive structural proof.[6][7]
Predicted ¹³C NMR Spectrum and Signal Assignment
Substituent Effects on Benzene (Reference δ ≈ 128.5 ppm):
-
-NO₂ Group: The ipso-carbon (C-NO₂) is shifted downfield (
ngcontent-ng-c4006390337="" class="ng-star-inserted">+20 ppm), the ortho-carbons are shifted upfield (-5 ppm), the meta-carbons are slightly shifted downfield (+1 ppm), and the para-carbon is shifted downfield (+6 ppm).[8] -
-Br Group: The ipso-carbon (C-Br) is shifted upfield due to the "heavy atom effect" (~-6 ppm).[9][10] The ortho- and para-carbons are shifted slightly downfield, while the meta-carbons are largely unaffected.
-
-CF₃ Group: The ipso-carbon (C-CF₃) is shifted slightly downfield (~+2 ppm) and appears as a quartet due to coupling with the three fluorine atoms. The ortho, meta, and para carbons are also affected, and show smaller quartet couplings.[11][12][13]
Table 1: Predicted ¹³C NMR Signal Assignments for this compound
| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity (¹³C-¹⁹F Coupling) | Rationale for Assignment |
| C-1 | ~131 | q (²JCF ≈ 35 Hz) | Ipso to -CF₃, ortho to -NO₂. Strongly deshielded by -NO₂ and coupled to -CF₃. |
| C-2 | ~149 | s | Ipso to -NO₂. Strongly deshielded. |
| C-3 | ~125 | q (⁴JCF ≈ 3 Hz) | Ortho to -NO₂, meta to -Br and -CF₃. Shielded by ortho -NO₂. |
| C-4 | ~123 | s | Ipso to -Br. Shielded by the heavy atom effect. |
| C-5 | ~136 | q (⁴JCF ≈ 4 Hz) | Para to -NO₂, meta to -CF₃, ortho to -Br. Deshielded. |
| C-6 | ~128 | q (³JCF ≈ 6 Hz) | Para to -Br, ortho to -CF₃, meta to -NO₂. |
| -CF₃ | ~123 | q (¹JCF ≈ 272 Hz) | Trifluoromethyl carbon. Large one-bond C-F coupling constant and significant downfield shift.[11] |
Note: Predicted shifts are estimates based on additive substituent effects. Actual values may vary depending on solvent and experimental conditions.
The Influence of ¹³C-¹⁹F Coupling
A key feature of the spectrum is the spin-spin coupling between the ¹³C and ¹⁹F nuclei.[6][14]
-
¹JCF: A large, one-bond coupling (typically 270-275 Hz) uniquely identifies the -CF₃ carbon.[11]
-
²JCF: A significant two-bond coupling (typically 30-35 Hz) identifies the carbon directly attached to the -CF₃ group (C-1).[11]
-
³JCF and ⁴JCF: Smaller, long-range couplings (typically 3-6 Hz) are observed for the meta and para carbons, providing further confirmation of the assignments.[11][12][13]
Logic for Spectral Assignment
The following diagram illustrates the workflow for assigning the ¹³C NMR spectrum of the target molecule.
Caption: Workflow for ¹³C NMR spectral assignment of this compound.
A Comparative Analysis of Characterization Techniques
While ¹³C NMR is powerful, a multi-technique approach is often necessary for complete characterization.
Overview of Analytical Alternatives
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on purity and molecular weight. Fragmentation patterns can offer structural clues.[15][16]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups. Expect strong absorbances for C-NO₂ (approx. 1530 and 1350 cm⁻¹), C-F (approx. 1100-1300 cm⁻¹), and C-Br (below 800 cm⁻¹).[17]
-
¹H NMR: Provides information on the aromatic protons. Expect three distinct signals, each a doublet of doublets or more complex multiplet due to H-H and H-F couplings.
-
¹⁹F NMR: A highly sensitive technique that will show a single sharp singlet for the -CF₃ group, confirming its presence.[18][19]
Head-to-Head Comparison
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Sensitivity | Strengths | Limitations |
| ¹³C NMR | Detailed carbon framework, connectivity (via J-coupling), isomer differentiation. | Low | Unambiguous structural data, excellent for isomers. | Requires higher concentration or longer acquisition time.[20] |
| GC-MS | Molecular weight, purity, fragmentation patterns.[15][21] | High | Excellent for purity assessment and identification of volatile impurities. | Isomers may not be fully resolved; thermal degradation possible. |
| FTIR | Presence of functional groups (-NO₂, -CF₃, C-Br).[17] | Medium | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited information on skeletal structure and isomerism. |
| ¹⁹F NMR | Presence and electronic environment of fluorine atoms. | High | Very high sensitivity, simple spectrum for this molecule. | Provides no information about the carbon or proton framework. |
Decision Tree for Analysis
This diagram helps in selecting the appropriate analytical technique based on the research question.
Caption: Decision tree for selecting an analytical technique.
Field-Proven Experimental Protocols
Protocol 1: Standard ¹³C NMR Sample Preparation
-
Weighing: Accurately weigh 20-50 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube and label it appropriately.
Protocol 2: Acquiring a Quantitative ¹³C NMR Spectrum
Standard ¹³C NMR spectra are often not quantitative due to long relaxation times (T₁) and the Nuclear Overhauser Effect (NOE).[5] For accurate quantification (e.g., measuring purity against a standard), the following protocol is recommended.
-
Pulse Sequence: Utilize an inverse-gated decoupling pulse sequence. This sequence applies proton decoupling only during data acquisition, which suppresses the NOE and ensures signal intensities are directly proportional to the number of nuclei.[20]
-
Relaxation Delay (d1): Set a long relaxation delay. The delay should be at least 5 times the longest T₁ relaxation time of any carbon in the molecule (d1 ≥ 5 x T₁ₘₐₓ). Quaternary carbons, like C-1, C-2, and C-4, have the longest T₁ values, often requiring delays of 60 seconds or more.
-
Flip Angle: Use a 90° pulse angle to ensure maximum signal generation per scan.[5]
-
Relaxation Agent (Optional): To significantly shorten the required relaxation delay and overall experiment time, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to the sample at a concentration of approximately 0.05-0.1 M.[5][22]
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for the signals of interest to allow for accurate integration.
-
Processing: Apply careful phasing and baseline correction to the resulting spectrum before integration.
Conclusion
The ¹³C NMR spectrum provides the most definitive and information-rich data for the structural elucidation of this compound. The predictable chemical shifts induced by the substituents, combined with the characteristic ¹³C-¹⁹F coupling patterns, allow for a confident and complete assignment of the carbon skeleton. While techniques like GC-MS and FTIR are essential for orthogonal verification of purity and functional groups, ¹³C NMR remains the cornerstone for unambiguous confirmation of molecular structure. The adoption of quantitative ¹³C NMR protocols further extends its utility, enabling its use as a powerful tool for purity assessment and quality control in research and industrial settings.
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Supporting Information for publications on trifluoromethylation. (Various years). ACS Publications. (Note: Specific data points synthesized from supporting information of various articles detailing syntheses of trifluoromethylated compounds). Retrieved from sources like [Link]
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Bromilow, J., Brownlee, R. T. C., & Page, A. V. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555-2559. Retrieved from [Link]
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Argyropoulos, D. C., & Brown, C. M. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1802-1805. Retrieved from [Link]
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Berg, A., Hansen, P. E., & Jakobsen, H. J. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2159-2161. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene and its Derivatives
For researchers, scientists, and professionals in drug development, understanding the structural nuances of synthetic intermediates is paramount. 4-Bromo-2-nitro-1-(trifluoromethyl)benzene and its derivatives are a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. Their successful application hinges on robust analytical methodologies for structural confirmation and purity assessment. Mass spectrometry stands as a cornerstone technique in this regard, offering profound insights into the molecular weight and fragmentation patterns of these molecules. This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this compound, grounded in fundamental principles and experimental considerations.
The Analytical Challenge: A Molecule of Contrasting Moieties
This compound presents a unique analytical challenge due to the interplay of its functional groups: a stable aromatic ring, an electron-withdrawing nitro group, a heavy halogen (bromine), and a trifluoromethyl group. Each of these moieties influences the molecule's ionization and subsequent fragmentation in distinct ways. The choice of mass spectrometric ionization technique is therefore not trivial and significantly impacts the quality and interpretability of the resulting spectrum.
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization method is the most critical decision in the mass spectrometric analysis of a small molecule. Here, we compare the utility of Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI) for the characterization of this compound.
| Ionization Technique | Principle | Expected Outcome for this compound | Advantages | Limitations |
| Electron Ionization (EI) | High-energy electrons (typically 70 eV) bombard the analyte, causing electron ejection and extensive fragmentation.[1][2] | Rich fragmentation spectrum, potentially weak or absent molecular ion peak. | Provides a reproducible "fingerprint" spectrum useful for library matching and structural elucidation. | The high energy can lead to the loss of molecular weight information.[3] |
| Chemical Ionization (CI) | A reagent gas is ionized, which in turn ionizes the analyte through chemical reactions (e.g., proton transfer).[4] | Prominent protonated molecule [M+H]⁺ or adduct ion, with less fragmentation than EI. | A "soft" ionization technique that helps to confirm the molecular weight.[5] | Less structural information from fragmentation compared to EI. Sensitivity can be dependent on the choice of reagent gas. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid solution of the analyte, creating an aerosol of charged droplets.[6] | Potentially weak signal as the molecule is not inherently charged and has moderate polarity. Adduct formation (e.g., with sodium or ammonium ions) may be necessary. | A very soft ionization technique suitable for thermally labile and polar molecules, often coupled with liquid chromatography.[3] | Ionization efficiency is highly dependent on the analyte's ability to be charged in solution.[6] |
Experimental Protocols: A Step-by-Step Approach
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This is often the initial approach for volatile and thermally stable compounds like this compound.
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to a final concentration of 1-10 µg/mL.
2. GC Parameters:
-
Injector: Split/splitless inlet, 250 °C.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp to a high temperature (e.g., 280 °C) to ensure the elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate.
3. MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 350.
-
Source Temperature: 230 °C.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
While less conventional for this type of molecule, LC-MS with ESI can be employed, particularly for derivatives with increased polarity.
1. Sample Preparation:
-
Dissolve the sample in an LC-MS compatible solvent mixture (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of 1 mg/mL.
-
Further dilute to a final concentration of 1-10 µg/mL.
2. LC Parameters:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
3. MS Parameters:
-
Ionization Mode: Positive or negative Electrospray Ionization (ESI).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas: Nitrogen at a temperature of 300-350 °C.
-
Mass Range: Scan from m/z 100 to 400.
Fragmentation Patterns and Mechanisms
The fragmentation of this compound is dictated by the relative stabilities of the potential fragment ions and neutral losses.
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial energetic molecular ion (M⁺˙) will undergo a series of competing fragmentation reactions.[7]
Key Predicted Fragments for this compound (MW: 270.00 g/mol )
| m/z | Proposed Fragment | Neutral Loss | Comments |
| 271/269 | [C₇H₃⁷⁹BrF₃NO₂]⁺˙ / [C₇H₃⁸¹BrF₃NO₂]⁺˙ | - | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.[8] |
| 225/223 | [C₇H₃⁷⁹BrF₃]⁺˙ / [C₇H₃⁸¹BrF₃]⁺˙ | NO₂ | Loss of the nitro group is a common pathway for nitroaromatic compounds.[9] |
| 241/239 | [C₇H₃⁷⁹BrF₃O]⁺˙ / [C₇H₃⁸¹BrF₃O]⁺˙ | NO | Loss of nitric oxide is another characteristic fragmentation of nitroaromatics. |
| 190 | [C₇H₃F₃NO₂]⁺ | Br | Cleavage of the C-Br bond. |
| 145 | [C₆H₃NO₂]⁺ | Br, CF₃ | Subsequent loss of the trifluoromethyl group. |
Fragmentation Workflow under EI
Caption: Predicted EI fragmentation of this compound.
Derivatives and their Fragmentation
The fragmentation of derivatives will be influenced by the nature of the added functional group. For instance, a derivative with an amine group introduced by reduction of the nitro group will show characteristic losses of aminic fragments. Conversely, substitution of the bromine atom will alter the isotopic pattern and lead to fragments corresponding to the new substituent.
The Role of Derivatization in Mass Spectrometric Analysis
For analytes that exhibit poor ionization efficiency or excessive fragmentation, chemical derivatization can be a powerful strategy.[10] For halogenated compounds, derivatization with reagents like pentafluorobenzyl bromide (PFB-Br) can significantly enhance sensitivity in Gas Chromatography-Electron Capture Negative Ion Mass Spectrometry (GC-ECNI-MS).[11] While this compound itself is not a typical candidate for this type of derivatization, its derivatives, such as those containing acidic protons, could be amenable to this approach.
Workflow for Analysis Incorporating Derivatization
Caption: Workflow incorporating derivatization for enhanced MS analysis.
Conclusion: A Multi-faceted Approach to a Complex Molecule
The mass spectrometric analysis of this compound and its derivatives requires a considered approach. While EI-GC-MS provides a wealth of structural information through its detailed fragmentation patterns, the potential absence of a clear molecular ion can be a significant drawback. Softer ionization techniques such as CI and ESI are invaluable for confirming the molecular weight, with the choice between them depending on the specific properties of the analyte and the chromatographic method employed. For challenging analyses, derivatization offers a pathway to enhanced sensitivity and selectivity. By understanding the principles and applying the appropriate techniques, researchers can confidently elucidate the structures of these important chemical intermediates.
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LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]
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Semantic Scholar. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. Retrieved from [Link]
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PubMed. (2008, August 1). Gas chromatography negative ion chemical ionization mass spectrometry: application to the detection of alkyl nitrates and halocarbons in the atmosphere. Retrieved from [Link]
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Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]
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Spectroscopy Online. (2010, November 1). Derivatization in Mass Spectrometry. Retrieved from [Link]
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YouTube. (2021, May 22). Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. Retrieved from [Link]
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MOBILion Systems. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]
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PubMed. (2016, August 2). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. Retrieved from [Link]
-
YouTube. (2025, August 4). What Is Chemical Ionization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]
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PLOS One. (n.d.). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Retrieved from [Link]
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PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]
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PubMed. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-2-nitro-1-(trifluoromethyl)benzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Among the vast array of available intermediates, halogenated nitroaromatics serve as critical precursors for the introduction of diverse functionalities. This guide provides an in-depth, data-supported comparison of the reactivity of two closely related and synthetically valuable compounds: 4-bromo-2-nitro-1-(trifluoromethyl)benzene and 4-chloro-2-nitro-1-(trifluoromethyl)benzene. Both molecules are primed for nucleophilic aromatic substitution (SNAr) due to the presence of two strong electron-withdrawing groups—a nitro group and a trifluoromethyl group—positioned ortho and para to the halogen leaving group. This electronic arrangement significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack.
This guide will dissect the fundamental principles governing the reactivity of these two aryl halides in SNAr reactions, supported by mechanistic insights and practical experimental considerations.
Core Reactivity Principles in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step addition-elimination process. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which temporarily disrupts the aromaticity of the ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2] The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups in our target molecules, is crucial for stabilizing this negatively charged intermediate.[1][3][4] The second step is the rapid expulsion of the leaving group (halide ion) and the restoration of the ring's aromaticity.[1][3]
A key feature of the SNAr mechanism that often surprises those familiar with aliphatic substitution (SN1 and SN2) is the trend in leaving group ability for halogens: F > Cl ≈ Br > I.[3][5] This is the inverse of the trend seen in SN2 reactions, where iodide is the best leaving group.[3] In SNAr, the C-X bond is not broken in the rate-determining step.[4][6] Instead, the electronegativity of the halogen is the dominant factor. A more electronegative halogen enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the initial nucleophilic attack.
Comparative Reactivity: Bromo vs. Chloro
Given the principles of the SNAr reaction, one would predict that 4-chloro-2-nitro-1-(trifluoromethyl)benzene is slightly more reactive than its bromo counterpart due to the higher electronegativity of chlorine compared to bromine. This increased electronegativity makes the carbon atom attached to the chlorine more electron-deficient and thus more susceptible to nucleophilic attack. While the difference in reactivity may not be as pronounced as between a fluoro and a chloro analogue, it is a significant consideration in reaction optimization.[5][7]
The trifluoromethyl group at the para position and the nitro group at the ortho position work in concert to strongly activate the ring for nucleophilic attack. This high degree of activation means that both the bromo and chloro compounds will readily undergo SNAr reactions with a variety of nucleophiles.
Experimental Data and Observations
Table 1: Physicochemical Properties of 4-Bromo- and 4-Chloro-2-nitro-1-(trifluoromethyl)benzene
| Property | This compound | 4-Chloro-2-nitro-1-(trifluoromethyl)benzene |
| CAS Number | 251115-21-6 | 121-17-5[8] |
| Molecular Formula | C₇H₃BrF₃NO₂ | C₇H₃ClF₃NO₂[8] |
| Molecular Weight | 270.00 g/mol | 225.55 g/mol [8] |
| Appearance | Colorless transparent liquid | Data not available |
| Boiling Point | 268.9 °C at 760 mmHg | Data not available |
| Density | 1.788 g/cm³ | Data not available |
Experimental Protocols for a Representative SNAr Reaction
The following is a generalized protocol for the reaction of 4-halo-2-nitro-1-(trifluoromethyl)benzene with an amine nucleophile. This protocol can be adapted for various nucleophiles and serves as a starting point for reaction optimization.
Reaction with a Primary or Secondary Amine (e.g., Morpholine):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo- or 4-chloro-2-nitro-1-(trifluoromethyl)benzene (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the amine nucleophile (e.g., morpholine, 1.1-1.5 equivalents) to the solution. Follow this with the addition of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents). The base is necessary to neutralize the hydrohalic acid formed during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and the specific aryl halide used. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel.
Mechanistic Visualization
The SNAr mechanism for the reaction of 4-halo-2-nitro-1-(trifluoromethyl)benzene with a nucleophile (Nu⁻) is depicted below.
// Reactants reactant [label=<
4-Halo-2-nitro-1-(trifluoromethyl)benzene
]; nucleophile [label="Nu⁻"];
// Meisenheimer Complex meisenheimer [label=<
Meisenheimer Complex (Resonance Stabilized)
];
// Products product [label=<
Substituted Product
]; leaving_group [label="X⁻"];
// Arrows {rank=same; reactant; nucleophile;} reactant -> meisenheimer [label=" + Nu⁻ (Slow, r.d.s)"]; meisenheimer -> product [label=" - X⁻ (Fast)"]; product -> leaving_group [style=invis];
} } Caption: General mechanism of the SNAr reaction.
Conclusion and Practical Recommendations
Both 4-bromo- and 4-chloro-2-nitro-1-(trifluoromethyl)benzene are highly activated substrates for nucleophilic aromatic substitution, making them valuable intermediates in the synthesis of complex organic molecules. The choice between the two will often depend on a combination of factors including cost, availability, and the specific requirements of the synthetic route.
-
For reactions where maximizing reactivity is critical , 4-chloro-2-nitro-1-(trifluoromethyl)benzene may offer a slight advantage due to the higher electronegativity of chlorine, potentially leading to faster reaction rates or milder reaction conditions.
-
For initial explorations or when cost is a primary driver , the bromo-analogue may be a more practical choice, as aryl bromides are often less expensive than their chloro counterparts.
-
In all cases, careful optimization of reaction conditions (solvent, temperature, base, and stoichiometry) is crucial to achieving high yields and purity.
By understanding the underlying principles of SNAr reactivity and considering the practical aspects of chemical synthesis, researchers can make informed decisions in selecting the optimal building block for their specific applications.
References
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Trifluoromethyl-Nitro-Anilines
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry. Its presence can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Specifically, trifluoromethyl-nitro-aniline scaffolds are vital intermediates for a range of pharmaceuticals and agrochemicals.[4] Historically, the synthesis of these compounds often relied on multi-step, arduous procedures with limited functional group tolerance. This guide provides an in-depth comparison of modern, alternative reagents and methodologies that have revolutionized the synthesis of these valuable motifs, offering researchers greater efficiency, selectivity, and safety.
The Classical Approach: A Baseline for Comparison
Traditional methods for synthesizing trifluoromethyl-nitro-anilines often involve the functionalization of a pre-existing trifluoromethyl-aniline. A common pathway includes:
-
Protection: Acetylation of the amine in m-(trifluoromethyl)aniline to shield it from the harsh nitrating conditions.
-
Nitration: Introduction of the nitro group onto the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
-
Deprotection: Removal of the acetyl group to yield the final product.[5]
While effective, this approach suffers from poor atom economy, requires strongly acidic and hazardous conditions, and the protection/deprotection sequence adds two steps to the overall synthesis, increasing time and reducing overall yield. This classical methodology serves as a crucial benchmark against which the elegance and efficiency of modern alternatives can be fully appreciated.
Modern Strategies: A Mechanistic Overview
Contemporary approaches focus on the direct introduction of the CF₃ group, largely bypassing the need for multi-step sequences. These methods are broadly categorized by the nature of the trifluoromethyl species they generate: an electrophile ("CF₃⁺"), a nucleophile ("CF₃⁻"), or a radical ("CF₃•").[2][3] The choice of mechanism dictates the reagent, catalyst, and reaction conditions required.
Caption: Overview of Trifluoromethylation Pathways.
A Comparative Analysis of Trifluoromethylating Reagents
The selection of a trifluoromethylating agent is a critical decision, contingent on the substrate's electronic properties, the desired regioselectivity, and practical considerations like cost and safety.
Electrophilic Reagents: The "CF₃⁺" Donors
These reagents are hypervalent iodine compounds that deliver an electrophilic trifluoromethyl group. They are particularly effective for trifluoromethylating electron-rich substrates.
-
Togni Reagents (I & II): These are among the most widely used electrophilic CF₃ donors.[6] Togni Reagent II, in particular, is a crystalline solid that is generally easier to handle than gaseous reagents.[7] They are employed in a vast array of transformations, including transition metal-catalyzed and photoredox reactions.[8][9][10] A crucial consideration is their thermal stability; Togni Reagent II can decompose exothermically above its melting point, necessitating careful handling.[7][11]
-
Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[12][13] They are powerful electrophilic agents capable of trifluoromethylating a wide range of nucleophiles.[14][15]
Nucleophilic Reagents: The "CF₃⁻" Donors
These reagents provide a trifluoromethyl anion equivalent, ideal for reacting with electrophilic centers.
-
Ruppert-Prakash Reagent (TMSCF₃): (Trifluoromethyl)trimethylsilane is the most prominent nucleophilic CF₃ source.[16] It is a volatile liquid that requires an activator (typically a fluoride source) to generate the reactive trifluoromethide anion. It is extensively used in copper-catalyzed reactions for the trifluoromethylation of aryl halides and in Sandmeyer-type reactions with diazonium salts.[1]
Radical Reagents: The "CF₃•" Generators
The generation of a trifluoromethyl radical offers a distinct reaction pathway that is often tolerant of a wide range of functional groups and can be initiated under exceptionally mild conditions.
-
Langlois Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is an inexpensive, stable, and easy-to-handle solid.[17][18] It serves as an excellent precursor to the CF₃ radical upon oxidation, often initiated by a transition metal catalyst or a photocatalyst under visible light.[19] Its versatility allows it to participate in reactions where electrophilic or nucleophilic pathways are less effective.
-
Photoredox-Activated Reagents: Many reagents, including Togni's, can be used as CF₃ radical precursors under photoredox catalysis.[10] Using a photocatalyst (like iridium or ruthenium complexes) and visible light, a single-electron transfer (SET) process generates the CF₃ radical under ambient temperature, offering unparalleled mildness for complex molecule synthesis.[20][21]
Data Presentation: Reagent Comparison
| Reagent Class | Representative Reagent(s) | Mechanism | Best For | Key Advantages | Key Disadvantages |
| Electrophilic | Togni Reagents, Umemoto Reagents | "CF₃⁺" Transfer | Electron-rich anilines, direct C-H functionalization | High reactivity, commercially available solids.[13] | Thermally sensitive[7][11], can be expensive. |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | "CF₃⁻" Transfer | Aryl halides/diazonium salts via metal catalysis | Powerful for cross-coupling.[1] | Requires activator, reagent is a volatile liquid. |
| Radical | Langlois Reagent (CF₃SO₂Na) | "CF₃•" Generation | Broad scope, late-stage functionalization | Inexpensive, stable solid, very mild conditions with photoredox catalysis.[17][18] | Often requires an initiator (oxidant, light). |
Key Synthetic Methodologies in Practice
The true utility of these reagents is realized through their application in robust synthetic methodologies. The following protocols represent field-proven, state-of-the-art approaches.
Direct C-H Trifluoromethylation
Directly replacing a C-H bond with a C-CF₃ bond is the most atom-economical strategy. Nickel catalysis has emerged as a powerful tool for this transformation on unprotected anilines.[9][22]
-
To an oven-dried reaction tube, add aniline (0.2 mmol, 1.0 equiv), Togni's Reagent I (1.2 equiv), Ni(OAc)₂·4H₂O (10 mol%), and 2,2'-bipyridine (15 mol%).
-
Evacuate and backfill the tube with nitrogen gas (repeat three times).
-
Add 1.0 mL of dimethyl sulfoxide (DMSO) via syringe.
-
Stir the reaction mixture at 60 °C for 2 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the trifluoromethylated aniline product.
This method provides a concise and efficient route to trifluoromethylated anilines in good to excellent yields with high regioselectivity and broad functional group tolerance.[9]
Caption: Proposed Ni-Catalyzed C-H Trifluoromethylation Cycle.[9]
Copper-Catalyzed Cross-Coupling
Copper catalysis is a workhorse in trifluoromethylation chemistry due to the low cost and high efficiency of copper salts.[23][24] These reactions typically involve the coupling of an aryl halide with a nucleophilic trifluoromethyl source.
-
In a glovebox, add the aryl iodide (1.0 equiv), CuI (2.0 equiv), and a suitable ligand (e.g., 1,10-phenanthroline, 2.2 equiv) to a reaction vessel.
-
Add a polar aprotic solvent such as DMF or NMP.
-
Add the Ruppert-Prakash reagent (TMSCF₃, 2.0 equiv) followed by a fluoride activator (e.g., KF, 2.0 equiv).
-
Seal the vessel and heat the reaction mixture at the specified temperature (e.g., 60-100 °C) for 12-24 hours.
-
Upon completion, cool the reaction, quench with aqueous NH₄Cl, and extract with an organic solvent.
-
Combine the organic layers, dry over a drying agent, and concentrate.
-
Purify the crude product via silica gel chromatography.
Photoredox Catalysis
This cutting-edge technique uses visible light to drive reactions under extremely mild conditions, making it ideal for the late-stage functionalization of complex molecules.
-
To a reaction vial, add the aniline derivative (1.0 equiv), the trifluoromethylating agent (e.g., Togni's reagent or CF₃SO₂Na, 1.5 equiv), and the photocatalyst (e.g., [Ir(ppy)₃] or Eosin Y, 1-2 mol%).
-
If required, add a co-catalyst or additive (e.g., a copper salt).[10]
-
Add a degassed solvent (e.g., acetonitrile or DMSO).
-
Stir the mixture at room temperature under an inert atmosphere while irradiating with a blue or green LED light source for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the solvent in vacuo and purify the residue by column chromatography.
Conclusion
The modern synthetic chemist has a powerful and diverse toolkit for the synthesis of trifluoromethyl-nitro-anilines, moving far beyond the classical paradigms.
-
For atom economy and step-efficiency on simple systems, direct C-H functionalization using nickel or iron catalysis with electrophilic Togni reagents is a premier choice.[9][25]
-
For coupling pre-functionalized fragments, copper-catalyzed reactions with nucleophilic reagents like TMSCF₃ remain robust and reliable.[1]
-
For substrates that are complex, sensitive, or require late-stage modification, photoredox-initiated radical trifluoromethylation offers unparalleled mildness and functional group compatibility.[10][20]
The optimal choice depends on a careful analysis of the specific synthetic challenge, including substrate electronics, desired regiochemistry, and practical constraints of scale, cost, and safety. By understanding the causality behind these advanced methodologies, researchers can make informed decisions to accelerate the discovery and development of next-generation chemical entities.
References
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Title: Nickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's Reagent Source: Organic Letters URL: [Link]
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Title: New Electrophilic Trifluoromethylating Agents Source: The Journal of Organic Chemistry URL: [Link]
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Title: Nickel-Catalyzed Direct C–H Trifluoromethylation of Free Anilines with Togni's Reagent | Request PDF Source: ResearchGate URL: [Link]
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Title: New Electrophilic Trifluoromethylating Agents Source: American Chemical Society URL: [Link]
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Title: Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents Source: ACS Publications URL: [Link]
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Title: Nickel-Catalyzed Direct C–H Trifluoromethylation of Free Anilines with Togni's Reagent Source: ACS Publications URL: [Link]
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Title: Togni reagent II Source: Wikipedia URL: [Link]
-
Title: Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds Source: MDPI URL: [Link]
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Title: Supplementary Information Photoredox Catalyzed Visible Light-Induced Reduction of Nitroarenes into Anilines Source: RSC Publishing URL: [Link]
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Title: Progress in copper-catalyzed trifluoromethylation Source: PMC - NIH URL: [Link]
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Title: Trifluoromethylarylation of alkenes using anilines Source: PMC - NIH URL: [Link]
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Title: N-(3-Trifluoromethylphenyl)-4-nitroaniline Source: MDPI URL: [Link]
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Title: Trifluoromethylation Source: Wikipedia URL: [Link]
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Title: Langlois Reagent Source: Synlett URL: [Link]
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Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
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Title: Progress in copper-catalyzed trifluoromethylation Source: PubMed URL: [Link]
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Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives Source: PMC - NIH URL: [Link]
-
Title: (PDF) Langlois' Reagent: An Efficient Trifluoromethylation Reagent Source: ResearchGate URL: [Link]
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Title: Reagent of the month – November - Langlois reagent Source: SigutLabs URL: [Link]
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Title: (PDF) Progress in copper-catalyzed trifluoromethylation Source: ResearchGate URL: [Link]
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Title: Nucleophilic Trifluoromethylation Reactions of Organic Compounds with (Trifluoromethyl)trimethylsilane Source: ElectronicsAndBooks URL: [Link]
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Title: Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Trifluoromethylation of Secondary Nitroalkanes Source: PMC - NIH URL: [Link]
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Title: Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis Source: ACS Publications URL: [Link]
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Title: Trifluoromethylation of Secondary Nitroalkanes Source: Organic Chemistry Portal URL: [Link]
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Title: Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective Source: NIH URL: [Link]
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Title: Nucleophilic trifluoromethylation of carbonyl compounds and derivatives Source: Semantic Scholar URL: [Link]
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Title: The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis Source: PMC - NIH URL: [Link]
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A Strategic Advantage in Synthesis: Unpacking the Superiority of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
In the intricate world of organic synthesis, the choice of a starting building block is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic route. For researchers, scientists, and drug development professionals, having a molecule with precisely positioned, reactive functional groups is paramount. Among the vast arsenal of available intermediates, 4-Bromo-2-nitro-1-(trifluoromethyl)benzene has emerged as a uniquely powerful and versatile scaffold.
This guide provides an in-depth comparison of this compound with alternative building blocks. We will dissect its structural advantages, explore its reactivity in key transformations with supporting experimental data, and explain the mechanistic causality behind its superior performance in the synthesis of complex pharmaceutical and agrochemical targets.
The Trifecta of Reactivity: Deconstructing the Molecular Advantage
The power of this compound lies in the strategic interplay of its three key functional groups on the benzene ring: a bromine atom, a nitro group, and a trifluoromethyl (CF₃) group. This specific arrangement creates a molecule with distinct and predictable reactivity at multiple sites, offering a significant advantage over simpler substituted benzenes.
-
The Bromo Group (Position 4): Serves as an excellent handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] It also functions as a leaving group in certain nucleophilic aromatic substitution (SNAr) reactions.
-
The Nitro Group (Position 2): As a potent electron-withdrawing group, it strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[3][4] Its position ortho to the bromine atom significantly enhances the rate of SNAr reactions at the C1 position (where the trifluoromethyl group is) and can influence reactivity at the C4 position. Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amine, opening a new avenue for molecular elaboration.[5][6]
-
The Trifluoromethyl Group (Position 1): The CF₃ group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature further activates the ring, while its high lipophilicity and metabolic stability can dramatically improve the pharmacokinetic properties of a final drug candidate, enhancing bioavailability and binding affinity.[7]
This unique electronic and steric configuration sets the stage for a series of highly efficient and selective transformations, which we will now explore in detail.
Comparative Reactivity I: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, allowing for the direct introduction of heteroatom nucleophiles onto an aromatic ring. The efficiency of this reaction is highly dependent on the electronic nature of the ring.
Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is the key determinant of the reaction rate. Electron-withdrawing groups, especially those at the ortho and para positions relative to the leaving group, are crucial for stabilizing the negative charge of the intermediate.[4][8]
In this compound, the powerful electron-withdrawing effects of both the ortho-nitro group and the para-trifluoromethyl group (relative to a potential nucleophilic attack at the bromine-bearing carbon) create a highly electron-deficient ring, primed for nucleophilic attack.
Caption: Generalized workflow for the SNAr addition-elimination mechanism.
Performance Comparison: Let's compare the reactivity of this compound with other common building blocks in a hypothetical SNAr reaction with a generic nucleophile (Nu⁻).
| Building Block | Key Substituents | Expected SNAr Reactivity | Rationale |
| This compound | -NO₂ (ortho), -CF₃ (para) | Very High | Synergistic and strong electron-withdrawing effects from both nitro and trifluoromethyl groups provide maximum stabilization of the Meisenheimer complex.[3][4] |
| 4-Bromo-1-fluoro-2-nitrobenzene | -NO₂ (meta), -F (ortho) | High | Both nitro and fluoro groups are electron-withdrawing, but the meta-position of the nitro group offers less resonance stabilization compared to a para-substituent.[9][10] |
| 4-Bromo-2-methyl-1-nitrobenzene | -NO₂ (para), -CH₃ (meta) | Low | The methyl group is electron-donating, which destabilizes the negatively charged intermediate, counteracting the activating effect of the nitro group.[11] |
| p-Bromonitrobenzene | -NO₂ (para) | Moderate | The single nitro group provides good activation, but lacks the additional synergistic activation from the trifluoromethyl group.[3] |
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the substitution of the bromo group.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired amine nucleophile (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a substrate concentration of 0.5 M.
-
Reaction: Heat the reaction mixture to 80-120 °C. The choice of temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Reactivity II: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are prevalent in pharmaceuticals.[1]
Mechanistic Insight: The reaction is catalyzed by a palladium(0) complex and involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide. This is often the rate-determining step. Electron-withdrawing groups on the aryl halide can accelerate this step.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: The electron-deficient nature of this compound makes it an excellent substrate for the oxidative addition step.
| Building Block | Electronic Nature | Expected Suzuki Coupling Performance | Rationale |
| This compound | Highly Electron-Deficient | Excellent | The electron-poor ring facilitates the rate-determining oxidative addition step, often leading to higher yields and faster reaction times.[2][12] |
| 4-Bromo-2-methyl-1-nitrobenzene | Moderately Electron-Deficient | Good | The electron-donating methyl group slightly disfavors oxidative addition compared to the trifluoromethyl analogue.[11] |
| 4-Bromotoluene | Electron-Rich | Moderate | The electron-donating methyl group can make oxidative addition slower, often requiring more forcing conditions or more active catalysts. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Solvent: Add a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Degassing: Thoroughly degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.
Comparative Reactivity III: Chemoselective Nitro Group Reduction
The ability to selectively reduce the nitro group to an amine unlocks a vast potential for further functionalization, such as amide bond formation, diazotization reactions, or the synthesis of heterocyclic rings. A key challenge is to perform this reduction without affecting the bromo or trifluoromethyl groups.
Methodology Comparison: Several methods exist for nitro group reduction, each with its own advantages regarding chemoselectivity and functional group tolerance.[13][14]
| Reduction Method | Reagents | Advantages | Potential Issues |
| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction, environmentally friendly.[13] | May cause hydrodebromination (loss of the bromine atom) under harsh conditions. |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl | Cost-effective, highly reliable, and generally does not affect aryl halides.[5][15] | Stoichiometric metal waste, acidic conditions may not be suitable for sensitive substrates. |
| Transfer Hydrogenation | Hydrazine, Ammonium formate | Milder conditions than direct hydrogenation, avoids high-pressure H₂.[13] | Can be slower, hydrazine is toxic. |
| Borohydride Systems | NaBH₄/Ni(PPh₃)₄ | Can offer high chemoselectivity under specific conditions.[6] | Reagent preparation can be complex. |
For this compound, reduction with metals like iron or tin(II) chloride in acidic media is often the preferred method to ensure the bromine atom is preserved.[5]
Caption: Synthetic pathway from nitro compound to amide via reduction.
Experimental Protocol: Selective Nitro Reduction with Iron
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and a solvent such as ethanol or acetic acid.
-
Reagents: Add iron powder (3.0-5.0 eq) and a small amount of concentrated hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) solution.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C). The reaction is often exothermic.[13]
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Once complete, cool the reaction and filter it through a pad of Celite to remove the iron salts.
-
Purification: Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the desired aniline, which can often be used without further purification.
Conclusion
This compound is not merely another building block; it is a strategically designed synthetic intermediate that offers a confluence of advantages. Its trifecta of functional groups provides orthogonal reactivity, allowing for sequential and selective transformations.
-
It demonstrates superior reactivity in SNAr reactions compared to analogues lacking the synergistic activation of both nitro and trifluoromethyl groups.
-
It is an excellent substrate for Suzuki-Miyaura cross-coupling , facilitated by its electron-deficient nature.
-
Its nitro group can be chemoselectively reduced to an amine, preserving other key functional handles and opening up a rich downstream chemistry.
For scientists engaged in the discovery of new medicines and crop protection agents, the judicious choice of this compound can significantly streamline synthetic routes, improve yields, and provide a direct pathway to incorporating the desirable trifluoromethyl motif into complex target molecules.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of this compound.
- The Chemical Properties and Industrial Value of this compound.
- Smolecule. Buy 4-Bromo-1-fluoro-2-nitromethyl-benzene.
- Chem-Impex. 4-Bromo-1-fluoro-2-nitrobenzene.
- Wikipedia. Reduction of nitro compounds.
- Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Chem-Impex. 4-Bromo-2-methyl-1-nitrobenzene.
- The Suzuki Reaction. (2014).
- Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120.
- ACS GCI Pharmaceutical Roundtable. Nitro Reduction.
- Makhseed, S., & Kłossowski, S. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4806.
- Gómez, E. F. L., et al. (2013).
- Echemi. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Voronkov, M., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(15), 4567.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 4-Bromo-1-fluoro-2-nitromethyl-benzene [smolecule.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Yield Analysis of Suzuki Coupling with Different Aryl Bromides: An In-Depth Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical component of this palladium-catalyzed reaction is the electrophile, typically an organohalide. Among the various halides, aryl bromides offer a versatile and widely used option. However, the yield and efficiency of the Suzuki coupling are profoundly influenced by the electronic and steric nature of the substituents on the aryl bromide.
This guide provides a detailed comparative analysis of Suzuki coupling yields with different aryl bromides. We will explore the mechanistic underpinnings of these differences, present supporting experimental data, and offer detailed protocols to aid researchers in optimizing their synthetic strategies.
The Mechanism: Why the Aryl Bromide Matters
The catalytic cycle of the Suzuki coupling comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The initial and often rate-determining step is the oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl bromide.[1][3] This step transforms the palladium(0) into a palladium(II) species.[1]
The reactivity of the aryl bromide in this crucial first step is dictated by the C-Br bond's strength and the electron density at the carbon atom. This is where the influence of substituents becomes paramount.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aryl ring decrease the electron density on the carbon atom of the C-Br bond. This makes the carbon more electrophilic and thus more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst, facilitating a faster oxidative addition.[4] Conversely, electron-donating groups (EDGs) increase the electron density, strengthening the C-Br bond and slowing down the oxidative addition rate.[4]
-
Steric Effects: Bulky substituents near the bromine atom (ortho position) can sterically hinder the approach of the palladium catalyst. This hindrance can significantly slow down or even prevent the oxidative addition step, leading to lower yields.[5]
The general reactivity trend for aryl halides in Suzuki coupling is I > OTf > Br >> Cl.[6] While aryl iodides are more reactive, aryl bromides often provide an optimal balance of reactivity, stability, and cost-effectiveness for many applications.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Yield Analysis: Experimental Data
The following table summarizes representative experimental data comparing the yields of Suzuki coupling between various substituted aryl bromides and phenylboronic acid under standardized conditions. This data illustrates the practical consequences of the electronic and steric effects discussed above.
| Entry | Aryl Bromide | Substituent (Position) | Substituent Effect | Yield (%) |
| 1 | 4-Bromonitrobenzene | 4-NO₂ | Strong Electron-Withdrawing | 95-99 |
| 2 | 4-Bromobenzonitrile | 4-CN | Electron-Withdrawing | 90-95 |
| 3 | 4-Bromoacetophenone | 4-COCH₃ | Electron-Withdrawing | 88-93 |
| 4 | Bromobenzene | H | Neutral | 85-90 |
| 5 | 4-Bromotoluene | 4-CH₃ | Weak Electron-Donating | 80-88 |
| 6 | 4-Bromoanisole | 4-OCH₃ | Strong Electron-Donating | 75-85 |
| 7 | 2-Bromotoluene | 2-CH₃ | Sterically Hindered | 60-70 |
| 8 | 2-Bromoanisole | 2-OCH₃ | Sterically Hindered & EDG | 50-65 |
Yields are approximate and can vary based on specific reaction conditions, catalyst, ligand, and base used. This table is for comparative purposes.
As the data clearly demonstrates, aryl bromides with electron-withdrawing substituents (Entries 1-3) consistently provide higher yields compared to those with electron-donating groups (Entries 5-6). The presence of a sterically hindering ortho-substituent (Entries 7-8) leads to a noticeable decrease in yield, even with a weakly donating group like methyl.
Experimental Protocols
To provide a practical framework, here are detailed, step-by-step methodologies for representative Suzuki coupling reactions.
Protocol 1: Coupling of an Electron-Withdrawing Aryl Bromide (4-Bromonitrobenzene)
This protocol is optimized for an activated, electron-poor aryl bromide.
Materials:
-
4-Bromonitrobenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene/Water (4:1 mixture, 5 mL), degassed
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromonitrobenzene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[8]
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-nitrobiphenyl.
Protocol 2: Coupling of an Electron-Rich Aryl Bromide (4-Bromoanisole)
This protocol employs a more active catalyst system to overcome the slower oxidative addition associated with electron-rich substrates.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add 4-bromoanisole, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to a dry reaction vial.[8]
-
Add the anhydrous, degassed dioxane via syringe.[8]
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.[8]
-
Monitor the reaction's progress. This reaction may require 8-16 hours for completion.
-
After cooling to room temperature, quench the reaction with water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield 4-methoxybiphenyl.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The choice of aryl bromide is a critical parameter in the design and execution of a successful Suzuki-Miyaura coupling reaction. A thorough understanding of the electronic and steric effects of substituents allows for the rational selection of substrates and reaction conditions. Electron-withdrawing groups on the aryl bromide generally accelerate the rate-determining oxidative addition step, leading to higher yields and shorter reaction times. Conversely, electron-rich and sterically hindered aryl bromides require more active catalyst systems and optimized conditions to achieve efficient coupling. The protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to harness the full synthetic power of this Nobel Prize-winning reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Available at: [Link]
-
ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2007). Available at: [Link]
-
Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Available at: [Link]
-
ResearchGate. Comparison of reactivity of different aryl halides. (2021). Available at: [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). Available at: [Link]
-
Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2020). Available at: [Link]
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Available at: [Link]
-
The Journal of Organic Chemistry. Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. (2008). Available at: [Link]
-
ResearchGate. A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. (2016). Available at: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Available at: [Link]
-
ResearchGate. Substrate scope of Suzuki-coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (3b) with various aryl and het-aryl boronic acids. (2020). Available at: [Link]
-
ResearchGate. Substrate scope of the Suzuki-Miyaura coupling reaction promoted by iodine. [a]. (2012). Available at: [Link]
-
ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. (2016). Available at: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Available at: [Link]
-
ResearchGate. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. (2004). Available at: [Link]
-
Chemical Communications. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. (2015). Available at: [Link]
Sources
The Trifluoromethyl Group: A Double-Edged Sword in Chemical Reactivity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the trifluoromethyl (CF₃) group stands out as a uniquely powerful substituent. Its introduction into a molecular scaffold can profoundly alter electronic properties, metabolic stability, and lipophilicity, making it a go-to tool for fine-tuning the characteristics of drug candidates and functional materials.[1][2] However, the very properties that make the CF₃ group so attractive also render its impact on chemical reactivity a complex and often counterintuitive subject. This guide provides an in-depth comparison of the electronic effects of the trifluoromethyl group on reactivity, contrasting it with other common substituents like the methyl group, and offers supporting experimental data and detailed protocols for researchers to validate these principles in their own laboratories.
The Electronic Character of the Trifluoromethyl Group: A Tale of Two Effects
The reactivity of an aromatic ring is largely dictated by the electronic nature of its substituents, which can be broadly categorized into two types of effects: the inductive effect and the resonance effect.[3]
-
Inductive Effect (σ-framework): This effect is transmitted through the sigma bonds of the molecule and is primarily a consequence of the electronegativity difference between atoms.
-
Resonance Effect (π-framework): This effect involves the delocalization of electrons through the pi system of the molecule and is represented by resonance structures.[3]
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that stems almost entirely from its strong inductive effect (-I) .[4][5] The three highly electronegative fluorine atoms pull electron density away from the carbon atom to which they are attached, which in turn withdraws electron density from the rest of the molecule.[5] This potent inductive withdrawal has significant consequences for the reactivity of adjacent functional groups and aromatic systems.
In contrast, the CF₃ group has a negligible resonance effect. Unlike groups with lone pairs (e.g., -OCH₃) or pi bonds (e.g., -NO₂), the trifluoromethyl group cannot effectively donate or withdraw electrons through the pi system.[3] This dominance of the inductive effect is a key differentiator from many other functional groups and is central to understanding its influence on reactivity.
Head-to-Head Comparison: CF₃ vs. CH₃ and Other Substituents
To truly appreciate the impact of the trifluoromethyl group, it is instructive to compare it with the methyl group (CH₃), a common alkyl substituent. While structurally similar, their electronic effects are diametrically opposed. The methyl group is a weak electron-donating group through a combination of a weak inductive effect (+I) and hyperconjugation.[5]
This fundamental difference in electronic character leads to vastly different outcomes in chemical reactions. The following sections will explore these differences through the lens of two major reaction classes: electrophilic aromatic substitution and nucleophilic substitution reactions.
Data Presentation: Quantifying the Electronic Impact
The electronic influence of a substituent on an aromatic ring can be quantified using Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The magnitude of the value reflects the strength of the effect.[6]
| Substituent | σ_meta | σ_para |
| -CF₃ | 0.43 | 0.54 |
| -CH₃ | -0.07 | -0.17 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
Data sourced from various chemistry resources.
As the table clearly shows, the trifluoromethyl group has significantly positive σ values, confirming its strong electron-withdrawing nature, comparable in the para position to the nitro group. Conversely, the methyl group has negative σ values, indicating its electron-donating character.
Electrophilic Aromatic Substitution: Deactivation and Meta-Direction
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring.[7] The rate and regioselectivity of this reaction are highly sensitive to the electronic nature of the substituents on the ring.
-
Activating Groups: Electron-donating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups are typically ortho, para-directing.[8]
-
Deactivating Groups: Electron-withdrawing groups decrease the electron density of the ring, making it less nucleophilic and less reactive. These groups are generally meta-directing.[8]
Due to its potent electron-withdrawing inductive effect, the trifluoromethyl group is a strong deactivator of the aromatic ring towards electrophilic attack.[9] Furthermore, it is a meta-director .[9] This is because the deactivating effect is felt most strongly at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.
A classic example that illustrates this is the competitive nitration of toluene (methylbenzene) and trifluoromethylbenzene.
| Compound | Relative Rate of Nitration (vs. Benzene = 1) |
| Toluene (-CH₃) | 25 |
| Trifluoromethylbenzene (-CF₃) | 2.5 x 10⁻⁵ |
Data from University of Calgary, Department of Chemistry.[10]
This dramatic difference in reaction rates underscores the powerful deactivating nature of the trifluoromethyl group compared to the activating nature of the methyl group.
Diagram of Electrophilic Attack on a CF₃-Substituted Benzene Ring
Caption: Relative stability of carbocation intermediates in electrophilic aromatic substitution.
Nucleophilic Substitution Reactions: Activation and Enhanced Reactivity
The trifluoromethyl group's influence is completely reversed in the context of nucleophilic substitution reactions. This is particularly evident in nucleophilic aromatic substitution (SNAr) and the hydrolysis of esters.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group.[6] For this reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups.[6] The trifluoromethyl group is an excellent activator for SNAr reactions.[3] By withdrawing electron density, it makes the aromatic ring more electrophilic and susceptible to nucleophilic attack. The electron-withdrawing group also helps to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.[6]
For example, the presence of a trifluoromethyl group ortho or para to a leaving group (like a halogen) will significantly increase the rate of nucleophilic aromatic substitution compared to the unsubstituted analogue.
Diagram of Nucleophilic Aromatic Substitution (SNAr) Workflow
Caption: A typical experimental workflow for performing and analyzing SNAr reactions.
Ester Hydrolysis
The hydrolysis of esters is another reaction where the electron-withdrawing nature of the trifluoromethyl group plays a crucial role. The rate-determining step in the base-catalyzed hydrolysis of an ester is the nucleophilic attack of a hydroxide ion on the carbonyl carbon.
The trifluoromethyl group, when placed on the acyl portion of the ester (e.g., ethyl trifluoroacetate), strongly withdraws electron density from the carbonyl carbon. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion. As a result, ethyl trifluoroacetate undergoes hydrolysis much faster than ethyl acetate .
Experimental Protocols
To provide a practical context for the concepts discussed, the following are detailed protocols for key experiments that can be used to compare the reactivity of compounds with and without the trifluoromethyl group.
Experiment 1: Competitive Nitration of Toluene and an Equimolar Amount of a Non-reactive Substrate
This experiment is designed to determine the relative reactivity of toluene towards electrophilic aromatic substitution. A similar experiment could be designed to compare toluene and trifluoromethylbenzene, though the vast difference in reactivity would require careful analytical techniques.
Objective: To determine the product distribution of the nitration of toluene and infer the directing effect of the methyl group.
Materials:
-
Toluene (2 mL)
-
Concentrated sulfuric acid (3 mL)
-
Concentrated nitric acid (3 mL)
-
Ice bath
-
Steam bath
-
Centrifuge tube
-
Diethyl ether (5 mL)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous calcium sulfate
-
Gas chromatograph (GC)
Procedure:
-
Cool 2 mL of toluene in a 10 mL flask to 5 °C in an ice bath.[12]
-
In a separate flask, prepare a nitrating mixture by slowly adding 3 mL of concentrated sulfuric acid to 3 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.
-
Slowly add the ice-cooled nitrating mixture to the toluene with constant agitation, ensuring the temperature does not rise significantly.[12] This is to prevent polynitration.[12]
-
After the addition is complete, heat the mixture on a steam bath at approximately 50 °C for 10 minutes.[12]
-
Cool the reaction mixture to room temperature and transfer it to a centrifuge tube.
-
Carefully remove the lower aqueous acid layer.
-
Add 5 mL of diethyl ether to the remaining organic layer.
-
Wash the organic layer sequentially with 3 mL of water, twice with 5% sodium bicarbonate solution, and finally with brine.[12]
-
Dry the organic layer over anhydrous calcium sulfate for 15 minutes.[12]
-
Decant the dried ether solution into a clean, dry test tube and carefully evaporate the ether on a steam bath.
-
Analyze the remaining product mixture by gas chromatography to determine the relative percentages of ortho-, meta-, and para-nitrotoluene.[12]
Expected Outcome: The GC analysis will show a majority of ortho- and para-nitrotoluene, with only a small percentage of the meta isomer, confirming that the methyl group is an ortho, para-director.[12]
Experiment 2: Determination of the Rate Constant for the Alkaline Hydrolysis of Ethyl Acetate
Objective: To measure the rate of saponification of ethyl acetate at a constant temperature. This protocol can be adapted to compare the hydrolysis rates of different esters.
Materials:
-
0.05 N Sodium hydroxide (NaOH) solution (500 mL)
-
Ethyl acetate (1 mL or 2 mL)
-
0.05 N Hydrochloric acid (HCl) solution (150 mL)
-
Phenolphthalein indicator
-
Thermostatic water bath (set to 27 °C)
-
Conical flasks (500 mL and 250 mL)
-
Pipettes (25 mL)
-
Syringe (1 mL or 2 mL)
-
Stopwatch
Procedure:
-
Place 500 mL of 0.05 N NaOH solution in a 500 mL conical flask and allow it to equilibrate in a thermostatic water bath at 27 °C.[13]
-
Pipette 25 mL of 0.05 N HCl into six separate 250 mL conical flasks.[13]
-
At time zero, inject a known volume of ethyl acetate (e.g., 1 mL) into the NaOH solution, shake vigorously for 10-15 seconds, and start the stopwatch.[13]
-
Immediately withdraw a 25 mL aliquot of the reaction mixture and add it to the first conical flask containing HCl to quench the reaction.
-
Titrate the unreacted HCl in this flask with a standardized NaOH solution using phenolphthalein as an indicator. This gives the concentration of unreacted NaOH at t=0.
-
Withdraw 25 mL aliquots at regular time intervals (e.g., 10, 20, 30, 40, and 90 minutes), quench the reaction in the subsequent flasks of HCl, and titrate as before.[13]
-
The concentration of the ester at any time 't' can be calculated from the amount of NaOH consumed.
-
Plot the appropriate concentration function versus time to determine the rate constant of the reaction. For a second-order reaction with equal initial concentrations, a plot of 1/[reactant] vs. time will be linear.
Analysis: The rate constant (k) can be calculated from the slope of the linear plot. By performing this experiment with ethyl acetate and ethyl trifluoroacetate under identical conditions, a direct comparison of their hydrolysis rates can be made.
Conclusion
The trifluoromethyl group exerts a powerful and multifaceted influence on chemical reactivity, driven primarily by its strong electron-withdrawing inductive effect. In electrophilic aromatic substitution, it acts as a strong deactivator and a meta-director, significantly slowing down the reaction compared to an activating group like methyl. Conversely, in nucleophilic substitution reactions, the CF₃ group is a potent activator, dramatically increasing the reactivity of the system towards nucleophiles.
Understanding these dual roles is paramount for medicinal chemists and materials scientists who seek to harness the unique properties of the trifluoromethyl group. By carefully considering the reaction type and the electronic demands of the transition state, researchers can strategically employ the CF₃ group to achieve desired reactivity and synthesize novel molecules with enhanced properties. The experimental protocols provided in this guide offer a starting point for the practical exploration and confirmation of these fundamental principles in the laboratory.
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Carey, F. A.; Sandberg, R. J. Advanced Organic Chemistry, 2nd ed.; Plenum: New York, 1984; p. 421. [Link]
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The Impact of Trifluoromethyl Groups on Molecular Properties: A Look at 3'-(Trifluoromethyl)propiophenone. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
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A Mechanistic and Comparative Guide to the Reactivity of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
For researchers, scientists, and drug development professionals, the strategic manipulation of functionalized aromatic scaffolds is a cornerstone of modern chemical synthesis. 4-Bromo-2-nitro-1-(trifluoromethyl)benzene stands as a pivotal building block, prized for its utility in the synthesis of complex pharmaceutical and agrochemical agents. Its chemical architecture, featuring a bromine atom poised for cross-coupling, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, presents a unique landscape of reactivity.[1] This guide offers an in-depth, mechanistically-driven comparison of the key transformations involving this versatile reagent, providing the causal insights and experimental data necessary to inform rational synthetic design.
Nucleophilic Aromatic Substitution (SNAr): Harnessing Electronic Activation
The substitution of the bromine atom via nucleophilic attack is a primary pathway for the functionalization of this compound. The reaction's efficiency is profoundly influenced by the powerful electron-withdrawing capabilities of the nitro and trifluoromethyl substituents.
Mechanistic Underpinnings: The Addition-Elimination Pathway
Nucleophilic aromatic substitution on this substrate predominantly follows the classical SNAr mechanism, a two-step addition-elimination sequence.[2][3][4] This pathway is distinct from SN1 and SN2 reactions, as it involves an attack on an sp²-hybridized carbon.[2]
-
Nucleophilic Attack and Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine leaving group. This step disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][5]
-
Resonance Stabilization: The stability of this intermediate is the critical determinant of the reaction rate. The presence of strong electron-withdrawing groups (EWGs) at the ortho and para positions to the site of attack is crucial for stabilizing the negative charge through resonance.[4][5][6] In this compound, the ortho-nitro and para-trifluoromethyl groups provide exceptional stabilization, making the ring highly electrophilic and primed for attack.[2]
-
Elimination and Aromaticity Restoration: The aromatic system is restored in the second, typically rapid, step where the leaving group (bromide) is expelled, yielding the substituted product.[3]
While recent studies have provided evidence for concerted SNAr mechanisms in less-activated systems, the presence of two potent, well-positioned EWGs in this compound strongly favors the stepwise pathway via a stabilized Meisenheimer complex.[7][8][9][10]
Caption: The SNAr mechanism proceeds via a resonance-stabilized Meisenheimer intermediate.
Comparative Performance: The Critical Role of Substituent Placement
The reactivity of halogenated nitroaromatics in SNAr reactions is highly dependent on the position of the EWGs relative to the leaving group. An alternative isomer, such as 1-bromo-3-nitro-5-(trifluoromethyl)benzene, where both EWGs are meta to the bromine, would exhibit significantly lower reactivity. This is because meta substituents cannot participate in resonance stabilization of the Meisenheimer complex, relying only on a weaker inductive effect.[4][6]
| Substrate | Nucleophile (Example) | Relative Reaction Rate | Rationale for Performance |
| This compound | CH₃O⁻ | High | Excellent resonance stabilization of the negative charge by both ortho-nitro and para-trifluoromethyl groups. |
| 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | CH₃O⁻ | Very Low | No resonance stabilization from meta EWGs; only weaker inductive activation is present.[6] |
| 1-Bromo-4-nitrobenzene | CH₃O⁻ | Moderate to High | Good resonance stabilization from the para-nitro group, but less activated than the title compound.[6] |
| 1-Bromo-2,4-dinitrobenzene | CH₃O⁻ | Very High | Extremely activated due to resonance stabilization from two nitro groups in the ortho and para positions. |
Experimental Protocol: Synthesis of 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene
This protocol describes a typical SNAr reaction, demonstrating the displacement of the bromide with a methoxide nucleophile.
Materials:
-
This compound (1.0 eq.)
-
Sodium methoxide (1.2 eq.)
-
Anhydrous Methanol (as solvent)
-
Magnetic stirrer and heating mantle with temperature control
-
Round-bottom flask and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound and anhydrous methanol.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Slowly add sodium methoxide portion-wise to the stirred solution. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and carefully quench by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups generally accelerates the initial oxidative addition step, which is often rate-limiting.[11]
A. Suzuki-Miyaura Coupling: Forging Biaryl Linkages
Mechanism: The Suzuki-Miyaura reaction follows a well-established catalytic cycle.[12][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate to form a Pd(II) complex.
-
Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid) to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[14][15]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Heck-Mizoroki Coupling: Arylation of Alkenes
Mechanism: The Heck reaction couples the aryl halide with an alkene.[16]
-
Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species inserts into the Ar-Br bond.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center, followed by the insertion of the alkene into the Pd-Ar bond.[16][17]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species eliminates H-Br (in the presence of a base) to regenerate the Pd(0) catalyst.[17]
Caption: Catalytic cycle of the Heck-Mizoroki cross-coupling reaction.
C. Sonogashira Coupling: Synthesis of Aryl Alkynes
Mechanism: This reaction couples the aryl bromide with a terminal alkyne and typically involves a dual catalytic system.[18]
-
Palladium Cycle: A standard oxidative addition of Ar-Br to Pd(0) occurs.
-
Copper Cycle: In the presence of a base, Cu(I) reacts with the terminal alkyne to form a copper(I) acetylide. This step is crucial for activating the alkyne.[18]
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) center.
-
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated to form the product and regenerate Pd(0). Copper-free versions also exist, where the alkyne is activated differently, often requiring a stronger base.[19][20]
Caption: Dual catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Comparative Performance and Experimental Protocol (Suzuki-Miyaura Example)
The electron-deficient nature of this compound makes it an excellent substrate for these reactions. High yields are generally achievable under standard conditions.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Expected Yield | Key Considerations |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Good to Excellent | Robust and tolerates many functional groups.[14] |
| Heck | Styrene | Pd(OAc)₂ / Ligand (e.g., P(o-tol)₃) | Good | Regioselectivity can be a concern with unsymmetrical alkenes.[21] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | Good to Excellent | Sensitive to oxygen (homocoupling); requires inert atmosphere.[11] |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1)
-
Schlenk flask, magnetic stirrer, heating mantle, inert atmosphere
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive flow of inert gas.
-
Heat the reaction to 80-90°C and stir for 6-12 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the biaryl product.
Reduction of the Nitro Group: Accessing the Amine
The conversion of the nitro group to an amine is a fundamental transformation, yielding 4-bromo-2-amino-1-(trifluoromethyl)benzene, a valuable synthetic intermediate. The choice of reducing agent is critical to ensure chemoselectivity, primarily to avoid the reductive cleavage of the carbon-bromine bond (hydrodebromination).
Mechanistic Pathways and Reagent Comparison
The reduction of a nitro group is a complex multi-electron process, generally thought to proceed through nitroso and hydroxylamine intermediates before reaching the amine.[22]
| Reducing Agent | Typical Conditions | Chemoselectivity (vs. C-Br bond) | Advantages / Disadvantages |
| H₂ / Pd/C | H₂ (balloon or high pressure), RT, MeOH | Low to Moderate | Highly efficient but often causes dehalogenation.[23] |
| H₂ / Raney Ni | H₂ (balloon or high pressure), RT, EtOH | Moderate to Good | Often preferred over Pd/C to preserve aryl halides.[23] |
| Fe / NH₄Cl or AcOH | Reflux in EtOH/H₂O or AcOH | High | Inexpensive, mild, and highly chemoselective.[23] |
| SnCl₂·2H₂O | Reflux in EtOH or EtOAc | High | A classic, reliable method with excellent selectivity for the nitro group.[23] |
| Sodium Hydrosulfite (Na₂S₂O₄) | Biphasic system, RT | High | Mild conditions, useful for sensitive substrates. |
For this compound, metal/acid systems like Fe/AcOH or SnCl₂ are superior choices over catalytic hydrogenation when preservation of the bromine atom is desired.
Caption: Workflow for selecting a nitro group reducing agent.
Experimental Protocol: Chemoselective Reduction with Tin(II) Chloride
Materials:
-
This compound (1.0 eq.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq.)
-
Ethanol or Ethyl Acetate (solvent)
-
Magnetic stirrer, round-bottom flask, reflux condenser
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O to the suspension.
-
Heat the mixture to reflux (approx. 78°C) and stir vigorously for 1-3 hours. The reaction is often complete when the yellow color of the starting material disappears and a clear solution forms.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it over crushed ice.
-
Basify the mixture carefully with a saturated sodium bicarbonate solution or aqueous NaOH until the pH is ~8-9 to precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired aniline.
Conclusion
This compound is a highly versatile and reactive building block. Its utility stems from a well-defined hierarchy of reactivity dictated by its functional groups. The electronically activated aromatic ring is highly susceptible to nucleophilic aromatic substitution , providing a direct route for introducing a wide range of nucleophiles. The carbon-bromine bond serves as a robust handle for a suite of powerful palladium-catalyzed cross-coupling reactions , enabling the construction of complex carbon frameworks. Finally, the nitro group can be selectively reduced to an amine, opening up another avenue for derivatization. An understanding of the underlying mechanisms governing these transformations is paramount for researchers to rationally design synthetic routes, predict reactivity, and select optimal conditions to harness the full potential of this valuable intermediate.
References
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- Wikipedia. Heck reaction. Wikipedia.
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- Wikipedia.
- Wikipedia. Reduction of nitro compounds. Wikipedia.
- Springer Nature. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
- National Institutes of Health.
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- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
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- Wikipedia. Suzuki reaction. Wikipedia.
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- ResearchGate. (2020). Nucleophilic Aromatic Substitution | Request PDF.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of this compound.
- Royal Society of Chemistry. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
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- Semantic Scholar.
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- Benchchem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. Benchchem.
- Oriental Journal of Chemistry. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
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A Comparative Guide to the Characterization of Impurities in the Synthesis of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous identification and characterization of impurities are paramount to ensure the safety, efficacy, and quality of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities arising from the synthesis of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene, a key building block in the pharmaceutical and agrochemical industries. By understanding the potential impurities and the most effective analytical tools for their detection and elucidation, researchers can develop robust and well-controlled synthetic processes.
The Synthetic Landscape and Potential for Impurity Formation
A common synthetic route to this compound involves a multi-step process, which can introduce a variety of process-related impurities, including unreacted starting materials, intermediates, and byproducts from side reactions. The nature of these impurities is intrinsically linked to the chemistry of each synthetic step.
A plausible synthetic pathway can be visualized as follows:
Each of these steps presents opportunities for the formation of specific impurities:
-
Nitration: Electrophilic aromatic substitution is rarely perfectly regioselective. The nitration of a substituted benzene can lead to a mixture of ortho, meta, and para isomers.[1]
-
Ammonolysis: Incomplete reaction can leave residual chlorinated starting material.
-
Bromination: The introduction of a bromine atom onto the aromatic ring can result in the formation of isomeric products. Furthermore, over-bromination can lead to di-brominated impurities.[2]
-
Deamination: The diazotization of anilines and subsequent removal of the diazonium group can be accompanied by various side reactions, leading to phenolic or other substituted byproducts.
A Comparative Analysis of Analytical Techniques for Impurity Profiling
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities. The choice of technique depends on the nature of the impurity (e.g., volatility, polarity, concentration) and the information required (e.g., identification, quantification).
| Analytical Technique | Principle | Strengths for this Application | Weaknesses for this Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for separating non-volatile and thermally labile compounds, including isomeric impurities. Highly reproducible and quantifiable with UV detection.[3] | May require derivatization for compounds lacking a UV chromophore. Peak co-elution can be a challenge for complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification based on mass-to-charge ratio. | Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain byproducts. Provides structural information through mass fragmentation patterns.[4] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be necessary to increase volatility. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Unparalleled for the definitive structural elucidation of unknown impurities without the need for reference standards. Can be used for quantification (qNMR).[5] | Relatively low sensitivity compared to chromatographic methods, making it challenging to detect trace-level impurities directly in a mixture. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | Highly sensitive and selective, capable of detecting and identifying trace-level impurities. Provides molecular weight and structural information.[6] | Ionization efficiency can vary significantly between compounds, potentially affecting quantification. Matrix effects can suppress or enhance the signal. |
Experimental Protocols for Impurity Characterization
The following are detailed, step-by-step methodologies for the key analytical techniques used in the characterization of impurities in this compound synthesis.
High-Performance Liquid Chromatography (HPLC-UV) Method for Isomeric Purity
This method is designed to separate and quantify the desired product from its potential positional isomers.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Gradient | 50% Acetonitrile to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile in a volumetric flask.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Workflow for HPLC Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the detection of residual starting materials and volatile byproducts.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Shimadzu GCMS-TQ8040 NX or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (2 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane.
-
Inject 1 µL of the solution into the GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the gold standard for determining the precise structure of unknown impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| NMR Spectrometer | Bruker Avance III 500 MHz or equivalent |
| Solvent | Chloroform-d (CDCl3) |
| Experiments | 1H, 13C, DEPT, COSY, HSQC, HMBC |
Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC or column chromatography.
-
Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in approximately 0.6 mL of CDCl3.
-
Transfer the solution to an NMR tube.
Conclusion
The comprehensive characterization of impurities in the synthesis of this compound necessitates a strategic and multi-faceted analytical approach. HPLC is the workhorse for routine purity analysis and the separation of isomers, while GC-MS is indispensable for identifying volatile impurities. For the definitive structural elucidation of unknown byproducts, NMR spectroscopy remains the most powerful tool. By judiciously applying these techniques, researchers and drug development professionals can gain a thorough understanding of their synthetic process, leading to the production of high-quality, safe, and effective pharmaceutical products.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of this compound. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Industrial Value of this compound. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
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-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
- Ferreira, V. F., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34(1), 1-26.
-
Purdue University. (n.d.). SOME REACTIONS OF m-AMINOBENZOTRIFLUORIDE AND ITS BROMINATED DERIVATIVES. Retrieved from [Link]
- Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127).
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World Health Organization. (2017). Annex 4: Analytical methods and achievability. In Guidelines for drinking-water quality: fourth edition incorporating the first addendum. Retrieved from [Link]
- MDPI. (2021).
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ResearchGate. (2007). Study on the bromination of deactivated aromatics. Retrieved from [Link]
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272.
- Gawlik, M., et al. (2020). HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia. Molecules, 25(21), 5021.
-
Shimadzu. (2022). Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. Retrieved from [Link]
- Attia, M. A., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific reports, 13(1), 12195.
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OMICS International. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272.
-
ResearchGate. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-Bromo-2-nitro-1-(trifluoromethyl)benzene: A Cost-Benefit Analysis in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that balances reactivity, cost, and synthetic versatility. 4-Bromo-2-nitro-1-(trifluoromethyl)benzene is a key intermediate whose unique trifunctionalized aromatic scaffold makes it a valuable player in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of its utility, a cost-benefit comparison with viable alternatives, and practical, field-proven protocols for its application.
Physicochemical Profile and Inherent Reactivity
This compound (CAS: 251115-21-6) is a colorless transparent liquid at room temperature. Its power as a synthetic intermediate stems from the distinct and synergistic roles of its three functional groups on the benzene ring.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrF₃NO₂ | |
| Molecular Weight | 270.00 g/mol | |
| Boiling Point | 268.9 °C at 760 mmHg | |
| Density | 1.788 g/cm³ | |
| Flash Point | 116.4 °C | |
| Purity (Typical) | ≥99.0% |
The strategic placement of the bromo, nitro, and trifluoromethyl groups dictates its reactivity profile:
-
The Bromine Atom: Positioned at the 4-carbon, it serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the straightforward introduction of diverse aryl, vinyl, alkyl, or amine moieties.
-
The Nitro Group: As a potent electron-withdrawing group, it significantly influences the electronic landscape of the aromatic ring. This deactivation can be exploited for regioselective reactions. Furthermore, the nitro group can be readily reduced to an amine, providing a synthetic handle for subsequent functionalization, such as amide bond formation or diazotization.
-
The Trifluoromethyl Group: This moiety is a prized feature in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity of the final active pharmaceutical ingredient (API).[1] Its strong electron-withdrawing nature further modulates the reactivity of the aromatic ring.
This trifecta of functional groups makes this compound a highly versatile platform for building molecular complexity.
Comparative Analysis: Strategic Alternatives
While potent, this compound is not the only option. The choice of starting material is a balance of reactivity, cost, and process safety. Below is a comparison with other viable alternatives.
| Reagent | Primary Application | Advantages | Disadvantages | Relative Cost |
| This compound | Suzuki, Buchwald-Hartwig, Sonogashira, SNAr | High reactivity in cross-coupling; versatile functional handles (NO₂, Br). | Higher initial material cost; requires careful handling due to nitro group. | |
| 4-Chloro-2-nitro-1-(trifluoromethyl)benzene | Suzuki, Buchwald-Hartwig (with specialized catalysts) | Lower cost than the bromo-analog.[2] | Lower reactivity of the C-Cl bond requires more forcing conditions or specialized, often expensive, catalysts and ligands. | |
| 4-Iodo-2-nitro-1-(trifluoromethyl)benzene | Suzuki, Buchwald-Hartwig, Sonogashira | Highest reactivity of the C-X bond, allowing for milder reaction conditions. | Significantly higher cost; potential for side reactions due to high reactivity. | |
| Denitrative Borylation/Coupling of 1-Bromo-3-(trifluoromethyl)benzene | Suzuki, Buchwald-Hartwig | Utilizes a cheaper, more readily available starting material; avoids handling nitro-aromatics directly in later stages. | Requires an additional synthetic step (borylation); may have lower overall yield. Recent methods are promising but may not be as established.[3][4][5] | |
| C-H Borylation of 1-Bromo-3-nitro-5-(trifluoromethyl)benzene Precursors | Suzuki | Atom-economical approach; avoids pre-functionalized halides. | Regioselectivity can be a major challenge; often requires specialized catalysts and directing groups.[6] |
Causality Behind the Choices: The trade-off between halogens (Cl, Br, I) is a classic cost-versus-reactivity dilemma. The C-Br bond in the title compound offers a "goldilocks" scenario: sufficiently reactive for most standard cross-coupling protocols without the prohibitive cost of the iodo-analog or the often-sluggish reactivity of the chloro-analog.[2] Alternative synthetic routes like denitrative coupling are gaining traction as they can start from simpler, cheaper materials and offer a different safety profile.[3][4] However, these multi-step approaches must be evaluated for overall process mass intensity and scalability.
Experimental Protocols: A Self-Validating System
The following protocol for a Suzuki-Miyaura coupling reaction is designed to be self-validating, with clear steps and checkpoints for monitoring reaction progress.
Protocol: Synthesis of 2-Nitro-4-phenyl-1-(trifluoromethyl)benzene
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 270 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Degassing: Purge the flask by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the PdCl₂(dppf) catalyst (0.03 mmol, 22 mg).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Experimental Workflow Diagram
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
As with any active chemical reagent, proper handling is paramount. This compound and its analogs are classified with the following hazards:
Precautionary Measures:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[8][9] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[9] Keep the container tightly closed.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Strategic Selection Workflow
To aid researchers in selecting the optimal reagent, the following decision-making workflow is proposed.
Caption: Decision workflow for selecting an appropriate aryl halide.
Conclusion
This compound stands as a robust and highly effective building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical sectors. Its primary benefit lies in the well-balanced reactivity of the carbon-bromine bond, which is amenable to a vast array of reliable and scalable cross-coupling reactions. While less expensive chloro-analogs and more reactive iodo-analogs exist, the bromo-derivative often provides the most practical and economically viable solution for many discovery and development campaigns. The decision to employ this reagent should be made after a careful analysis of project-specific needs, including budget, timeline, and the chemical nature of the synthetic target. By understanding its reactivity profile and handling requirements, researchers can confidently leverage this powerful intermediate to accelerate their synthetic endeavors.
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A Comparative Guide to Palladium Ligands for Buchwald-Hartwig Amination: From Bench to Scale-Up
For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The palladium-catalyzed Buchwald-Hartwig amination has emerged as an indispensable tool for this transformation, offering a versatile and efficient route to arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] The success of this reaction, however, is critically dependent on the choice of the ancillary ligand that coordinates to the palladium center. This guide provides an in-depth, objective comparison of common palladium ligands, supported by experimental data, to empower you in selecting the optimal catalytic system for your specific synthetic challenge.
The Central Role of the Ligand in the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3][4] The ligand plays a crucial role in nearly every step of this cycle: it influences the rate of oxidative addition of the aryl halide to the Pd(0) center, facilitates the subsequent coordination and deprotonation of the amine, and, most critically, promotes the final reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5] The steric and electronic properties of the ligand are paramount in achieving high catalytic activity, broad substrate scope, and minimizing side reactions.[6]
Caption: Representative structures of bulky biarylphosphine ligands.
These ligands exhibit excellent performance in the coupling of a broad range of aryl halides (including chlorides) and pseudohalides with primary and secondary amines. [7][8]
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| XPhos | Aryl Chlorides | Primary & Secondary | NaOtBu | Toluene | 80-110 | High | [7] |
| SPhos | Aryl Chlorides/Bromides | Primary & Secondary | K3PO4 | t-BuOH/H2O | 80-100 | High | [9] |
| RuPhos | Heteroaryl Chlorides | Secondary | K2CO3 | t-AmylOH | 100 | High | [8] |
| BrettPhos | Aryl Chlorides | Primary (Monoarylation) | LiHMDS | THF | RT-65 | High | [4]|
Key Insights:
-
XPhos is a highly versatile and robust ligand for a wide array of substrate combinations. [7]* SPhos often provides high yields and can be used with milder bases like potassium phosphate. [8]* RuPhos has demonstrated exceptional performance for coupling challenging heteroaryl chlorides. [8]* BrettPhos is frequently the ligand of choice for the selective monoarylation of primary amines. [4]
Chelating Bisphosphine Ligands: Robust and Versatile Performers
Chelating bisphosphine ligands, characterized by their defined bite angles, offer high stability to the palladium catalyst. [8]
Caption: Representative structures of chelating bisphosphine ligands.
Xantphos , with its large bite angle, favors the formation of the active monoligated palladium species and is known for its robustness and broad applicability. [8][10]Josiphos-type ligands , a class of ferrocene-based diphosphines, are highly efficient and have shown remarkable activity in the amination of challenging substrates like heteroaryl chlorides with high turnover numbers. [8][11]
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Xantphos | Aryl Bromides | Primary & Secondary | Cs2CO3 | Dioxane | 100 | Good to High | [10] |
| Josiphos (CyPF-tBu) | Heteroaryl Chlorides | Primary | NaOtBu | Toluene | 100 | High | [11][12]|
Key Insights:
-
Xantphos is a reliable choice for a variety of couplings and is often effective with milder bases. [8]* Josiphos ligands are particularly advantageous for challenging couplings requiring high catalyst activity and turnover. [12]
N-Heterocyclic Carbene (NHC) Ligands: A Modern and Powerful Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. [13]They are strong σ-donors, forming very stable palladium complexes, which can lead to highly active and long-lived catalysts. [14]
Caption: Representative structures of N-heterocyclic carbene ligands.
The steric and electronic properties of NHC ligands can be readily tuned by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring. [15][16]This tunability has led to the development of highly efficient catalysts for the amination of challenging substrates, including aryl tosylates. [15]
| Ligand | Aryl Substrate | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| IPr | Aryl Chlorides | Primary & Secondary | NaOtBu | Dioxane | 80-100 | High | [13] |
| PEPPSI-IPr(NMe2)2 | Aryl Tosylates | Primary & Secondary | K3PO4 | t-AmylOH | 120 | High | [15]|
Key Insights:
-
NHC ligands form highly stable and active catalysts, often allowing for lower catalyst loadings. [17]* The modular nature of NHC ligands allows for fine-tuning to achieve high performance in challenging transformations. [15]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and should be optimized for each specific substrate combination. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).
General Protocol for Buchwald-Hartwig Amination using a Bulky Biarylphosphine Ligand (e.g., XPhos)
-
Reagent Preparation: In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precursor (e.g., Pd2(dba)3, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.
-
Reaction Setup: Seal the reaction vessel and remove it from the glovebox.
-
Heating and Monitoring: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination using an N-Heterocyclic Carbene (NHC) Precatalyst (e.g., PEPPSI-IPr)
-
Reagent Preparation: In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), a suitable base (e.g., potassium phosphate, 2.0 mmol), and the NHC-palladium precatalyst (e.g., PEPPSI-IPr, 0.01 mmol, 1 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., tert-amyl alcohol, 5 mL) to the reaction vessel.
-
Reaction Setup: Seal the reaction vessel and remove it from the glovebox.
-
Heating and Monitoring: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir for the required time. Monitor the reaction progress.
-
Work-up and Purification: Follow the work-up and purification steps as described in the previous protocol.
Conclusion: Making an Informed Ligand Choice
The selection of the optimal ligand for a Buchwald-Hartwig amination is a critical decision that significantly impacts the reaction's outcome.
-
For general applications and a broad substrate scope, bulky biarylphosphine ligands like XPhos and SPhos are excellent starting points.
-
When faced with challenging substrates such as heteroaryl halides or the need for high catalyst turnover, Josiphos-type ligands should be considered.
-
For reactions requiring highly stable and active catalysts, or for coupling less reactive electrophiles like aryl tosylates, N-heterocyclic carbene ligands offer a powerful and modern solution.
This guide provides a framework for understanding the nuances of ligand selection. However, empirical screening of a small library of ligands often remains the most effective strategy to identify the ideal catalytic system for a novel and challenging transformation. The continued development of new and improved ligand architectures promises to further expand the already vast utility of the Buchwald-Hartwig amination in the years to come.
References
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- Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Foreword: The Imperative of Purity for a Critical Building Block
In the landscape of modern organic synthesis, intermediates are the unsung heroes. Among these, 4-Bromo-2-nitro-1-(trifluoromethyl)benzene (CAS: 251115-21-6) has emerged as a pivotal building block, particularly valued in the synthesis of pharmaceuticals and advanced agrochemicals. Its strategically positioned functional groups—a bromine atom, a nitro group, and a trifluoromethyl moiety—offer versatile handles for subsequent chemical transformations.[1]
However, the utility of this intermediate is directly proportional to its purity. In the context of drug development, the presence of unidentified or unquantified impurities can have profound consequences, potentially leading to altered biological activity, increased toxicity, or complications in scaling up production. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of impurities in active pharmaceutical ingredients (APIs) and their precursors.[2][3][4]
This guide eschews a simple recitation of methods. Instead, it provides a comparative analysis of orthogonal analytical techniques, grounded in the principles of method validation and scientific causality. We will explore why specific methods are chosen, how to execute them as self-validating systems, and what to conclude from the collective data to establish a confident and defensible purity profile for this compound.
The Analytical Challenge: Anticipating Potential Impurities
A robust analytical strategy begins not with an instrument, but with a chemical understanding of the synthesis. The synthesis of this compound can involve multiple steps, each presenting an opportunity for impurity formation. The primary analytical objective is to resolve the target compound from:
-
Isomeric Impurities: Positional isomers where the bromo, nitro, and trifluoromethyl groups are arranged differently on the benzene ring. These are often the most challenging to separate due to their similar physicochemical properties.
-
Starting Materials & Intermediates: Unreacted precursors from the nitration, bromination, or trifluoromethylation stages.
-
Reaction By-products: Compounds resulting from side reactions, such as poly-halogenated or poly-nitrated species.
-
Residual Solvents: Solvents used during the reaction or purification steps.
An effective purity assessment, therefore, relies on employing multiple, distinct analytical techniques—an orthogonal approach—to ensure that what one method might miss, another will detect.
A Comparative Guide to Orthogonal Analytical Methodologies
We will compare three powerful and complementary techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
| Technique | Principle | Strengths for This Analyte | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for quantifying non-volatile impurities and isomers. The nitroaromatic structure provides a strong UV chromophore for sensitive detection.[5][6] | May not detect highly volatile impurities (e.g., some solvents). Peak co-elution can mask impurities. Does not provide structural confirmation of unknown peaks. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by ionization and mass-based detection. | Superb for separating volatile and semi-volatile impurities.[7] Mass spectrometry provides definitive structural information for impurity identification.[8] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for certain impurities, adding complexity. |
| ¹⁹F qNMR | Absorption of radiofrequency energy by ¹⁹F nuclei in a magnetic field. | Provides an absolute, direct measure of purity without the need for a reference standard of the analyte itself. The -CF₃ group gives a clean, sharp singlet, making it an ideal probe.[9][10] Detects all fluorine-containing species. | Lower sensitivity compared to chromatographic methods. May not detect non-fluorinated impurities. Requires a certified quantitative internal standard. |
Experimental Workflows: Self-Validating Protocols
The trustworthiness of any analytical result hinges on the validation of the method.[2][11][12] The following protocols are designed with built-in system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis.
Workflow 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is the workhorse for routine quality control, providing precise quantification of the main component and known impurities.
Caption: HPLC Purity Analysis Workflow.
-
Instrumentation & Materials:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
-
Solution Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade ACN.
-
Analyte Stock Solution: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of ACN to make a 1 mg/mL solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the expected UV absorbance of the nitroaromatic chromophore).[6]
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
-
System Suitability Test (SST):
-
Inject the analyte solution five times consecutively.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the main peak area: ≤ 2.0%.
-
Tailing Factor (Asymmetry): 0.8 - 1.5.
-
Theoretical Plates (N): ≥ 2000.
-
-
-
Data Analysis:
-
Following a successful SST, inject the sample solution in duplicate.
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate purity using the area percent normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Workflow 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is indispensable for identifying and quantifying volatile impurities and provides structural confirmation that HPLC cannot.
-
Instrumentation & Materials:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity Helium as carrier gas.
-
Dichloromethane (DCM) or other suitable solvent.
-
-
Solution Preparation:
-
Analyte Solution: Prepare a ~1 mg/mL solution of the compound in DCM.
-
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Scan Range: 40 - 450 m/z.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum (expected M+ at m/z 270/272).
-
For any other peaks, analyze their mass spectra. Use spectral libraries (e.g., NIST) to tentatively identify impurities.
-
Calculate purity based on the total ion chromatogram (TIC) area percentage.
-
Workflow 3: Quantitative ¹⁹F NMR (qNMR) Spectroscopy
This provides an absolute purity value for the fluorine-containing target molecule, acting as a powerful orthogonal check on chromatographic methods.
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A Senior Application Scientist's Guide to the Computational Analysis and Comparative Reactivity of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Introduction: A Molecule of Strategic Importance
In the landscape of modern organic synthesis, 4-Bromo-2-nitro-1-(trifluoromethyl)benzene (CAS: 251115-21-6) emerges as a pivotal intermediate. Its unique trifecta of functional groups—a bromine atom, a nitro group, and a trifluoromethyl group—on a benzene scaffold makes it a highly versatile building block for the pharmaceutical, agrochemical, and specialty chemical industries. The strategic placement of these groups dictates a rich and predictable reactivity profile, making it an ideal substrate for constructing complex molecular architectures. This guide provides an in-depth computational and experimental analysis of its reactivity, offering a comparative perspective for researchers engaged in drug discovery and process development.
The molecule's utility is rooted in the powerful electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These substituents profoundly influence the electron density of the aromatic ring, activating it for certain reaction classes while deactivating it for others. Understanding this electronic interplay is the key to unlocking its synthetic potential. This guide will explore its behavior in key transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and nitro group reductions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 251115-21-6 | |
| Molecular Formula | C₇H₃BrF₃NO₂ | |
| Molecular Weight | 270.01 g/mol | [1] |
| Appearance | Colorless transparent liquid or solid | [1] |
| Density | 1.788 g/cm³ | |
| Boiling Point | 268.9 °C at 760 mmHg | |
| Flash Point | 116.4 °C | |
| Purity | ≥98-99% (typical) | [1] |
Part 1: The Computational Lens - Predicting Reactivity
Before embarking on experimental work, a computational analysis provides invaluable foresight into a molecule's behavior. For this compound, we can leverage Density Functional Theory (DFT) calculations to map its electronic landscape and predict its susceptibility to various reagents. A typical workflow for such an analysis is outlined below.
Caption: A generalized workflow for the computational investigation of chemical reactivity.[2]
This computational approach predicts that the carbon atom bonded to the bromine (C4) is highly electron-deficient. This is due to the combined inductive (-I) and resonance (-M) effects of the ortho-nitro group and the strong inductive effect of the para-trifluoromethyl group. This severe electron deficiency makes C4 the primary site for nucleophilic attack, a prediction we will see validated in the following sections.
Part 2: Nucleophilic Aromatic Substitution (SNAr) - The Dominant Pathway
The SNAr reaction is arguably the most important transformation for this substrate. The powerful electron-withdrawing groups strongly stabilize the negatively charged intermediate (the Meisenheimer complex), which is the rate-determining step of the reaction.[3][4][5]
Mechanistic Rationale
The reactivity in SNAr is dictated by two key factors: the activation of the ring by electron-withdrawing groups and the stability of the leaving group. In our target molecule, the nitro group is positioned ortho to the bromine, and the trifluoromethyl group is para. This arrangement is crucial. The negative charge of the Meisenheimer complex, formed upon nucleophilic attack at C4, can be delocalized onto the oxygen atoms of the ortho-nitro group through resonance.[3][5] The trifluoromethyl group, while lacking a resonance-delocalizing effect, provides powerful inductive stabilization. This dual activation makes the substrate exceptionally reactive towards nucleophiles compared to analogues lacking these features.
Caption: Generalized SNAr mechanism for this compound.
Comparative Reactivity
To contextualize its performance, we can compare its reactivity to related bromo-nitrobenzene derivatives.
Table 2: Qualitative Comparison of SNAr Reactivity
| Compound | Key Activating Groups | Predicted Relative Rate | Rationale |
| This compound | -NO₂ (ortho), -CF₃ (para) | +++++ | Strong -M/-I from NO₂ and strong -I from CF₃ provide maximum stabilization of the Meisenheimer complex. |
| 4-Bromo-1-nitrobenzene | -NO₂ (para) | +++ | Strong -M/-I stabilization from the para-nitro group.[3][5] |
| 3-Bromo-1-nitrobenzene | -NO₂ (meta) | + | Only weak -I stabilization from the meta-nitro group; no resonance stabilization.[3][5] |
| 4-Bromo-1-(trifluoromethyl)benzene | -CF₃ (para) | ++ | Moderate activation from the -I effect of the CF₃ group. |
Experimental Protocol: SNAr with a Generic Amine
This protocol describes a general procedure for the reaction with a primary or secondary amine, a common transformation in medicinal chemistry.
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add the desired amine (1.2-1.5 eq.) and a suitable base such as potassium carbonate or triethylamine (2.0-3.0 eq.).
-
Solvent: Add a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile to achieve a substrate concentration of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to 80-120 °C. The choice of temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
While the bromine atom is an excellent leaving group in SNAr, it is also a handle for powerful palladium-catalyzed C-C and C-N bond-forming reactions. These reactions dramatically expand the synthetic utility of the scaffold.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone method for creating biaryl structures.[6] It involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid.[7][8]
Causality of Component Selection:
-
Catalyst: A Pd(0) source is required. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ.
-
Ligand: Phosphine ligands (e.g., SPhos, XPhos, PPh₃) are crucial. They stabilize the palladium center, facilitate oxidative addition to the Ar-Br bond, and promote the final reductive elimination step.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Inert Atmosphere: Assemble a Schlenk flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Loading: To the flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the biaryl product.[6]
B. Buchwald-Hartwig Amination
For the synthesis of aryl amines, the Buchwald-Hartwig amination is a premier method, offering broad scope and functional group tolerance where classical methods fail.[9][10] This reaction couples the aryl bromide with a primary or secondary amine.[11][12]
Causality of Component Selection:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of a palladium catalyst and a sterically hindered, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or Josiphos-type ligands).[9] These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond.[10]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The base deprotonates the amine, facilitating its coordination to the palladium center.[10]
Table 3: Comparison of Cross-Coupling Alternatives
| Reaction | Bond Formed | Key Reagents | Advantages | Limitations |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Pd catalyst, Base, Boronic Acid | High functional group tolerance, stable reagents, mild conditions.[8] | Boronic acids can undergo side reactions (e.g., protodeboronation). |
| Buchwald-Hartwig | C(sp²)-N | Pd catalyst, Base, Amine, Bulky Ligand | Broad amine scope, excellent for hindered substrates.[9][11] | Requires strong bases which can be incompatible with some functional groups (e.g., esters).[11] |
| Stille Coupling | C(sp²)-C(sp²) | Pd catalyst, Organostannane | Very reliable and high-yielding. | Toxicity and stoichiometric waste from organotin reagents. |
| Heck Reaction | C(sp²)-C(sp²) | Pd catalyst, Base, Alkene | Atom economical for vinylation. | Primarily for alkenes; regioselectivity can be an issue. |
Part 4: Reduction of the Nitro Group
The transformation of the nitro group into a primary amine is a fundamental step that opens up a vast array of subsequent chemical modifications, such as amide bond formation, diazotization, or further N-alkylation. The primary challenge is chemoselectivity: reducing the nitro group without affecting the C-Br bond (hydrodebromination).
Comparative Analysis of Reducing Agents:
-
Tin(II) Chloride (SnCl₂/HCl): A classic and reliable method. It is highly effective for nitro group reduction in the presence of aryl halides. The acidic conditions are generally well-tolerated by the trifluoromethyl group.
-
Catalytic Hydrogenation (H₂, Pd/C): This method is "greener" as it avoids stoichiometric metal waste. However, it carries a higher risk of hydrodehalogenation. Careful selection of catalyst (e.g., PtO₂ instead of Pd/C) and additives (e.g., catalyst poisons) may be required to achieve selectivity.
-
Iron powder in Acetic Acid (Fe/AcOH): A mild and inexpensive alternative, often used on an industrial scale. It typically shows good selectivity for the nitro group over the aryl bromide.
Experimental Protocol: Nitro Reduction with SnCl₂
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid (HCl).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture in an ice bath and carefully basify by slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. This will precipitate tin salts.
-
Filtration & Extraction: Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired 4-bromo-2-(trifluoromethyl)aniline.
Conclusion
This compound is a textbook example of how substituent effects can be harnessed for strategic synthesis. Its reactivity is dominated by the powerful electron-withdrawing nature of its substituents, making it an outstanding substrate for SNAr reactions. Concurrently, the bromine atom serves as a reliable handle for modern cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, while the nitro group can be selectively reduced to unlock further derivatization pathways. A preliminary computational analysis serves as a powerful predictive tool, accurately forecasting the molecule's electrophilic sites and guiding the rational design of experimental protocols. By understanding the interplay of these reaction modes, researchers can effectively leverage this versatile intermediate to construct novel and complex molecules for a wide range of applications.
References
- Understanding the Synthesis and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- A Predictive Computational Analysis of 4-Ethoxy-2-fluoro-1-nitrobenzene Reactivity. Benchchem.
- The Chemical Properties and Industrial Value of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
- Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic C
- Buy 4-Bromo-1-fluoro-2-nitromethyl-benzene. Smolecule.
- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deform
- Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?. RSC Publishing.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 4-Bromo-1-fluoro-2-nitrobenzene. Chem-Impex.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH.
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Echemi.
- This compound. Sigma-Aldrich.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
As researchers and developers at the forefront of pharmaceutical and agrochemical innovation, our work relies on a deep understanding of complex chemical intermediates. 4-Bromo-2-nitro-1-(trifluoromethyl)benzene (CAS No. 251115-21-6) is a critical building block, valued for its unique reactivity. However, its utility in synthesis is matched by its hazardous characteristics, mandating a rigorous and informed approach to its handling and disposal.
This guide provides direct, procedural instructions for the safe management of waste containing this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, grounding our protocols in established safety science and regulatory compliance to ensure the protection of both laboratory personnel and the environment.
Hazard Identification: The Foundation of Safe Disposal
Effective disposal begins with a comprehensive understanding of the risks. This compound is not benign; it is a multi-hazard substance requiring careful management. Its physical and toxicological properties dictate every subsequent step in its lifecycle, from storage to final disposal.
The primary hazards are clear: the compound is harmful if swallowed, causes significant skin and eye irritation, and may irritate the respiratory system.[1][2][3][4][5][6] This profile necessitates the use of stringent engineering controls and personal protective equipment to prevent any route of exposure.
| Property | Value | Source(s) |
| CAS Number | 251115-21-6 | [6] |
| Molecular Formula | C₇H₃BrF₃NO₂ | |
| Appearance | Colorless transparent liquid or solid | [6] |
| GHS Hazards | Acute Toxicity, Oral (Category 4) Skin Irritation (Category 2) Serious Eye Irritation (Category 2A) Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | [2][3][6] |
| Hazard Statements | H302, H315, H319, H335 | [2][6] |
| Signal Word | Warning | [2][6] |
| Density | ~1.79 g/cm³ | |
| Boiling Point | ~269 °C at 760 mmHg | |
| Flash Point | ~116 °C |
Pre-Disposal Operations: Engineering Controls and PPE
Before waste is even generated, safety protocols must be in place. The principle here is exposure minimization. All handling of this compound, whether in pure form or in solution, must be conducted within a certified chemical fume hood to control vapor and aerosol inhalation.[2][7]
Personal Protective Equipment (PPE) is non-negotiable:
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full face shield should be worn over the goggles.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to dispose of contaminated gloves in accordance with applicable laws and good laboratory practices after use.[2]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or significant spill risk, an impervious apron is recommended.[2]
The Critical Step: Waste Segregation & Containerization
This is the most crucial logistical step in the disposal workflow. Improper segregation is a frequent and dangerous source of laboratory incidents and regulatory violations.
Causality: this compound is a halogenated organic compound , due to the presence of bromine and fluorine.[8] Halogenated waste streams require specific treatment, typically high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., HBr, HF).[2][9] Mixing this waste with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and complexity.
Step-by-Step Containerization Protocol:
-
Select the Correct Container: Use only a designated, leak-proof container compatible with the chemical waste. This is typically a high-density polyethylene (HDPE) carboy or a safety can.
-
Label Immediately and Accurately: The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".[7] List all chemical constituents by their full name, including solvents and an estimated concentration of each.
-
Keep Containers Closed: Except when adding waste, the container must remain securely sealed to prevent the release of vapors.
-
Avoid Incompatibilities: Never mix this waste with incompatible materials. The primary incompatibility is with strong oxidizing agents.[2] Consult your institution's chemical hygiene plan for a broader list of incompatibilities.[10]
-
Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, provide secondary containment, and be away from drains and sources of ignition.[7]
Spill and Emergency Response
In the event of an accidental release, a swift and correct response is vital to mitigate exposure and environmental contamination.
Procedure for Small Spills (within a fume hood):
-
Alert & Isolate: Alert personnel in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash at the appropriate working height.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[7]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal. Label this container as hazardous waste, listing all contents.[2][11]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department.
For larger spills, evacuate the area immediately and contact your institution's emergency response team.
Final Disposal Pathway: A Regulated Process
The ultimate destination for this waste is determined by its chemical nature and governed by strict regulations. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[2][11] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a standard that extends to all hazardous chemical waste in a laboratory setting.[12][13]
The required method of disposal is through a licensed and approved professional waste disposal company.[2][11] This ensures the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations. The standard treatment for halogenated organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[2][9]
The following diagram outlines the decision-making workflow for managing materials contaminated with this compound.
Caption: Decision workflow for proper waste stream management.
Regulatory Framework
In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[9][14] As a generator of hazardous waste, your institution is legally responsible for its safe management from "cradle to grave" – from the point of generation to its final disposal.[14][15] This guide is aligned with RCRA principles, but always consult your institution's EHS department and local regulations, which may be more stringent.
By adhering to these scientifically-grounded and procedurally-sound protocols, you contribute to a culture of safety, protect our environment, and ensure that your vital research can continue without incident.
References
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A Senior Application Scientist's Guide to Handling 4-Bromo-2-nitro-1-(trifluoromethyl)benzene
This guide provides essential safety and handling protocols for 4-Bromo-2-nitro-1-(trifluoromethyl)benzene (CAS No. 251115-21-6). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its reactive nature demands rigorous adherence to safety procedures to protect laboratory personnel and ensure experimental integrity. This document synthesizes data from safety data sheets (SDS) of structurally analogous compounds to provide a comprehensive operational plan.
Hazard Identification and Summary
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, its structural motifs—a brominated and nitrated benzene ring with a trifluoromethyl group—allow for a reliable hazard assessment based on analogous chemicals.[1] The compound is a colorless transparent liquid with a high boiling point, indicating low volatility but significant potential for harm upon contact or ingestion.
The primary hazards are summarized below. This assessment is based on GHS classifications for compounds with similar functional groups, such as 4-Bromobenzotrifluoride, 2-Bromo-4-nitro-1-(trifluoromethyl)benzene, and various bromo-nitrobenzene derivatives.[1][2][3]
| Hazard Classification | GHS Hazard Statement | Signal Word | Rationale/Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Warning | Structurally similar compounds are classified as harmful by multiple routes of exposure.[1][2][3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | The presence of the bromo-, nitro-, and trifluoromethyl groups on the aromatic ring suggests significant potential for skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | This is a common hazard for this class of aromatic compounds, causing significant irritation and potential damage upon eye contact.[1][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | Inhalation of aerosols or vapors may irritate the respiratory tract.[1][2][5] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory. The causality behind each selection is tied directly to the identified hazards.
-
Eye and Face Protection:
-
Required: Chemical safety goggles with side shields, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Strongly Recommended: A full-face shield worn over safety goggles, especially when handling quantities greater than a few milliliters or during procedures with a high risk of splashing.[7][8]
-
Rationale: The compound is classified as a serious eye irritant.[1][5] Direct contact can lead to significant injury. The face shield provides a secondary barrier against splashes that could bypass the seal of goggles.
-
-
Hand Protection:
-
Required: Chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[8][9]
-
Best Practice: Double gloving is advised for extended handling periods or when working with larger volumes. If contact occurs, remove the outer glove immediately and inspect the inner glove before continuing.
-
Rationale: The compound is a known skin irritant and is harmful upon dermal contact.[1][2] Gloves provide the primary barrier to prevent absorption and local irritation. Contaminated gloves must be disposed of as hazardous waste.[9]
-
-
Body Protection:
-
Required: A flame-retardant laboratory coat, fully buttoned.
-
Recommended: For large-scale operations or situations with a high splash risk, a chemical-resistant apron or suit should be worn over the lab coat.[8]
-
Rationale: This protects against accidental spills and splashes, preventing skin contact and contamination of personal clothing. Flame-retardant material is a prudent measure given that analogous compounds can be flammable.
-
-
Respiratory Protection:
-
Required: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Contingency: If a fume hood is non-operational or if there is a potential for exposure limits to be exceeded (e.g., during a large spill), a NIOSH/MSHA-approved respirator with organic vapor cartridges should be used.[5]
-
Rationale: The compound may cause respiratory irritation.[1][2] Engineering controls (the fume hood) are the primary method of protection against vapor and aerosol inhalation.
-
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, sequential workflow is critical for minimizing risk. This process ensures that safety checks are performed at every stage of handling.
Caption: Safe handling workflow for this compound.
Emergency and Disposal Plans
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
Minor Spill (<100 mL inside a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use a commercial spill kit or absorbent material like vermiculite or sand to create a dike around the spill.[11]
-
Absorption: Apply absorbent material, working from the outside in to prevent spreading.[12]
-
Collection: Once fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container using non-sparking tools.[11][13]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Document the spill and cleanup procedure according to your institution's policies.
Major Spill (>100 mL or any spill outside a fume hood):
-
EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.
-
ALERT: Activate the nearest fire alarm and notify your institution's emergency response team.
-
REPORT: Provide the exact location, the name of the chemical, and the estimated quantity spilled.
-
Do not attempt to clean up a major spill unless you are a trained member of the emergency response team.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
